molecular formula C25H29N3O6 B12310862 N-Nitroso Quinapril CAS No. 2922985-13-3

N-Nitroso Quinapril

Cat. No.: B12310862
CAS No.: 2922985-13-3
M. Wt: 467.5 g/mol
InChI Key: KZFWTUMCFKQRJK-HSQYWUDLSA-N
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Description

N-Nitroso Quinapril is a nitrosamine derivative of the active pharmaceutical ingredient (API) Quinapril, which is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure . This impurity is a fully characterized chemical compound provided as a high-purity reference standard, essential for compliance with stringent global regulatory guidelines from bodies such as the FDA and EMA . The primary application of this compound is in analytical research and quality control within pharmaceutical development and manufacturing. It is critical for analytical method development (AMV), method validation, and ensuring quality control (QC) during the synthesis and formulation stages of Quinapril and its drug products . Its use ensures traceability against pharmacopeial standards like the USP and EP and supports applications for both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) . The research value of this compound is heightened due to the confirmed presence of N-Nitroso-Quinapril in commercial batches of Quinapril medication, leading to voluntary recalls after levels were found to exceed the Acceptable Daily Intake (ADI) . Nitrosamine impurities are classified as potent carcinogens, and their control in pharmaceuticals is mandatory . The U.S. FDA has established an Acceptable Intake limit for N-Nitroso-quinapril at 1500 ng/day, underscoring the necessity for precise analytical monitoring . Utilizing this well-defined reference standard allows researchers to accurately detect, quantify, and control this nitrosamine impurity, thereby ensuring patient safety and drug quality.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2922985-13-3

Molecular Formula

C25H29N3O6

Molecular Weight

467.5 g/mol

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-nitrosoamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C25H29N3O6/c1-3-34-25(32)21(14-13-18-9-5-4-6-10-18)28(26-33)17(2)23(29)27-16-20-12-8-7-11-19(20)15-22(27)24(30)31/h4-12,17,21-22H,3,13-16H2,1-2H3,(H,30,31)/t17-,21-,22-/m0/s1

InChI Key

KZFWTUMCFKQRJK-HSQYWUDLSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N([C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)N=O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N(C(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O)N=O

Origin of Product

United States

Foundational & Exploratory

N-Nitroso Quinapril Formation in Drug Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The presence of N-nitroso compounds, such as N-Nitroso Quinapril, in pharmaceutical products is a critical quality and safety concern due to their potential carcinogenic properties. This technical guide provides a comprehensive overview of the formation mechanism of this compound during drug synthesis and formulation. It details the underlying chemistry, kinetic and thermodynamic aspects, and risk factors. Furthermore, this guide presents detailed experimental protocols for the synthesis of this compound analytical standards and its quantification in drug products using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The information herein is intended to support researchers and drug development professionals in understanding, controlling, and mitigating the risk of this impurity in Quinapril-containing medicines.

Introduction

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure. The molecular structure of Quinapril contains a secondary amine moiety, which makes it susceptible to nitrosation, leading to the formation of the this compound impurity.[1] This reaction can occur during the synthesis of the active pharmaceutical ingredient (API), the manufacturing of the finished drug product, or even during storage under certain conditions.[1] Regulatory agencies globally have stringent requirements for the control of nitrosamine (B1359907) impurities in pharmaceuticals, making a thorough understanding of their formation and detection essential.[2][3][4][5]

The Chemical Mechanism of this compound Formation

The formation of this compound proceeds through the reaction of the secondary amine group in the Quinapril molecule with a nitrosating agent. The most common nitrosating agents are derived from nitrite (B80452) salts (e.g., sodium nitrite) under acidic conditions.[6]

The key steps of the mechanism are as follows:

  • Formation of the Nitrosating Agent: In an acidic environment, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂). Nitrous acid can then be further protonated and lose a water molecule to form the highly reactive nitrosonium ion (NO⁺), or it can form dinitrogen trioxide (N₂O₃), another potent nitrosating agent.[6]

  • Nucleophilic Attack: The secondary amine nitrogen in Quinapril acts as a nucleophile and attacks the electrophilic nitrosating agent (e.g., nitrosonium ion).

  • Deprotonation: The resulting intermediate then loses a proton to form the stable this compound.

The overall reaction is pH-dependent, with the rate of formation often being highest under moderately acidic conditions.

Visualizing the Formation Pathway

The following diagram illustrates the general mechanism of this compound formation.

G cluster_reactants Reactants cluster_reaction Reaction Quinapril Quinapril (Secondary Amine) Intermediate Protonated Intermediate Quinapril->Intermediate Nucleophilic Attack Nitrosating_Agent Nitrosating Agent (e.g., NO⁺) Nitrosating_Agent->Intermediate NNitroso_Quinapril This compound Intermediate->NNitroso_Quinapril Deprotonation caption General mechanism of this compound formation.

Caption: General mechanism of this compound formation.

Quantitative Data on N-Nitrosamine Formation

The tables below summarize calculated activation energies and reaction-free energies for the nitrosation of different types of secondary amines, which can serve as a proxy for understanding the reactivity of the secondary amine in Quinapril.

Amine StructureNitrosating AgentCalculated Activation Energy (kcal/mol)Reference
Dimethylamineasym-N₂O₃2.97[7]
N-methylanilineasym-N₂O₃10.34[7]
Vareniclineasym-N₂O₃2.5[7]
TTP (Sitagliptin impurity)asym-N₂O₃10.2[7]

Table 1: Calculated Activation Energies for N-Nitrosation of Various Secondary Amines.

Amine StructureCalculated Free Energy of Reaction (kcal/mol)Reference
Aliphatic Amines-21.49 to -15.38[7]
Aromatic Amines-17.87 to -3.77[7]

Table 2: Calculated Free Energies for N-Nitrosation of Secondary Amines.

These data suggest that the N-nitrosation of secondary amines is generally a thermodynamically favorable process with relatively low activation barriers, indicating that the formation of this compound can occur under favorable conditions.[7] The actual rate of formation will depend on several factors, including the concentration of reactants, temperature, pH, and the presence of catalysts or inhibitors.

Experimental Protocols

Synthesis of this compound Reference Standard

Accurate quantification of this compound requires a well-characterized reference standard. The following is a general procedure for the synthesis of N-nitrosamines that can be adapted for this compound.[8][9]

Materials:

  • Quinapril Hydrochloride

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Stir plate and stir bar

  • Separatory funnel

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve a known amount of Quinapril Hydrochloride in a suitable solvent, such as water or a mixture of water and a miscible organic solvent.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water dropwise to the cooled Quinapril solution while stirring. The molar ratio of sodium nitrite to Quinapril should be slightly in excess.

  • Acidify the reaction mixture by the slow addition of dilute hydrochloric acid until the pH is approximately 3-4.

  • Continue stirring the reaction mixture at 0-5 °C for a specified period (e.g., 1-2 hours), monitoring the reaction progress by a suitable technique like TLC or LC-MS.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and extract the this compound into an organic solvent such as dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product using a suitable technique, such as column chromatography, to obtain the pure this compound reference standard.

  • Characterize the synthesized standard using techniques like ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.[10]

Experimental Workflow for this compound Synthesis

G Start Dissolve Quinapril HCl Cool Cool to 0-5 °C Start->Cool Add_Nitrite Add NaNO₂ solution Cool->Add_Nitrite Acidify Acidify with HCl Add_Nitrite->Acidify React Stir for 1-2 hours Acidify->React Extract Extract with CH₂Cl₂ React->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Characterize Characterize (NMR, MS, HPLC) Purify->Characterize End Pure this compound Characterize->End caption Workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Quantification of this compound in a Drug Product by LC-MS/MS

The following protocol outlines a validated method for the sensitive and selective quantification of this compound in a Quinapril drug product using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • Analytical column suitable for reversed-phase chromatography (e.g., C18)

Reagents and Materials:

  • This compound reference standard

  • Quinapril drug product (tablets)

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Formic acid

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound, if available)

Sample Preparation:

  • Accurately weigh and crush a sufficient number of Quinapril tablets to obtain a representative sample powder.

  • Weigh an amount of the powdered tablets equivalent to a specific dose of Quinapril into a volumetric flask.

  • Add a known volume of a suitable extraction solvent (e.g., a mixture of methanol and water) to the flask.

  • Vortex and sonicate the mixture to ensure complete dissolution of the drug and extraction of the impurity.

  • If an internal standard is used, add a known amount to the sample solution.

  • Centrifuge the solution to pellet any insoluble excipients.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Conditions (Example):

  • LC Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate this compound from Quinapril and other matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS Ionization: ESI Positive

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions should be optimized for sensitivity and specificity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound[Value][Value]
Internal Standard[Value][Value]

Table 3: Example MS/MS Transitions for this compound and Internal Standard. (Note: Specific m/z values need to be determined experimentally).

Quantification:

  • Construct a calibration curve using the this compound reference standard over a suitable concentration range.

  • Quantify the amount of this compound in the sample by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

Logical Workflow for LC-MS/MS Analysis

G Start Sample Preparation (Crushing, Weighing) Extraction Extraction with Solvent Start->Extraction IS_Spiking Internal Standard Spiking Extraction->IS_Spiking Centrifugation Centrifugation IS_Spiking->Centrifugation Filtration Filtration Centrifugation->Filtration LC_Separation LC Separation Filtration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Result Report this compound Level Data_Analysis->Result caption Workflow for this compound quantification.

Caption: Workflow for this compound quantification.

Risk Mitigation Strategies

To control the formation of this compound, a comprehensive risk assessment of the entire manufacturing process is crucial. Key mitigation strategies include:

  • Control of Raw Materials: Scrutinize the quality of starting materials, reagents, and solvents to minimize the presence of nitrites and secondary/tertiary amines.

  • Process Optimization: Adjust reaction conditions (e.g., pH, temperature, reaction time) to disfavor nitrosation.

  • Use of Scavengers: Introduce antioxidants such as ascorbic acid or alpha-tocopherol (B171835) during the manufacturing process, which can react with and neutralize nitrosating agents.

  • Purification: Implement effective purification steps to remove any this compound that may have formed.

  • Formulation and Storage: Select excipients with low nitrite content and control the storage conditions (temperature and humidity) of the finished drug product to prevent degradation and nitrosamine formation.[11]

Conclusion

The formation of this compound is a potential risk in the manufacturing of Quinapril-containing drug products. A thorough understanding of the chemical mechanism, kinetics, and risk factors is paramount for the development of effective control strategies. This technical guide has provided an in-depth overview of these aspects, along with detailed experimental protocols for the synthesis of a reference standard and the quantification of this impurity. By implementing robust analytical methods and risk mitigation strategies, pharmaceutical manufacturers can ensure the quality and safety of their products, thereby protecting public health.

References

N-Nitroso Quinapril: A Comprehensive Technical Review of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso Quinapril is a nitrosamine (B1359907) impurity that has been identified in the angiotensin-converting enzyme (ACE) inhibitor drug substance, Quinapril. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and the pharmaceutical industry due to their potential carcinogenic risk. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and toxicological evaluation of this compound. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the identification, control, and risk assessment of nitrosamine impurities. This document summarizes key quantitative data, outlines general experimental methodologies for its characterization, and presents logical workflows for its formation and analysis.

Chemical Structure and Identification

This compound is the N-nitrosated derivative of Quinapril, formed by the reaction of the secondary amine moiety in the Quinapril molecule with a nitrosating agent.

Chemical Structure

The chemical structure of this compound is presented below.

img

Caption: Chemical structure of this compound.

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in the table below for unambiguous identification.

IdentifierValue
IUPAC Name (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-nitrosoamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid[1]
CAS Number 2922985-13-3[1][2]
Molecular Formula C25H29N3O6[1][2][3]
SMILES CCOC(=O)--INVALID-LINK--N(--INVALID-LINK--C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)N=O[1][3]
InChI InChI=1S/C25H29N3O6/c1-3-34-25(32)21(14-13-18-9-5-4-6-10-18)28(26-33)17(2)23(29)27-16-20-12-8-7-11-19(20)15-22(27)24(30)31/h4-12,17,21-22H,3,13-16H2,1-2H3,(H,30,31)/t17-,21-,22-/m0/s1[1][3]
InChIKey KZFWTUMCFKQRJK-HSQYWUDLSA-N[1]

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the following table. It is important to note that experimentally determined data for properties such as melting point, boiling point, and solubility are not widely available in the public domain. The data presented here are primarily computed values.

PropertyValueSource
Molecular Weight 467.52 g/mol [1][2][3]
Monoisotopic Mass 467.20563565 DaPubChem (Computed)[1]
Topological Polar Surface Area 117 ŲPubChem (Computed)[1]
Complexity 725PubChem (Computed)[1]
Solubility Soluble in Methanol[4]

Formation and Synthesis

Formation as a Pharmaceutical Impurity

This compound is not intentionally synthesized as a therapeutic agent but is formed as an impurity in Quinapril-containing drug products.[2] The formation occurs when the secondary amine functional group within the Quinapril molecule reacts with nitrosating agents.[2] Sources of nitrosating agents can include residual nitrites in excipients or water, or from atmospheric nitrogen oxides. The reaction is typically favored under acidic conditions.[2]

formation_workflow quinapril Quinapril (Secondary Amine) n_nitroso_quinapril This compound quinapril->n_nitroso_quinapril Reaction nitrosating_agent Nitrosating Agent (e.g., Nitrites) nitrosating_agent->n_nitroso_quinapril Reactant acidic_conditions Acidic Conditions acidic_conditions->n_nitroso_quinapril Catalyst

Caption: Formation pathway of this compound from Quinapril.

General Synthesis Protocol
  • Dissolution: Quinapril is dissolved in a suitable organic solvent.

  • Acidification: The solution is acidified, for example, with hydrochloric acid, to create a favorable environment for nitrosation.

  • Nitrosation: A nitrosating agent, such as sodium nitrite, is added dropwise to the solution at a controlled temperature, often at or below room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, the this compound product is isolated through extraction and purified using techniques like column chromatography.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically achieved through a combination of spectroscopic and chromatographic techniques. Reference standards for this compound are available from various commercial suppliers, and these are generally accompanied by a Certificate of Analysis detailing the results of these characterization methods.[5][6][7]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure by providing detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which helps in confirming the elemental composition.[8] Tandem mass spectrometry (MS/MS) can be employed to obtain fragmentation patterns, further aiding in structural verification.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. For this compound, characteristic absorption bands for the N-N=O (nitroso) group, C=O (carbonyl) groups of the ester and carboxylic acid, and aromatic C-H bonds would be expected. Nitrosamines typically exhibit a characteristic N=O stretching vibration in the region of 1430-1470 cm⁻¹.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is a primary method for determining the purity of this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is the standard for the trace-level detection and quantification of nitrosamine impurities in drug substances and products.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be utilized for the analysis of nitrosamines, often after derivatization to improve volatility.[2]

analytical_workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization & Purity cluster_quantification Trace Analysis in Pharmaceuticals synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms ir IR Spectroscopy purification->ir hplc HPLC (Purity) purification->hplc lcms LC-MS/MS hplc->lcms gcms GC-MS hplc->gcms

Caption: General workflow for the synthesis, characterization, and analysis of this compound.

Toxicological Assessment

The primary concern with nitrosamine impurities is their potential genotoxicity and carcinogenicity. This compound has been the subject of toxicological evaluation to assess its risk to human health.

Genotoxicity Profile
  • In vivo liver comet assay: This assay detects DNA strand breaks in liver cells. This compound was found to be non-genotoxic in this assay.[9]

  • In vivo Big Blue® mutation assay: This transgenic rodent assay is used to detect mutations in vivo. This compound was non-mutagenic in this assay.[9]

The lack of genotoxicity is attributed to steric hindrance around the nitrosamine group, which is predicted to inhibit its metabolic activation to a reactive species.[9]

Experimental Protocols for Genotoxicity Testing

While specific protocols for this compound are not publicly detailed, the general methodologies for the key in vivo assays are described below.

  • Animal Dosing: Laboratory animals (typically rodents) are administered this compound, usually via oral gavage, for a defined period. A vehicle control group and a positive control group are included.

  • Tissue Harvesting: At the end of the dosing period, the animals are euthanized, and the liver is immediately harvested.

  • Cell Isolation: A single-cell suspension is prepared from a portion of the liver.

  • Comet Assay: The isolated liver cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions.

  • Analysis: The DNA is stained with a fluorescent dye, and the "comet" shapes are visualized and analyzed using microscopy and specialized software. The extent of DNA damage is quantified by measuring the amount of DNA in the comet tail relative to the head.

  • Animal Dosing: Transgenic Big Blue® rodents (mice or rats), which contain multiple copies of a shuttle vector with a reporter gene (lacI or cII), are dosed with this compound for a specified duration (e.g., 28 days).

  • Tissue Harvesting and DNA Isolation: Following the dosing period and a mutation expression time, various tissues, including the liver, are harvested, and high molecular weight genomic DNA is isolated.

  • Phage Rescue and Packaging: The shuttle vector is rescued from the genomic DNA and packaged into bacteriophage particles.

  • Mutation Detection: The bacteriophages are used to infect E. coli, and mutations in the reporter gene are detected using a selective system. The mutant frequency is calculated by comparing the number of mutant plaques to the total number of plaques.

Regulatory Context and Conclusion

The presence of this compound in pharmaceutical products has led to regulatory actions, including product recalls, to ensure patient safety.[11] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established acceptable intake (AI) limits for various nitrosamine impurities. For this compound, based on structural analogy and SAR-based assessments, it has been assigned to a potency category with a recommended acceptable intake limit.[2]

References

Synthesis and Characterization of N-Nitroso Quinapril Impurity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the N-Nitroso Quinapril impurity, a nitrosamine (B1359907) derivative of the angiotensin-converting enzyme (ACE) inhibitor, Quinapril. Nitrosamine impurities in pharmaceuticals are a significant concern for regulatory bodies due to their potential carcinogenic properties. This document outlines the chemical pathway for the formation of this compound, provides a detailed, representative protocol for its laboratory synthesis as a reference standard, and describes the analytical methodologies for its characterization. Key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, are discussed in detail. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams to ensure clarity and ease of comparison.

Introduction

Quinapril is a widely prescribed ACE inhibitor used in the treatment of hypertension and heart failure.[1] Like many pharmaceutical compounds containing secondary amine moieties, Quinapril is susceptible to nitrosation, a chemical process that can lead to the formation of N-nitroso impurities.[1][2] The this compound impurity is formed through the reaction of the secondary amine group within the Quinapril molecule with a nitrosating agent, such as nitrous acid, which can be generated from nitrite (B80452) sources under acidic conditions.[1][2]

The presence of nitrosamine impurities in drug substances and products is a critical quality and safety issue, prompting stringent regulatory oversight. This guide serves as a technical resource for researchers and professionals involved in the development, manufacturing, and quality control of Quinapril and related substances. It provides the necessary details for synthesizing a reference standard of this compound and for its subsequent analytical characterization.

Synthesis of this compound

The synthesis of this compound is essential for generating a certified reference standard, which is crucial for the development and validation of analytical methods to detect and quantify this impurity in drug products.

Chemical Formation Pathway

The formation of this compound proceeds via the nitrosation of the secondary amine in the Quinapril molecule. This reaction is typically carried out in an acidic medium where sodium nitrite serves as the nitrosating agent.

Quinapril Quinapril (Secondary Amine) N_Nitroso_Quinapril This compound Quinapril->N_Nitroso_Quinapril Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., NaNO2, HCl) Nitrosating_Agent->N_Nitroso_Quinapril

Figure 1: Chemical formation pathway of this compound.

Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of this compound. Note: This procedure should be performed by trained personnel in a controlled laboratory setting.

Materials and Reagents:

  • Quinapril Hydrochloride

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 1M solution

  • Dichloromethane (B109758) (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolution: Dissolve Quinapril Hydrochloride (1.0 g, 1 equivalent) in a mixture of deionized water (20 mL) and 1M HCl (10 mL) in a round-bottom flask. Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Nitrosation: Slowly add a pre-cooled aqueous solution of sodium nitrite (0.3 g, 2 equivalents) dropwise to the Quinapril solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (50 mL) and saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.

Characterization of this compound

The characterization of the synthesized this compound is performed to confirm its identity and purity using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound and to quantify its presence in drug samples.

Experimental Protocol: A representative HPLC method is described below.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 215 nm
Expected RT ~15-18 minutes

Table 1: Representative HPLC Method Parameters

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of this compound, especially at trace levels.

Experimental Protocol: The following are typical parameters for an LC-MS/MS method using Multiple Reaction Monitoring (MRM).

ParameterValue
LC System UPLC/HPLC system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
Precursor Ion (Q1) 468.2 m/z ([M+H]⁺)
Product Ion (Q3) 234.1 m/z
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms

Table 2: Representative LC-MS/MS (MRM) Parameters

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the this compound molecule.

Experimental Protocol:

  • Instrument: 400 MHz or higher NMR spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Standard: Tetramethylsilane (TMS) at 0.00 ppm

Representative Spectral Data: The following table lists the expected chemical shifts for the key protons and carbons of this compound. Note: Due to the presence of rotamers around the N-N bond, some signals may appear broadened or as multiple peaks.

¹H NMR ¹³C NMR
Chemical Shift (ppm) Description
7.10 - 7.40m, Aromatic-H
4.80 - 5.20m, N-CH
4.10 - 4.30q, O-CH₂ (Ethyl)
2.80 - 3.50m, Aliphatic-CH, CH₂
1.80 - 2.50m, Aliphatic-CH₂
1.20 - 1.40t, CH₃ (Ethyl)

Table 3: Representative ¹H and ¹³C NMR Chemical Shift Data

Experimental Workflow Visualization

The overall process from synthesis to characterization of this compound can be visualized as a logical workflow.

cluster_synthesis Synthesis and Purification cluster_characterization Characterization start Start: Quinapril HCl dissolution Dissolution in Acid start->dissolution nitrosation Nitrosation with NaNO2 dissolution->nitrosation extraction Solvent Extraction nitrosation->extraction purification Column Chromatography extraction->purification end_synthesis Pure this compound purification->end_synthesis hplc HPLC Purity Analysis end_synthesis->hplc lcms LC-MS/MS Identification end_synthesis->lcms nmr NMR Structural Confirmation end_synthesis->nmr end_characterization Characterization Complete hplc->end_characterization lcms->end_characterization nmr->end_characterization

Figure 2: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide provides a framework for the synthesis and comprehensive characterization of the this compound impurity. The detailed protocols and representative data serve as a valuable resource for analytical method development, validation, and routine quality control in the pharmaceutical industry. A thorough understanding and control of such impurities are paramount to ensuring the safety and efficacy of pharmaceutical products for patients. The provided workflows and data tables offer a structured approach for scientists and researchers to tackle the challenges associated with nitrosamine impurity analysis.

References

Navigating the Science of N-Nitroso Quinapril: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Nitroso Quinapril (B1585795), a nitrosamine (B1359907) impurity identified in the angiotensin-converting enzyme (ACE) inhibitor Quinapril, has been the subject of significant regulatory and scientific scrutiny. Classified as a probable human carcinogen, the presence of this impurity at levels exceeding the acceptable daily intake (ADI) has led to voluntary recalls of quinapril products.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the in vitro and in vivo studies conducted on N-Nitroso Quinapril, focusing on its genotoxic and mutagenic potential.

Executive Summary

Extensive research, including a pivotal study by Cheung et al. (2024), has demonstrated that this compound is non-genotoxic and non-mutagenic in a battery of in vitro and in vivo assays.[7][8] This lack of genotoxic potential is attributed to the molecule's structural characteristics, specifically steric hindrance and branching at the α-position, which are predicted to inhibit the metabolic bioactivation necessary for nitrosamine-induced DNA damage.[7][8] Consequently, it has been proposed that this compound can be controlled according to the International Council for Harmonisation (ICH) Q3B guidance for non-mutagenic impurities.[7][8]

In Vitro Genotoxicity and Mutagenicity Studies

A cornerstone of in vitro genetic toxicology testing is the bacterial reverse mutation assay, commonly known as the Ames test. This assay evaluates the ability of a substance to induce mutations in various strains of Salmonella typhimurium and Escherichia coli.

Ames Assay

This compound has been evaluated in the Ames test using a range of bacterial strains and metabolic activation systems. The results have consistently been negative, indicating a lack of mutagenic activity in this bacterial system.

Table 1: Summary of In Vitro Ames Assay Results for this compound

Test SystemStrainsMetabolic ActivationConcentration RangeResultReference
Bacterial Reverse Mutation Assay (Ames)TA98, TA100, TA1535, TA1537, and WP2 uvrA pKM101Without S9, 10% Rat S9, 10% Hamster S9Up to 5000 µ g/plate Negative[9]

The Ames test for this compound was conducted following established guidelines.

  • Bacterial Strains: The tester strains Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA pKM101) were used to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The assay was performed with and without an exogenous metabolic activation system (S9 fraction from rat and hamster liver homogenates) to assess the mutagenicity of the parent compound and its metabolites.

  • Dose Levels: A range of concentrations of this compound was tested, typically up to a maximum of 5000 µ g/plate , unless limited by cytotoxicity.

  • Procedure: The test compound, bacterial culture, and S9 mix (if applicable) were incubated together. The mixture was then plated on minimal glucose agar (B569324) plates.

  • Scoring: After incubation, the number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) was counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

In Vivo Genotoxicity and Mutagenicity Studies

To assess the genotoxic potential in a mammalian system, a series of in vivo studies were conducted. These studies are critical for understanding the effects of a compound in a whole organism, including its absorption, distribution, metabolism, and excretion.

Liver Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Transgenic Rodent (TGR) Mutation Assays

TGR assays, such as the Big Blue® (cII) and Duplex Sequencing assays, are used to measure in vivo mutation frequency in various tissues of transgenic animals.

Table 2: Summary of In Vivo Genotoxicity and Mutagenicity Studies for this compound

AssaySpeciesKey FindingsReference
Liver Comet AssayMouseNon-genotoxic[7][8]
Big Blue® (cII) Mutation AssayMouseNon-mutagenic[7][8]
Duplex Sequencing AssayMouseNon-mutagenic[7][8]
  • Animal Model: Male Big Blue® (B6C3F1) mice were used.

  • Dosing: Animals were administered this compound orally for three consecutive days.

  • Tissue Collection: Livers were harvested at specific time points after the final dose.

  • Cell Isolation and Lysis: Hepatocytes were isolated and embedded in agarose (B213101) on microscope slides. The cells were then lysed to remove membranes and cytoplasm, leaving behind the nuclear DNA.

  • Electrophoresis: The slides were subjected to electrophoresis, during which damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet" shape.

  • Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

  • Animal Model: Male Big Blue® (B6C3F1) transgenic mice were used.

  • Dosing: Mice were treated with this compound daily for 28 days.

  • Tissue Collection: Livers were collected at the end of the treatment period.

  • DNA Extraction and Analysis: Genomic DNA was isolated from the liver tissue.

    • Big Blue® (cII) Assay: The cII transgene was recovered from the genomic DNA and packaged into bacteriophage. The phage was then used to infect E. coli, and mutations in the cII gene were scored.

    • Duplex Sequencing: This highly sensitive next-generation sequencing method was used to detect rare mutations in the genomic DNA.

  • Data Interpretation: The mutant frequency in the treated groups was compared to that in the vehicle control group.

Signaling Pathways and Mechanism of Action

The primary mechanism of genotoxicity for most nitrosamines involves metabolic activation by cytochrome P450 (CYP) enzymes. This process leads to the formation of unstable α-hydroxy nitrosamines, which then break down to form highly reactive diazonium ions that can alkylate DNA, leading to mutations.

However, in the case of this compound, computational modeling and experimental data suggest that this bioactivation pathway is inhibited. The steric hindrance and branching at the α-carbon position of the this compound molecule are thought to prevent the necessary enzymatic hydroxylation, thereby blocking the formation of the DNA-reactive species.

G cluster_activation Typical Nitrosamine Bioactivation Pathway cluster_inhibition This compound Pathway Nitrosamine Nitrosamine CYP Enzymes CYP Enzymes Nitrosamine->CYP Enzymes Metabolic Activation Alpha-hydroxy nitrosamine (unstable) Alpha-hydroxy nitrosamine (unstable) CYP Enzymes->Alpha-hydroxy nitrosamine (unstable) Diazonium ion (reactive) Diazonium ion (reactive) Alpha-hydroxy nitrosamine (unstable)->Diazonium ion (reactive) DNA Adducts DNA Adducts Diazonium ion (reactive)->DNA Adducts Mutations Mutations DNA Adducts->Mutations This compound This compound Inhibited Bioactivation Inhibited Bioactivation (Steric Hindrance) This compound->Inhibited Bioactivation No DNA Reactive Species No DNA Reactive Species Inhibited Bioactivation->No DNA Reactive Species Non-genotoxic Non-genotoxic No DNA Reactive Species->Non-genotoxic

Proposed mechanism of this compound's non-genotoxicity.

Experimental Workflows

The assessment of this compound's genotoxic potential followed a tiered approach, starting with in vitro assays and progressing to in vivo studies to confirm the findings in a whole-animal model.

G Start Start In_Vitro_Testing In Vitro Testing (Ames Assay) Start->In_Vitro_Testing In_Vivo_Testing In Vivo Testing (Comet & TGR Assays) In_Vitro_Testing->In_Vivo_Testing Negative Result Data_Analysis Data Analysis and Interpretation In_Vivo_Testing->Data_Analysis Conclusion Conclusion: Non-Genotoxic & Non-Mutagenic Data_Analysis->Conclusion

Genotoxicity assessment workflow for this compound.

Conclusion

References

Navigating the Regulatory Landscape of N-Nitroso Quinapril: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of nitrosamine (B1359907) impurities in pharmaceutical products has presented a significant challenge to the industry, demanding rigorous control strategies and sensitive analytical methods. Among these, N-Nitroso Quinapril (B1585795), a nitrosamine impurity associated with the angiotensin-converting enzyme (ACE) inhibitor Quinapril, has garnered regulatory scrutiny. This technical guide provides an in-depth overview of the current regulatory guidelines, analytical methodologies, and risk mitigation strategies for N-Nitroso Quinapril in pharmaceuticals.

Regulatory Framework and Acceptable Intake Limits

Global regulatory agencies have established acceptable intake (AI) limits for various nitrosamines to ensure patient safety. This compound is classified as a nitrosamine drug substance-related impurity (NDSRI) and is considered a compound with lower carcinogenic potency.

Several major regulatory bodies have set an acceptable intake (AI) limit for this compound, reflecting a harmonized approach to managing the risk associated with this impurity. Long-term exposure to this compound above the established acceptable level may increase the risk of cancer.[1]

Regulatory AgencyAcceptable Intake (AI) Limit (ng/day)Potency Category
U.S. Food and Drug Administration (FDA)15005[2]
European Medicines Agency (EMA)15005[2]
Health Canada15005

These limits are based on a lifetime exposure risk and are intended to maintain the cancer risk at a negligible level. The presence of this compound above these limits has led to voluntary recalls of quinapril tablets to mitigate potential risks to patients.[3]

Formation Pathway of this compound

This compound is formed from the nitrosation of the secondary amine moiety present in the quinapril molecule.[4] This chemical reaction typically involves a nitrosating agent, such as nitrous acid (HNO₂), which can be formed from nitrite (B80452) salts under acidic conditions.

The presence of residual nitrites in excipients, raw materials, or even water used during the manufacturing process can be a source of nitrosating agents. The reaction is influenced by factors such as pH, temperature, and the concentration of both the amine precursor (quinapril) and the nitrosating agent.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Quinapril Quinapril (contains secondary amine) N_Nitroso_Quinapril This compound Quinapril->N_Nitroso_Quinapril Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid from Nitrites) Nitrosating_Agent->N_Nitroso_Quinapril Acidic_Conditions Acidic Conditions Acidic_Conditions->N_Nitroso_Quinapril

Figure 1: Formation Pathway of this compound.

Analytical Methodology for Detection and Quantification

The detection and quantification of this compound at trace levels require highly sensitive and specific analytical methods. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the most widely adopted technique for this purpose.

Experimental Protocol: LC-MS/MS Method

This section outlines a representative LC-MS/MS method for the determination of this compound in quinapril drug substance and drug product. This protocol is based on established methodologies for nitrosamine analysis in pharmaceuticals.[5][6][7]

3.1.1. Sample Preparation

  • Drug Substance: Accurately weigh approximately 50 mg of the quinapril drug substance into a suitable volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to achieve a final concentration of 1 mg/mL.

  • Drug Product (Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to 50 mg of quinapril and transfer it to a volumetric flask. Add a suitable extraction solvent, sonicate for 15-20 minutes to ensure complete extraction, and then dilute to volume. Centrifuge or filter the resulting solution to remove insoluble excipients.

3.1.2. Chromatographic Conditions

ParameterSpecification
Instrument UPLC/HPLC system coupled with a triple quadrupole mass spectrometer
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol or Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Gradient Elution A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure separation from the API and other impurities.

3.1.3. Mass Spectrometry Conditions

ParameterSpecification
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for the specific instrument (e.g., 3.5 kV)
Source Temperature Optimized for the specific instrument (e.g., 150°C)
Desolvation Temperature Optimized for the specific instrument (e.g., 400°C)
MRM Transitions Specific precursor to product ion transitions for this compound need to be determined using a reference standard.

3.1.4. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The LOQ should be sufficiently low to quantify this compound at a level well below the acceptable intake limit.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Drug Substance or Powdered Tablets dissolve Dissolve/Extract in Solvent start->dissolve filter Centrifuge/Filter dissolve->filter inject Inject into UPLC/HPLC filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantification (based on reference standard) detect->quantify report Report Result quantify->report

Figure 2: Analytical Workflow for this compound.

Risk Mitigation and Control Strategies

Manufacturers are required to conduct a comprehensive risk assessment to identify potential sources of nitrosamine contamination. Key mitigation strategies include:

  • Raw Material Control: Sourcing raw materials and excipients with low or negligible levels of nitrites.

  • Process Optimization: Modifying manufacturing processes to avoid conditions that favor nitrosation (e.g., controlling pH and temperature).

  • Use of Inhibitors: Incorporating antioxidants, such as ascorbic acid or alpha-tocopherol, into the formulation can inhibit the nitrosation reaction.

  • Finished Product Testing: Implementing routine testing of the final drug product to ensure compliance with the established AI limits.

By implementing a robust control strategy based on a thorough risk assessment and utilizing sensitive analytical methods, pharmaceutical manufacturers can effectively manage the presence of this compound, ensuring the quality and safety of their products.

References

An In-depth Technical Guide to the Acceptable Daily Intake (ADI) of N-Nitroso Quinapril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitroso Quinapril is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) of the angiotensin-converting enzyme (ACE) inhibitor, Quinapril.[1] Unlike many small-molecule nitrosamines, which are potent mutagens, this compound has been demonstrated to be non-mutagenic and non-carcinogenic in a battery of in vivo genotoxicity studies.[2] This has led regulatory bodies, such as the U.S. Food and Drug Administration (FDA), to establish a significantly higher Acceptable Daily Intake (ADI) for this impurity compared to more potent nitrosamines. This guide provides a comprehensive overview of the ADI for this compound, the experimental data supporting this limit, and the relevant toxicological context.

Acceptable Daily Intake (ADI) Levels

Regulatory agencies have established an Acceptable Daily Intake (ADI) for this compound based on extensive safety assessments. The ADI represents the maximum daily exposure to a substance that is not expected to cause adverse health effects over a lifetime.

Regulatory BodyAcceptable Daily Intake (ADI)Potency Category
U.S. Food and Drug Administration (FDA)1500 ng/dayCategory 5 (Low Potency)

This higher ADI for this compound is a departure from the stringent limits placed on many other nitrosamine impurities and is a direct result of robust scientific evidence demonstrating its low toxicological potential.[1]

Toxicological Assessment and Experimental Protocols

The determination of the ADI for this compound is underpinned by a series of comprehensive in vivo genotoxicity assays designed to assess its mutagenic and carcinogenic potential. These studies have consistently shown a lack of genotoxic activity.[2]

In Vivo Genotoxicity Studies

A pivotal study by Cheung et al. (2024) evaluated the genotoxicity of this compound using a combination of state-of-the-art in vivo assays.[2] The key findings from these studies were that this compound is non-mutagenic and non-carcinogenic.[2] The experimental protocols for these assays are detailed below.

1. In Vivo Liver Comet Assay (OECD 489)

The in vivo comet assay is a sensitive method for detecting DNA strand breaks in eukaryotic cells.[3][4][5][6][7]

  • Objective: To assess the potential of this compound to induce DNA damage in the liver of a mammalian species in vivo.

  • Methodology:

    • Animal Model: Male and female rodents (typically rats or mice) are used.[6]

    • Dosing Regimen: Animals are administered this compound, typically via oral gavage, for a predetermined period.[8] A vehicle control and a positive control are included in the study design.

    • Tissue Collection and Preparation: Following the treatment period, animals are euthanized, and the liver is excised.[4] A single-cell suspension is prepared from the liver tissue.

    • Electrophoresis and Analysis: The isolated liver cells are embedded in agarose (B213101) on a microscope slide, lysed to remove cellular membranes, and subjected to electrophoresis under alkaline conditions.[4] DNA fragmentation is quantified by measuring the migration of DNA from the nucleus, which forms a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.[4]

2. Big Blue® (cII) Transgenic Rodent Mutation Assay (OECD 488)

The Big Blue® assay is a transgenic rodent model used to measure in vivo gene mutations in any tissue.[9][10][11]

  • Objective: To determine if this compound induces gene mutations in a transgenic rodent model.

  • Methodology:

    • Animal Model: Big Blue® transgenic mice (C57BL/6) or rats (Fischer 344) are utilized.[12] These animals contain multiple copies of a lambda phage shuttle vector integrated into their genome, which includes the cII reporter gene.[12]

    • Dosing Regimen: The test animals are exposed to this compound, typically through oral gavage, for a standard duration of 28 consecutive days.[8][12]

    • Tissue Collection and DNA Extraction: After the exposure period and a 3-day mutation manifestation period, genomic DNA is isolated from the liver.[12]

    • In Vitro Packaging and Plating: The shuttle vectors are "rescued" from the genomic DNA using in vitro packaging extracts. The resulting phage particles are then used to infect E. coli.

    • Mutation Scoring: Mutations in the cII gene are identified using a selective plating system. The mutant frequency is calculated by dividing the number of mutant plaques by the total number of plaques.

3. Duplex Sequencing Assay

Duplex sequencing is an error-corrected next-generation sequencing method that allows for the highly accurate detection of rare mutations in any tissue from any species.[13][14][15][16][17]

  • Objective: To provide a highly sensitive and quantitative assessment of the mutagenic potential of this compound in vivo.

  • Methodology:

    • DNA Preparation: High-quality genomic DNA is extracted from the liver of animals treated with this compound.

    • Library Preparation: The DNA is sheared, and specialized adapters containing unique molecular identifiers (UMIs) are ligated to both ends of the DNA fragments.

    • Sequencing and Analysis: The library is sequenced, and the UMIs are used to group reads originating from the same DNA molecule. By comparing the sequences of the two complementary strands of each original DNA duplex, sequencing errors can be computationally removed, allowing for the identification of true mutations with very high accuracy.

The experimental workflow for determining the genotoxicity of this compound is illustrated in the following diagram:

G Experimental Workflow for this compound Genotoxicity Assessment cluster_in_vivo In Vivo Studies cluster_assays Genotoxicity Assays cluster_analysis Data Analysis and Conclusion Animal_Dosing Animal Dosing (e.g., Big Blue® Mouse) with this compound Tissue_Collection Tissue Collection (e.g., Liver) Animal_Dosing->Tissue_Collection DNA_Extraction Genomic DNA Extraction Tissue_Collection->DNA_Extraction Comet_Assay In Vivo Liver Comet Assay (OECD 489) DNA_Extraction->Comet_Assay Big_Blue_Assay Big Blue® (cII) Assay (OECD 488) DNA_Extraction->Big_Blue_Assay Duplex_Sequencing Duplex Sequencing DNA_Extraction->Duplex_Sequencing Data_Analysis Analysis of DNA Damage, Mutation Frequency, and Mutation Spectrum Comet_Assay->Data_Analysis Big_Blue_Assay->Data_Analysis Duplex_Sequencing->Data_Analysis Conclusion Conclusion: This compound is Non-Genotoxic Data_Analysis->Conclusion

Genotoxicity assessment workflow for this compound.

Signaling Pathways

Lack of Genotoxic Signaling Pathway Activation by this compound

The genotoxicity of many nitrosamines is dependent on their metabolic activation by cytochrome P450 enzymes to form a reactive diazonium ion, which can then alkylate DNA, leading to mutations and potentially cancer.[18] However, in the case of this compound and other N-nitroso-ACE inhibitors, steric hindrance at the α-position to the nitroso group is thought to inhibit this metabolic activation.[18] This lack of bioactivation is a key reason for the negative results observed in the in vivo genotoxicity assays.[2]

The following diagram illustrates the proposed mechanism for the lack of genotoxicity of this compound compared to a potent nitrosamine like N-nitrosodimethylamine (NDMA).

G Proposed Mechanism for Lack of this compound Genotoxicity cluster_NDMA Potent Nitrosamine (e.g., NDMA) cluster_NQ This compound NDMA NDMA Metabolic_Activation_NDMA Metabolic Activation (Cytochrome P450) NDMA->Metabolic_Activation_NDMA Diazonium_Ion_NDMA Reactive Diazonium Ion Metabolic_Activation_NDMA->Diazonium_Ion_NDMA DNA_Adducts_NDMA DNA Adducts Diazonium_Ion_NDMA->DNA_Adducts_NDMA Mutations_NDMA Mutations DNA_Adducts_NDMA->Mutations_NDMA NQ This compound Metabolic_Activation_NQ Metabolic Activation Inhibited due to Steric Hindrance NQ->Metabolic_Activation_NQ No_Diazonium_Ion No Reactive Diazonium Ion Metabolic_Activation_NQ->No_Diazonium_Ion Blocked No_DNA_Adducts No DNA Adducts No_Diazonium_Ion->No_DNA_Adducts No_Mutations No Mutations No_DNA_Adducts->No_Mutations

Contrasting bioactivation pathways of NDMA and this compound.

Signaling Pathway of the Parent Drug: Quinapril

To provide a complete toxicological context, it is important to understand the mechanism of action of the parent drug, Quinapril. Quinapril is an ACE inhibitor that acts on the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure.

The signaling pathway for Quinapril is as follows:

G Mechanism of Action of Quinapril Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Quinapril Quinapril Quinapril->ACE Inhibits

Quinapril's inhibitory effect on the Renin-Angiotensin-Aldosterone System.

Conclusion

The established Acceptable Daily Intake of 1500 ng/day for this compound is founded on robust scientific evidence from a comprehensive set of in vivo genotoxicity studies. These studies, including the in vivo liver comet assay, the Big Blue® transgenic rodent mutation assay, and the duplex sequencing assay, collectively demonstrate that this compound is not mutagenic or carcinogenic. The likely mechanism for this lack of genotoxicity is the inhibition of metabolic activation due to steric hindrance, preventing the formation of a reactive diazonium ion that can damage DNA. This in-depth understanding of the toxicological profile of this compound allows for a science-based approach to risk assessment and control, ensuring patient safety while avoiding unnecessary restrictive limits on this specific nitrosamine impurity.

References

N-Nitroso Quinapril: A Comprehensive Assessment of Carcinogenic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

N-Nitroso compounds are a class of chemicals that have long been recognized for their carcinogenic potential in various animal species, leading to their classification as probable human carcinogens.[1][2] Their presence as impurities in some medications has prompted widespread recalls and necessitated the development of robust risk assessment strategies by pharmaceutical manufacturers and regulatory bodies.[3] N-Nitroso Quinapril is the N-nitrosated derivative of Quinapril, an ACE inhibitor widely prescribed for hypertension and heart failure.[4] Its formation can theoretically occur during the synthesis of the active pharmaceutical ingredient (API) or in the final drug product under specific conditions where a secondary amine is exposed to a nitrosating agent.[4]

This guide delves into the comprehensive toxicological assessment of this compound, with a particular focus on a pivotal study by Cheung et al. (2024), which provides a thorough evaluation of its genotoxic potential.[5][6]

Regulatory Landscape and Acceptable Intake

Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established guidelines for the control of nitrosamine (B1359907) impurities in pharmaceuticals.[7][8][9][10][11][12] A key component of these guidelines is the establishment of an Acceptable Intake (AI) limit, which represents a level of exposure with a negligible cancer risk over a lifetime.

Based on structure-activity relationship (SAR) assessments, this compound is classified as a low-potency nitrosamine.[4] The established AI for this compound is summarized in the table below.

Compound Regulatory Body Potency Category Acceptable Intake (AI) Limit
This compoundFDA51500 ng/day[13][14]
This compoundEMACan be controlled according to ICH Q3A/B guidelines (indicating low risk)[15]

Mechanism of Carcinogenicity of N-Nitroso Compounds

The carcinogenic activity of most N-nitroso compounds is dependent on their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[1][2] This process, known as α-hydroxylation, leads to the formation of unstable intermediates that can ultimately generate highly reactive electrophilic diazonium ions. These ions can then alkylate DNA, forming DNA adducts that, if not repaired, can lead to mutations and the initiation of cancer.[1][2]

However, recent studies on N-nitroso derivatives of ACE inhibitors, including this compound, suggest that their structural features, such as steric hindrance and the presence of a carboxylic acid moiety, significantly reduce or prevent this metabolic activation pathway.[5][6]

Carcinogenic Potential Assessment of this compound

A comprehensive evaluation of this compound by Cheung et al. (2024) employed a combination of computational, in vitro, and in vivo studies to assess its genotoxic potential. The results consistently demonstrated a lack of mutagenic and carcinogenic activity.[5][6]

In Vitro and Computational Assessment
  • In Vitro Metabolism Studies: Investigations into the metabolism of structurally similar N-nitroso ACE inhibitors, such as N-nitroso ramipril, have shown that hydroxylation occurs on other parts of the molecule rather than the critical α-carbon position next to the nitroso group. This suggests that the metabolic pathway leading to the formation of a DNA-reactive diazonium ion is not favored.[5][6]

  • Quantum Chemical Calculations: Computational models that predict the likelihood of DNA interaction have further supported the low carcinogenic potential of this compound. These calculations indicate that the steric bulk around the nitrosamine functional group hinders the necessary enzymatic interactions for metabolic activation.[5][6]

In Vivo Genotoxicity Studies

A battery of in vivo genotoxicity assays was conducted in animal models to assess the potential of this compound to cause genetic damage in a whole organism. The key studies and their outcomes are summarized below.

Assay Species Key Finding Conclusion
In Vivo Liver Comet AssayMouseNo significant increase in DNA strand breaks in liver cells.Non-genotoxic[5][6]
In Vivo Big Blue® Mutation AssayMouseNo significant increase in mutation frequency in liver tissue.Non-mutagenic[5][6]
In Vivo Duplex Sequencing AssayMouseNo significant increase in mutation frequency in liver tissue.Non-mutagenic[5][6]

Experimental Protocols

The following sections provide an overview of the methodologies for the key in vivo experiments, based on established OECD guidelines and general scientific practice.

In Vivo Liver Comet Assay

The in vivo alkaline comet assay is a sensitive method for detecting DNA strand breaks in eukaryotic cells. The protocol is based on the principles outlined in OECD Test Guideline 489.

  • Animal Dosing: Male mice are administered this compound or a vehicle control, typically via oral gavage, for a predetermined number of days. A positive control known to induce DNA damage is also included.

  • Tissue Collection and Cell Isolation: At a specified time after the final dose, the animals are euthanized, and the livers are excised. A single-cell suspension is prepared from a portion of the liver.

  • Embedding Cells in Agarose (B213101): The isolated liver cells are mixed with low-melting-point agarose and layered onto microscope slides.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the DNA-containing nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. An electric field is then applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet" shape.

  • Staining and Visualization: The DNA is stained with a fluorescent dye, and the comets are visualized and scored using a fluorescence microscope equipped with appropriate imaging software. The extent of DNA damage is quantified by measuring the percentage of DNA in the comet tail.

In Vivo Big Blue® Transgenic Rodent Mutation Assay

The Big Blue® assay is a transgenic rodent gene mutation assay that allows for the detection of mutations in any tissue. The methodology follows the principles of OECD Test Guideline 488.

  • Animal Model: The assay utilizes Big Blue® transgenic mice, which carry multiple copies of a lambda phage shuttle vector containing the lacI reporter gene.

  • Dosing Regimen: Animals are treated with this compound or a vehicle control, usually daily for 28 days.

  • Tissue Harvesting and DNA Extraction: Following the treatment period and a mutation manifestation time, the animals are euthanized, and the liver is collected. High molecular weight genomic DNA is extracted from the tissue.

  • Phage Rescue and Packaging: The shuttle vectors are "rescued" from the genomic DNA using an in vitro packaging extract, which excises the lambda phage and packages it into infectious phage particles.

  • Plating and Mutation Scoring: The phage particles are used to infect E. coli bacteria that are then plated on a substrate that allows for the colorimetric detection of lacI gene mutations. Phages with a mutated lacI gene produce blue plaques, while those with a wild-type gene produce colorless plaques.

  • Mutation Frequency Calculation: The mutation frequency is determined by dividing the number of blue plaques by the total number of plaques.

Duplex Sequencing Assay

Duplex Sequencing is an error-corrected next-generation sequencing method that allows for the highly accurate detection of rare mutations.

  • DNA Extraction and Library Preparation: Genomic DNA is extracted from the liver tissue of treated and control animals. The DNA is then sheared, and sequencing adapters containing unique molecular identifiers (UMIs) are ligated to the fragments.

  • PCR Amplification: The adapter-ligated DNA is amplified by PCR. The UMIs allow for the tracking of the progeny of each original DNA strand.

  • Sequencing: The amplified library is sequenced using a next-generation sequencing platform.

  • Bioinformatic Analysis: The sequencing reads are grouped into families based on their UMIs. A consensus sequence is generated for each strand of the original DNA duplex. By comparing the consensus sequences of the two complementary strands, sequencing errors and PCR artifacts can be eliminated, allowing for the highly accurate identification of true mutations.

  • Mutation Frequency and Spectrum Analysis: The frequency and types of mutations are determined and compared between the treated and control groups.

Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the general metabolic activation pathway for carcinogenic nitrosamines and the subsequent DNA damage and repair mechanisms. For this compound, a proposed, non-carcinogenic metabolic pathway is also presented, highlighting the likely detoxification routes.

G cluster_activation General Metabolic Activation of Carcinogenic Nitrosamines cluster_damage DNA Damage and Repair Nitrosamine N-Nitroso Compound CYP450 CYP450 Enzymes (α-hydroxylation) Nitrosamine->CYP450 Metabolism Unstable_Intermediate Unstable α-hydroxy Nitrosamine CYP450->Unstable_Intermediate Diazonium_Ion Diazonium Ion (Electrophilic) Unstable_Intermediate->Diazonium_Ion DNA DNA Diazonium_Ion->DNA Alkylation DNA_Adduct DNA Adducts (e.g., O6-alkylguanine) Mutation Mutation DNA_Adduct->Mutation Replication Repair DNA Repair Pathways (e.g., BER, MGMT) DNA_Adduct->Repair Recognition Cancer Cancer Initiation Mutation->Cancer Repair->DNA Repair

Caption: General metabolic activation and DNA damage pathway for carcinogenic N-nitroso compounds.

G cluster_NQN_metabolism Proposed Metabolic Pathway for this compound N_Nitroso_Quinapril This compound Steric_Hindrance Steric Hindrance (Bulky Side Chains) N_Nitroso_Quinapril->Steric_Hindrance Other_Metabolism Alternative Metabolism (e.g., hydroxylation on aromatic rings) N_Nitroso_Quinapril->Other_Metabolism CYP450_Blocked CYP450 Enzymes (α-hydroxylation blocked) Steric_Hindrance->CYP450_Blocked Inhibits Inactive_Metabolites Inactive Metabolites Other_Metabolism->Inactive_Metabolites Excretion Excretion Inactive_Metabolites->Excretion

Caption: Proposed non-carcinogenic metabolic pathway for this compound.

Experimental Workflows

The following diagrams provide a simplified overview of the experimental workflows for the in vivo genotoxicity assays.

G Dosing Animal Dosing (this compound, Vehicle, Positive Control) Tissue_Harvest Liver Tissue Harvest Dosing->Tissue_Harvest Cell_Isolation Single Cell Isolation Tissue_Harvest->Cell_Isolation Embedding Cell Embedding in Agarose Cell_Isolation->Embedding Lysis Cell Lysis Embedding->Lysis Electrophoresis Alkaline Electrophoresis Lysis->Electrophoresis Staining DNA Staining Electrophoresis->Staining Analysis Comet Scoring and Analysis Staining->Analysis

Caption: Workflow for the In Vivo Liver Comet Assay.

G Dosing Big Blue® Mouse Dosing (28 days) Tissue_Harvest Liver Tissue Harvest Dosing->Tissue_Harvest DNA_Extraction Genomic DNA Extraction Tissue_Harvest->DNA_Extraction Phage_Rescue Phage Rescue and Packaging DNA_Extraction->Phage_Rescue Plating Plating on E. coli Phage_Rescue->Plating Scoring Plaque Scoring (Blue vs. Colorless) Plating->Scoring Calculation Mutation Frequency Calculation Scoring->Calculation

Caption: Workflow for the Big Blue® Transgenic Rodent Mutation Assay.

Conclusion

The comprehensive assessment of this compound, leveraging computational, in vitro, and a suite of in vivo genotoxicity studies, provides a robust body of evidence indicating a lack of carcinogenic potential. The key findings from the in vivo liver comet, Big Blue®, and duplex sequencing assays consistently demonstrate that this compound is non-genotoxic and non-mutagenic.[5][6] The structural characteristics of the molecule, particularly steric hindrance at the α-carbon positions, are believed to prevent the metabolic activation that is a prerequisite for the carcinogenicity of many other N-nitroso compounds.[5][6]

Based on this scientific evidence, this compound is considered a low-potency nitrosamine, and it is recommended that it be controlled according to ICH Q3B guidance for non-mutagenic impurities.[5][6] This technical guide provides drug development professionals and researchers with the critical information needed to understand and contextualize the carcinogenic risk assessment of this compound.

References

N-Nitroso Quinapril: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Nitroso Quinapril, a nitrosamine (B1359907) impurity of the angiotensin-converting enzyme (ACE) inhibitor, Quinapril. This document collates critical information regarding its chemical identity, analytical quantification, and toxicological assessment, aiming to support research and development activities in the pharmaceutical industry.

Core Chemical and Physical Data

This compound is a drug substance-related impurity that can form during the manufacturing process or storage of Quinapril-containing drug products. Its presence is a significant concern due to the classification of nitrosamines as probable human carcinogens.

ParameterValueReference
CAS Number 2922985-13-3[1]
Molecular Formula C25H29N3O6[1]
Molecular Weight 467.52 g/mol [1]
IUPAC Name (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-nitrosoamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid[2]
Acceptable Intake (AI) Limit 1500 ng/day[2]

Formation and Mitigation

This compound is formed from the nitrosation of the secondary amine functional group present in the Quinapril molecule. This reaction can be triggered by the presence of residual nitrites under acidic conditions during the synthesis of the active pharmaceutical ingredient (API) or the formulation of the drug product.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidance for the pharmaceutical industry to perform risk assessments to identify and mitigate the risk of nitrosamine impurity formation.

cluster_formation Formation Pathway Quinapril Quinapril (Secondary Amine) N_Nitroso_Quinapril This compound Quinapril->N_Nitroso_Quinapril Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid) Nitrosating_Agent->N_Nitroso_Quinapril Acidic_Conditions Acidic Conditions Acidic_Conditions->N_Nitroso_Quinapril

Figure 1. Formation Pathway of this compound.

Experimental Protocols

Analytical Detection and Quantification

The standard analytical procedure for the detection and quantification of this compound in drug substances and products is Liquid Chromatography with Mass Spectrometry (LC-MS). High-resolution mass spectrometry (HRMS) is often employed to ensure high selectivity and sensitivity.

General LC-HRMS Method:

  • Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Sample Preparation:

    • Accurately weigh the drug substance or crushed tablets.

    • Dissolve in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water.

    • Vortex and sonicate to ensure complete dissolution.

    • Centrifuge the sample to precipitate excipients.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • Chromatographic Conditions (Illustrative):

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions (Illustrative):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan with data-dependent MS/MS or targeted single ion monitoring (t-SIM).

    • Monitored Ion: The protonated molecule [M+H]+ of this compound.

cluster_workflow Analytical Workflow Sample_Prep Sample Preparation (Dissolution, Centrifugation, Filtration) LC_Separation UHPLC Separation (C18 Column, Gradient Elution) Sample_Prep->LC_Separation MS_Detection HRMS Detection (ESI+, Full Scan/t-SIM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification against Standard) MS_Detection->Data_Analysis

Figure 2. General Analytical Workflow for this compound.
Genotoxicity Assessment

Recent studies have evaluated the genotoxic potential of this compound. These investigations are crucial for understanding the risk it poses to human health.[3]

In Vivo Genotoxicity Assays (as described in literature): [3]

  • Comet Assay (Liver):

    • Animal models (e.g., mice) are treated with this compound at various dose levels.

    • After a specific exposure period, liver tissues are collected.

    • Hepatocytes are isolated and embedded in agarose (B213101) on microscope slides.

    • Cells are lysed, and the DNA is subjected to electrophoresis.

    • DNA damage is visualized and quantified by measuring the "comet tail" length and intensity.

  • Big Blue® Transgenic Rodent Mutation Assay:

    • Transgenic mice (e.g., C57BL/6) carrying the cII transgene are treated with this compound.

    • Following the treatment period, genomic DNA is isolated from the liver.

    • The cII transgenes are recovered from the genomic DNA and packaged into bacteriophage lambda particles.

    • The phages are used to infect E. coli, and mutations in the cII gene are scored based on plaque morphology.

In Vitro Genotoxicity Assay (Ames Test):

  • Various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used.[4]

  • The bacterial strains are exposed to different concentrations of this compound, both with and without metabolic activation (S9 fraction from rat or hamster liver).

  • The number of revertant colonies is counted to assess the mutagenic potential of the compound.

Recent research has indicated that this compound was non-genotoxic in both in vivo liver comet and Big Blue® mutation assays.[3]

cluster_testing Genotoxicity Testing Strategy In_Vitro In Vitro Testing (Ames Test) Risk_Assessment Human Health Risk Assessment In_Vitro->Risk_Assessment In_Vivo In Vivo Testing (Comet Assay, Big Blue® Assay) In_Vivo->Risk_Assessment

Figure 3. Logical Relationship in Genotoxicity Evaluation.

Conclusion

This compound remains a critical impurity to monitor and control in Quinapril-containing pharmaceuticals. While recent toxicological studies suggest a low genotoxic potential, stringent analytical monitoring and risk mitigation strategies are essential to ensure patient safety and regulatory compliance. This guide provides a foundational understanding for professionals involved in the development, manufacturing, and quality control of ACE inhibitors.

References

Stability of N-Nitroso Quinapril: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products has become a significant focus for regulatory agencies and drug developers worldwide. N-Nitroso Quinapril (B1585795), a nitrosamine drug substance-related impurity (NDSRI) of the angiotensin-converting enzyme (ACE) inhibitor Quinapril, has been identified in some pharmaceutical preparations, leading to product recalls.[1][2] Understanding the stability of this impurity under various storage conditions is critical for risk assessment, control strategy development, and ensuring patient safety. This technical guide provides an in-depth overview of the factors influencing the stability of N-Nitroso Quinapril, methodologies for its assessment, and its potential degradation pathways.

Recent studies have provided strong evidence that this compound is non-mutagenic and non-carcinogenic.[3][4][5] This is attributed to the significant steric hindrance around the nitrosamine group, which is a common structural feature among N-nitroso ACE inhibitors, inhibiting the metabolic activation required for genotoxicity.[3][6] Consequently, this compound is generally considered a low-potency nitrosamine, with the U.S. FDA establishing an acceptable intake (AI) limit of 1500 ng/day.[7][8] Despite this lower potency, controlling its formation and degradation is a key aspect of quality control for Quinapril-containing products.

Factors Influencing the Stability of this compound

While specific quantitative stability data for this compound is not extensively published, its stability can be inferred from the known degradation pathways of its parent drug, Quinapril, and the general chemical behavior of nitrosamines. The primary factors affecting its stability are expected to be temperature, humidity, pH, and light.

Temperature: Elevated temperatures are known to accelerate chemical degradation reactions. For the parent drug, Quinapril, temperature has been shown to increase its degradation.[4][9] Similarly, studies on other nitrosamines, such as N-nitrosodimethylamine (NDMA) in ranitidine, have demonstrated a significant increase in impurity levels at elevated temperatures (e.g., 40°C).[10] Therefore, it is highly probable that the stability of this compound is inversely proportional to temperature.

Humidity: Quinapril is known to be susceptible to degradation in the presence of humidity, primarily through hydrolysis.[11][12] Moisture can facilitate the hydrolysis of the ester group in Quinapril and may also influence the degradation of this compound. High humidity conditions could potentially lead to the degradation of the N-nitroso bond or other parts of the molecule.

pH: The formation of this compound from its parent drug is favored under acidic conditions in the presence of a nitrosating agent.[13] Conversely, the stability of the N-nitroso bond itself can be pH-dependent. While detailed studies on this compound are lacking, the stability of other nitrosamines can be influenced by both acidic and basic conditions, leading to different degradation pathways.

Light: Photosensitivity is a common characteristic of many pharmaceutical compounds. While the photostability of this compound has not been specifically reported, it is a standard parameter in forced degradation studies according to ICH guidelines and should be evaluated.[14]

Hypothetical Stability Data Summary

Given the absence of published stability studies on this compound, the following table is provided as a template for researchers to document their findings from stability and forced degradation studies. The hypothetical data illustrates potential trends based on the known behavior of other nitrosamines and the parent drug.

ConditionParameterTime Point 1 (e.g., 2 weeks)Time Point 2 (e.g., 4 weeks)Time Point 3 (e.g., 8 weeks)Potential Degradants Observed
Accelerated 40°C / 75% RH~5% degradation~10% degradation~20% degradationDenitrosated Quinapril, Hydrolysis Products
Long-Term 25°C / 60% RH<1% degradation~2% degradation~5% degradationTrace levels of Denitrosated Quinapril
Acidic 0.1 M HCl, 60°CSignificant degradation--Denitrosated Quinapril, Quinaprilat
Alkaline 0.1 M NaOH, 60°CModerate degradation--Hydrolysis products
Oxidative 3% H₂O₂, RTModerate degradation--Oxidized derivatives
Photostability ICH Q1BPotential for degradation--Photodegradants

Experimental Protocols

To assess the stability of this compound, a comprehensive forced degradation study should be conducted. The following protocols are based on ICH guidelines and best practices for studying drug substance and impurity stability.

1. Analytical Methodology

A validated, stability-indicating analytical method is crucial for accurate quantification of this compound and its degradation products.

  • Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the recommended technique due to its high sensitivity and selectivity for trace-level analysis of nitrosamines.[8]

  • Column: A C18 reverse-phase column is typically suitable for the separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: Mass spectrometry detection using multiple reaction monitoring (MRM) mode for specific and sensitive quantification of this compound and its potential degradation products.

2. Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration.

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for a specified period.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at an elevated temperature (e.g., 60-80°C) for a specified period.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid this compound and its solution to dry heat (e.g., 80-100°C).

  • Photostability: Expose the solid and solution samples to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

3. Long-Term and Accelerated Stability Studies

These studies are performed to predict the shelf-life of the impurity under recommended storage conditions.

  • Storage Conditions (ICH Q1A):

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Procedure: Store samples of this compound (both as a pure substance and potentially spiked into a placebo formulation) under these conditions.

  • Time Points: Analyze the samples at specified time intervals (e.g., 0, 1, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analysis: Quantify the remaining this compound and identify and quantify any significant degradation products at each time point.

Visualizations

Formation and Potential Degradation Pathway of this compound

The following diagram illustrates the formation of this compound from its parent drug, Quinapril, in the presence of a nitrosating agent. It also depicts a primary hypothetical degradation pathway, denitrosation, which would revert the molecule back to Quinapril.

G Quinapril Quinapril (Secondary Amine) N_Nitroso_Quinapril This compound Quinapril->N_Nitroso_Quinapril Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid) Nitrosating_Agent->N_Nitroso_Quinapril Degradation_Products Degradation Products (e.g., Denitrosated Quinapril, Hydrolysis Products) N_Nitroso_Quinapril->Degradation_Products Degradation Degradation_Conditions Degradation Conditions (e.g., Heat, Light, pH) Degradation_Conditions->Degradation_Products

Formation and potential degradation of this compound.

Experimental Workflow for this compound Stability Study

This diagram outlines the logical flow of a comprehensive stability study for this compound, from initial planning to final data analysis.

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting P1 Define Study Protocol (ICH Guidelines) P2 Develop & Validate Stability-Indicating Method (LC-MS/MS) P1->P2 P3 Prepare Samples (Pure Impurity & Spiked Placebo) P2->P3 E1 Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) P3->E1 E2 Long-Term & Accelerated Stability Studies P3->E2 E3 Sample Pull at Defined Time Points E1->E3 E2->E3 A1 Analyze Samples (LC-MS/MS) E3->A1 A2 Quantify this compound & Degradation Products A1->A2 A3 Data Analysis & Kinetic Modeling A2->A3 A4 Generate Stability Report & Define Shelf-Life A3->A4

Workflow for a comprehensive stability study of this compound.

While this compound is considered a low-potency nitrosamine impurity, a thorough understanding of its stability is essential for the development of robust control strategies for Quinapril-containing drug products. The stability of this compound is likely influenced by temperature, humidity, pH, and light. By conducting comprehensive forced degradation and long-term stability studies using sensitive analytical methods like LC-MS/MS, researchers can elucidate its degradation pathways, identify critical stability-related factors, and ensure that the levels of this impurity remain well below the established acceptable intake limit throughout the product's shelf-life. The protocols and frameworks provided in this guide serve as a valuable resource for scientists and drug development professionals in this endeavor.

References

Potential Sources of Nitrite in Quinapril Manufacturing: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. A critical precursor for the formation of these impurities is the presence of nitrites, which can react with secondary or tertiary amines present in the active pharmaceutical ingredient (API), its degradation products, or excipients. Quinapril, an angiotensin-converting enzyme (ACE) inhibitor, contains a secondary amine moiety, making it susceptible to nitrosation. This technical guide provides a comprehensive overview of the potential sources of nitrite (B80452) contamination during the manufacturing of Quinapril, detailed experimental protocols for nitrite detection, and a discussion of the logical pathways leading to the formation of N-nitroso-quinapril.

Introduction to Nitrosamine (B1359907) Formation

N-nitrosamines are formed from the reaction of a nitrosating agent, most commonly nitrous acid (HNO₂), with a secondary or tertiary amine. Nitrous acid is typically formed from nitrite salts under acidic conditions. The general reaction is depicted below:

R₂NH + HNO₂ → R₂N-N=O + H₂O (Secondary Amine + Nitrous Acid → N-Nitrosamine + Water)

Given that Quinapril possesses a secondary amine functional group, the presence of nitrites in the manufacturing process or the final drug product presents a direct risk for the formation of N-nitroso-quinapril. Therefore, a thorough understanding and control of potential nitrite sources are paramount for ensuring the safety and quality of Quinapril formulations.

Potential Sources of Nitrite in Quinapril Manufacturing

The introduction of nitrite impurities can occur at various stages of the manufacturing process, from raw materials to the final drug product. A systematic evaluation of each stage is necessary to identify and mitigate these risks.

Raw Materials and Starting Materials

Raw materials used in the synthesis of the Quinapril API can be a primary source of nitrite contamination. These materials may contain nitrites as inherent impurities or as contaminants from their own manufacturing processes. Poorly controlled raw materials, starting materials, or reagents obtained from inadequately qualified suppliers can introduce nitrite impurities, increasing the risk of nitrosamine generation.[1]

Excipients

Pharmaceutical excipients are a well-documented and significant source of nitrite impurities in finished drug products.[2][3] The nitrite levels can vary considerably between different types of excipients, and even between different suppliers or batches of the same excipient.[4] Fillers and diluents, which are used in larger proportions in tablet formulations, are often the dominant contributors to the overall nitrite content.[4]

The following table summarizes publicly available data on nitrite levels found in common pharmaceutical excipients. This data is largely based on findings from the Lhasa Limited "Nitrites in Excipients" database and other independent studies.[4][5][6][7][8]

ExcipientMinimum Nitrite Level (µg/g or ppm)Mean Nitrite Level (µg/g or ppm)Median Nitrite Level (µg/g or ppm)Maximum Nitrite Level (µg/g or ppm)Number of SuppliersNumber of Results
Lactose Monohydrate 0.070.540.51.7834
Microcrystalline Cellulose (MCC) 0.040.700.52.4973
Croscarmellose Sodium 0.170.420.331.0
Crospovidone 0.796.58.314.0515
Magnesium Stearate 0.12.62.46.1944
Hypromellose 0.010.805.0549
Povidone 0.100.830.52.3552
Corn Starch 0.0550.210.150.61

Note: This data is illustrative and can vary significantly. It is crucial for manufacturers to test their specific lots of excipients.

Process Water

Water is ubiquitously used in pharmaceutical manufacturing for processes such as cleaning, granulation, and as a solvent. While purified water generally has very low nitrite levels (often below 0.1 ppb), potable water can contain higher, albeit still typically low, levels.[9][10] The risk from process water is generally considered low, but it should be assessed as part of a comprehensive risk evaluation.[3]

Manufacturing Process and Equipment

The manufacturing process itself can be a source of nitrite contamination. For instance, the use of certain solvents that are neutralized with nitrite-containing compounds in later steps can introduce nitrites.[11] Cross-contamination from equipment that has been used for processes involving nitrites is another potential risk. Inefficient cleaning of manufacturing equipment can lead to the persistence of residual sodium nitrite.[1]

Degradation of Quinapril

Quinapril is known to undergo degradation, particularly through hydrolysis and intramolecular cyclization to form a diketopiperazine impurity.[12][13] While this degradation does not directly introduce nitrites, it can create a more favorable environment for nitrosamine formation if nitrites are already present.

Logical and Signaling Pathways

Quinapril Synthesis and Potential for Nitrite Introduction

The synthesis of Quinapril hydrochloride involves several steps where nitrite contamination could potentially be introduced. The following diagram illustrates a typical synthetic route and highlights potential points of entry for nitrites from reagents and solvents.

G cluster_synthesis Quinapril Synthesis Pathway cluster_sources Potential Nitrite Sources start_material (S,S)-Ethyl Ester + (S)-THIQ Benzyl Ester coupling Peptide Coupling (e.g., DCC, HOBt) start_material->coupling quinapril_benzyl_ester Quinapril Benzyl Ester coupling->quinapril_benzyl_ester hydrogenolysis Catalytic Hydrogenolysis (Pd/C, HCl in Ethanol) quinapril_benzyl_ester->hydrogenolysis crude_quinapril_hcl Crude Quinapril HCl hydrogenolysis->crude_quinapril_hcl crystallization Crystallization (e.g., Nitromethane) crude_quinapril_hcl->crystallization final_product Pure Quinapril HCl crystallization->final_product reagents Reagents reagents->coupling Nitrite in coupling agents solvents Solvents solvents->hydrogenolysis Nitrite in Ethanol solvents->crystallization Nitrite in Nitromethane catalyst Catalyst catalyst->hydrogenolysis Nitrite on Catalyst

Caption: A simplified schematic of the Quinapril synthesis pathway highlighting potential points of nitrite introduction from reagents, solvents, and catalysts.

Nitrosamine Formation Pathway

The following diagram illustrates the logical sequence of events that can lead to the formation of N-nitroso-quinapril in the final drug product.

G cluster_workflow N-Nitroso-Quinapril Formation Workflow quinapril_api Quinapril API (Secondary Amine) nitrosation Nitrosation Reaction quinapril_api->nitrosation nitrite_source Nitrite Source (e.g., Excipients, Water) nitrous_acid Nitrous Acid (HNO₂) Formation nitrite_source->nitrous_acid acidic_conditions Acidic Conditions (e.g., Gastric pH, Formulation pH) acidic_conditions->nitrous_acid nitrous_acid->nitrosation n_nitroso_quinapril N-Nitroso-Quinapril nitrosation->n_nitroso_quinapril

Caption: Logical workflow illustrating the formation of N-nitroso-quinapril from the Quinapril API and a nitrite source under acidic conditions.

Experimental Protocols for Nitrite and Nitrosamine Determination

Accurate and sensitive analytical methods are essential for the detection and quantification of nitrites and nitrosamines. The following are outlines of commonly employed techniques.

Ion Chromatography (IC) with Conductivity or UV Detection for Nitrite

Ion chromatography is a robust and widely used method for the determination of nitrite in pharmaceutical samples.[11][14][15]

  • Principle: The sample is injected into an ion chromatograph where anions are separated on an anion-exchange column. The separated ions are then detected by a conductivity detector or a UV detector (at 210 nm).

  • Instrumentation:

    • Ion Chromatograph with a suppressed conductivity detector or a UV detector.

    • Anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS19-4μm).

    • Eluent Generator (e.g., producing potassium hydroxide).

  • Sample Preparation:

    • Accurately weigh a suitable amount of the drug substance or ground tablets.

    • Dissolve the sample in deionized water to a known concentration (e.g., 1 mg/mL).

    • Sonicate until fully dissolved or dispersed.

    • Centrifuge the sample to remove any insoluble matter.

    • Filter the supernatant through a 0.2 µm filter before injection.[16]

  • Chromatographic Conditions (Example):

    • Eluent: Isocratic potassium hydroxide (B78521) (concentration optimized based on column and separation requirements).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10-100 µL.

    • Detection: Suppressed conductivity or UV at 210 nm.

  • Quantification: A calibration curve is generated using standard solutions of sodium nitrite at various concentrations. The nitrite concentration in the sample is determined by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV Detection using Griess Reagent for Nitrite

This method involves a pre-column derivatization of nitrite using the Griess reagent, followed by HPLC-UV analysis.

  • Principle: The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) reacts with nitrite in an acidic medium to form a colored azo dye. This dye is then separated and quantified by HPLC with UV-Vis detection at approximately 540 nm.[17][18][19]

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • Reversed-phase C18 column.

  • Reagents:

    • Griess Reagent I: Sulfanilamide in an acidic solution.

    • Griess Reagent II: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution.

  • Sample Preparation and Derivatization:

    • Extract the sample with deionized water.

    • To a specific volume of the sample extract, add Griess Reagent I and incubate.

    • Add Griess Reagent II and incubate to allow for color development.

    • Inject the derivatized sample into the HPLC system.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile), run isocratically or with a gradient.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 540 nm.

  • Quantification: A calibration curve is prepared by derivatizing and analyzing known concentrations of nitrite standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Nitrosamine Analysis

GC-MS is a highly sensitive and specific method for the analysis of volatile nitrosamines.

  • Principle: Volatile nitrosamines are separated by gas chromatography and then detected by a mass spectrometer, which provides both qualitative and quantitative information.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (single quadrupole or triple quadrupole for higher sensitivity and specificity).

    • Capillary column suitable for amine analysis (e.g., a wax-type column).

  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE):

      • Dissolve or suspend a weighed amount of the sample in an alkaline solution (e.g., 1 M NaOH).

      • Extract the nitrosamines into an organic solvent like dichloromethane (B109758) (DCM).

      • Centrifuge to separate the layers.

      • Collect the organic layer for injection.

    • Headspace Analysis (for volatile nitrosamines):

      • Place a weighed amount of the sample in a headspace vial.

      • Heat the vial to a specific temperature to allow volatile nitrosamines to partition into the headspace.

      • Inject an aliquot of the headspace gas into the GC-MS.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium.

    • Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute the nitrosamines.

    • MS Ion Source: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for GC-MS or Multiple Reaction Monitoring (MRM) for GC-MS/MS for enhanced selectivity and sensitivity.

  • Quantification: An internal standard (e.g., a deuterated nitrosamine) is often used. A calibration curve is constructed by analyzing standards containing known concentrations of the target nitrosamines and the internal standard.

Conclusion and Recommendations

The formation of N-nitroso-quinapril is a potential risk in the manufacturing of Quinapril due to the presence of a secondary amine in its structure. The primary contributing factor to this risk is the presence of nitrite impurities. This guide has highlighted that excipients are a major source of nitrites, with significant variability observed between different types and suppliers. Other potential sources include raw materials, process water, and cross-contamination during manufacturing.

To mitigate the risk of nitrosamine formation, a comprehensive control strategy is essential. This should include:

  • Rigorous supplier qualification and testing of incoming raw materials and excipients for nitrite content.

  • Selection of excipients with low and consistent nitrite levels.

  • Monitoring of process water for nitrite levels.

  • Optimization of the manufacturing process to minimize conditions that favor nitrosation (e.g., avoiding high temperatures and acidic conditions where possible).

  • Implementation of robust and validated analytical methods for the routine monitoring of nitrites in raw materials, excipients, and finished products.

  • Periodic risk assessments of the entire manufacturing process to identify and address any new potential sources of nitrite contamination.

By adopting a proactive and science-based approach to understanding and controlling nitrite impurities, pharmaceutical manufacturers can ensure the safety and quality of Quinapril drug products.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of nitrosamine (B1359907) impurities in common medications has presented a significant challenge to the pharmaceutical industry, demanding a deeper understanding of their formation, risk assessment, and control. These compounds, many of which are classified as probable human carcinogens, can arise from complex chemical interactions between precursor molecules and nitrosating agents. This in-depth technical guide provides a comprehensive overview of the core issues surrounding structural analogues and their related nitrosamine impurities, with a focus on Nitrosamine Drug Substance-Related Impurities (NDSRIs). This guide offers detailed experimental protocols, quantitative data for risk assessment, and visual workflows to aid researchers and drug development professionals in navigating this critical aspect of pharmaceutical quality and safety.

The Genesis of Nitrosamine Impurities

Two main classes of nitrosamine impurities are of concern in the pharmaceutical industry:

  • Small-molecule Nitrosamines: These are simple nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) that do not share structural similarity with the active pharmaceutical ingredient (API). They can arise from contaminated raw materials, solvents, or catalysts used in the manufacturing process.[4]

  • Nitrosamine Drug Substance-Related Impurities (NDSRIs): These impurities are structurally similar to the API, forming when the API or its fragments, containing a vulnerable amine group, react with nitrosating agents.[4][5] NDSRIs are of particular concern as they are unique to each drug substance and their potential for formation is directly linked to the API's chemical structure.

A critical source of nitrosating agents is the presence of residual nitrites in excipients, which are the inactive ingredients in a drug formulation.[3] Even at parts-per-million (ppm) levels, these nitrites can react with the amine functionalities of the API to form NDSRIs.[4]

Quantitative Risk Assessment: Acceptable Intake Limits

Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent acceptable intake (AI) limits for various nitrosamine impurities to ensure patient safety.[6] These limits are based on a lifetime cancer risk of one in 100,000.[7][8]

The following tables summarize the AI limits for some common small-molecule nitrosamines and provide a selection of NDSRIs with their corresponding AI limits as determined by the FDA.

Table 1: Acceptable Intake (AI) Limits for Common Small-Molecule Nitrosamine Impurities

Nitrosamine ImpurityAbbreviationAcceptable Intake (AI) Limit (ng/day)
N-NitrosodimethylamineNDMA96.0[6]
N-NitrosodiethylamineNDEA26.5[6]
N-Nitroso-N-methyl-4-aminobutyric acidNMBA96.0
N-NitrosodiisopropylamineNDIPA26.5
N-NitrosoethylisopropylamineNEIPA26.5
N-NitrosodibutylamineNDBA26.5

Table 2: Selected Nitrosamine Drug Substance-Related Impurities (NDSRIs) and their Recommended AI Limits

Active Pharmaceutical Ingredient (API)Nitrosamine Drug Substance-Related Impurity (NDSRI)Acceptable Intake (AI) Limit (ng/day)
VareniclineN-nitroso-varenicline37[12]
QuinaprilN-nitroso-quinapril1500[12]
Hydrochlorothiazide (HCTZ)N-nitroso-hydrochlorothiazide1500[12]
AzithromycinN-nitroso-desmethyl-azithromycin1500[12]
FluoxetineN-nitroso-fluoxetine100[12]
NortriptylineN-nitroso-nortriptyline26.5[12]
AtomoxetineN-nitroso-atomoxetine1500

Experimental Protocols for Nitrosamine Detection

Accurate and sensitive analytical methods are crucial for the detection and quantification of nitrosamine impurities at trace levels. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.[13][14][15] The United States Pharmacopeia (USP) General Chapter <1469> provides detailed procedures for nitrosamine analysis.[16][17][18]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol

This protocol is suitable for the analysis of volatile nitrosamines.

Sample Preparation (Liquid-Liquid Extraction): [13][19]

  • Weigh 200-1000 mg of the drug substance or ground drug product into a 15 mL centrifuge tube.

  • Add 8.0 mL of 1 M sodium hydroxide (B78521) solution and vortex for 5 minutes.

  • Add 2.0 mL of dichloromethane (B109758) (DCM) and vortex for another 5 minutes.

  • Centrifuge the mixture to separate the layers.

  • Carefully collect the lower organic (DCM) layer containing the nitrosamines.

  • Filter the extract through a 0.2 µm PTFE syringe filter into a GC vial.

GC-MS/MS Instrumental Parameters: [19][20][21]

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 7010B GC/MS/MS Triple Quadrupole or equivalent.

  • Column: Rxi-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless).

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp to 180 °C at 10 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for a broader range of nitrosamines, including less volatile and thermally labile compounds.[5][22]

Sample Preparation: [5][22]

  • Weigh 80 mg of the drug substance into a 2 mL centrifuge tube.

  • Add 1188 µL of diluent (e.g., 1% formic acid in water) and 12 µL of an appropriate internal standard solution.

  • Vortex the mixture for 20 minutes (for some substances like losartan (B1675146) potassium, vortex for no more than 5 minutes).

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE filter into an LC vial.

LC-MS/MS Instrumental Parameters: [22]

  • Liquid Chromatograph: Agilent 1290 Infinity II HPLC system or equivalent.

  • Mass Spectrometer: Agilent 6495C Triple Quadrupole MS with APCI or ESI source, or a high-resolution mass spectrometer (HRMS) like an Orbitrap.[23][24]

  • Column: Ascentis® Express C18 (150 x 3.0 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ion Source Parameters: Optimized for the specific instrument and nitrosamines of interest.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) or high-resolution accurate mass (HRAM) scan.

Visualizing Key Processes and Relationships

Understanding the complex relationships in nitrosamine formation, risk assessment, and analysis is facilitated by visual representations. The following diagrams, created using the DOT language, illustrate these critical workflows and pathways.

Nitrosamine_Formation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Amine Secondary/Tertiary Amine (from API or degradant) Reaction_Point Amine->Reaction_Point Nitrosating_Agent Nitrosating Agent (e.g., Nitrite from excipients) Nitrosating_Agent->Reaction_Point Acidic_Conditions Acidic Conditions Acidic_Conditions->Reaction_Point Nitrosamine Nitrosamine Impurity (NDSRI or small-molecule) Reaction_Point->Nitrosamine Nitrosation caption General Reaction Pathway for Nitrosamine Formation

Caption: General Reaction Pathway for Nitrosamine Formation

Nitrosamine_Risk_Assessment_Workflow Start Start: New or Existing Drug Product Risk_Identification Step 1: Risk Identification - API Structure (Amine presence) - Manufacturing Process Review - Excipient Nitrite Content Start->Risk_Identification Risk_Identified Risk Identified? Risk_Identification->Risk_Identified Confirmatory_Testing Step 2: Confirmatory Testing (LC-MS/MS or GC-MS) Risk_Identified->Confirmatory_Testing Yes No_Risk No Significant Risk Document Findings Risk_Identified->No_Risk No Nitrosamine_Detected Nitrosamine Detected Above AI Limit? Confirmatory_Testing->Nitrosamine_Detected Mitigation Step 3: Risk Mitigation - Process Optimization - Formulation Change (e.g., add antioxidant) - Tighter Raw Material Control Nitrosamine_Detected->Mitigation Yes Nitrosamine_Detected->No_Risk No Mitigation->Confirmatory_Testing End End: Compliant Product No_Risk->End

Caption: Nitrosamine Risk Assessment and Mitigation Workflow

Analytical_Testing_Workflow Start Start: Sample Received Sample_Prep Sample Preparation - Weighing - Extraction - Filtration Start->Sample_Prep Method_Selection Analytical Method Selection Sample_Prep->Method_Selection GC_MS GC-MS/MS Analysis (for volatile nitrosamines) Method_Selection->GC_MS Volatile? LC_MS LC-MS/MS or LC-HRMS Analysis (for a broad range of nitrosamines) Method_Selection->LC_MS Non-volatile or thermally labile? Data_Acquisition Data Acquisition (MRM or HRAM) GC_MS->Data_Acquisition LC_MS->Data_Acquisition Data_Processing Data Processing - Peak Integration - Quantification against Standards Data_Acquisition->Data_Processing Result_Reporting Result Reporting (Compare with AI Limits) Data_Processing->Result_Reporting End End: Report Generated Result_Reporting->End

Caption: General Workflow for Analytical Testing of Nitrosamines

Conclusion and Future Outlook

The issue of nitrosamine impurities, particularly NDSRIs, will continue to be a major focus for the pharmaceutical industry and regulatory bodies. A thorough understanding of the formation mechanisms, a robust risk assessment strategy, and the implementation of sensitive analytical methods are paramount to ensuring the quality and safety of medicines. As our knowledge of the structural determinants of nitrosamine formation and carcinogenicity grows, we can expect further refinements in risk assessment methodologies and control strategies. Proactive engagement with these challenges will be essential for all professionals involved in drug development and manufacturing to safeguard public health and maintain trust in pharmaceutical products.

References

N-Nitroso Quinapril: A Comprehensive Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Chemistry, Toxicology, and Analytical Considerations of a Critical Nitrosamine (B1359907) Impurity

Introduction

The emergence of N-nitrosamine impurities in pharmaceutical products has presented a significant challenge to the drug development and manufacturing industry. These compounds, classified as probable human carcinogens, necessitate rigorous control and monitoring to ensure patient safety. N-Nitroso Quinapril, a nitrosamine impurity associated with the angiotensin-converting enzyme (ACE) inhibitor Quinapril, has been the subject of regulatory scrutiny and product recalls. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its chemical properties, formation mechanisms, toxicological assessment, analytical detection, and the current regulatory landscape. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceutical products.

Chemical Properties and Formation

This compound is the N-nitrosated derivative of Quinapril. Its formation is a result of the reaction between a nitrosating agent, typically nitrous acid (formed from nitrite (B80452) salts under acidic conditions), and the secondary amine moiety present in the Quinapril molecule.

PropertyValueSource
IUPAC Name (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-nitrosoamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid[1]
CAS Number 2922985-13-3[1]
Molecular Formula C25H29N3O6[2]
Molecular Weight 467.52 g/mol [2]
Formation Pathway

The nitrosation of Quinapril is a chemical process that can occur during drug substance or drug product manufacturing and storage if sources of nitrites are present along with the secondary amine of the Quinapril molecule under favorable, typically acidic, conditions.

quinapril Quinapril (Secondary Amine) n_nitroso_quinapril This compound quinapril->n_nitroso_quinapril Nitrosation nitrosating_agent Nitrosating Agent (e.g., Nitrous Acid, HONO) nitrosating_agent->n_nitroso_quinapril acidic_conditions Acidic Conditions (H+) acidic_conditions->nitrosating_agent Formation of Nitrosating Agent

Figure 1: General formation pathway of this compound.

Toxicological Assessment: Evidence of Non-Genotoxicity

The study found that steric hindrance and branching at the α-position to the nitroso group in this compound are predicted to inhibit its bioactivation.[3] This structural feature is crucial as the mutagenic mechanism of many potent nitrosamines involves cytochrome P450 (CYP) mediated hydroxylation at the α-position.[6]

Key Toxicological Studies

While specific quantitative results from the pivotal study by Cheung et al. are not publicly available, the key findings indicate a lack of genotoxicity in the following assays:

  • In vivo Liver Comet Assay: This assay did not show evidence of DNA damage in the liver of treated animals.[3]

  • In vivo Big Blue® (cII) Mutation Assay: This transgenic rodent assay showed no increase in mutation frequency.[3]

These findings are significant as they suggest that this compound does not pose the same level of carcinogenic risk as other small, potent nitrosamines.

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not fully available in the public domain. However, based on established methodologies for these assays, the following provides a general overview of the likely experimental designs.

In Vivo Mammalian Alkaline Comet Assay (General Protocol)

The in vivo comet assay is a sensitive method for detecting DNA strand breaks in eukaryotic cells.

Principle: Cells from tissues of interest are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis at high pH. DNA with strand breaks relaxes and migrates towards the anode, forming a "comet" shape. The extent of DNA migration is proportional to the amount of DNA damage.[7][8]

Workflow:

animal_dosing 1. Animal Dosing (e.g., oral gavage with This compound) tissue_collection 2. Tissue Collection (e.g., Liver) at specific time points animal_dosing->tissue_collection cell_suspension 3. Preparation of Single Cell Suspension tissue_collection->cell_suspension embedding 4. Embedding Cells in Agarose on Slides cell_suspension->embedding lysis 5. Cell Lysis (High salt, detergent) embedding->lysis unwinding 6. DNA Unwinding (Alkaline solution) lysis->unwinding electrophoresis 7. Electrophoresis (Alkaline pH) unwinding->electrophoresis neutralization 8. Neutralization and Staining electrophoresis->neutralization analysis 9. Image Analysis (Quantification of DNA in comet tail) neutralization->analysis

Figure 2: General workflow of the in vivo Comet Assay.

Key Parameters (General):

  • Test System: Typically rodents (rats or mice).

  • Dose Levels: A minimum of three dose levels and a concurrent negative (vehicle) and positive control.[9]

  • Administration Route: Dependent on the intended human route of exposure.

  • Sampling Time: Typically 2-6 hours and 16-24 hours after the last administration.

  • Tissues: Liver is a common tissue for nitrosamine assessment due to its metabolic activity. Other organs can also be evaluated.[8]

  • Analysis: At least 50 cells per sample are scored. The percentage of DNA in the comet tail is a common metric for DNA damage.

In Vivo Big Blue® Transgenic Rodent (TGR) Gene Mutation Assay (General Protocol)

The Big Blue® assay is an in vivo test for detecting gene mutations in any tissue of transgenic rodents.

Principle: Big Blue® rodents contain multiple copies of a lambda phage shuttle vector (λLIZ) integrated into their genome. This vector carries a target gene for mutation detection, typically the cII gene. After exposure to a test substance, genomic DNA is isolated from various tissues, and the shuttle vectors are "rescued" and packaged into phage particles. These phages are then used to infect E. coli, and a selection system allows for the identification and quantification of phage with mutations in the target gene.[10][11]

Workflow:

animal_dosing 1. Dosing of Big Blue® Rodents (e.g., 28-day repeat dose) tissue_collection 2. Tissue Collection animal_dosing->tissue_collection dna_extraction 3. Genomic DNA Extraction tissue_collection->dna_extraction packaging 4. In vitro Packaging of Lambda Shuttle Vector dna_extraction->packaging infection 5. Infection of E. coli Host packaging->infection plating 6. Plating on Selective Media infection->plating incubation 7. Incubation plating->incubation scoring 8. Mutant Plaque Scoring and Calculation of Mutant Frequency incubation->scoring

Figure 3: General workflow of the Big Blue® Assay.

Key Parameters (General - OECD 488):

  • Test System: Big Blue® transgenic rats (Fischer 344) or mice (C57BL/6).[10]

  • Dosing Period: Typically a 28-day repeat dose study followed by a 3-day treatment-free period for mutation manifestation.[10]

  • Groups: At least 5 animals per sex per group. A vehicle control and a positive control group are required.

  • Tissues: A variety of tissues can be analyzed, including liver, duodenum, and bone marrow.[12]

  • Endpoint: Mutant frequency (the ratio of mutant plaques to total plaques).

Analytical Methodologies

The detection and quantification of this compound at trace levels in pharmaceutical matrices require highly sensitive and selective analytical methods. Liquid chromatography coupled with mass spectrometry (LC-MS) is the technique of choice.

LC-MS/MS for this compound Analysis

While a specific validated method for this compound with full performance data is not publicly available, a general approach based on established methods for other nitrosamines can be outlined.

Sample Preparation:

  • Weigh and powder a representative number of tablets.

  • Dissolve a known amount of the powder in a suitable solvent (e.g., methanol).

  • Sonicate and/or shake to ensure complete extraction of the analyte.

  • Centrifuge to remove excipients.

  • Filter the supernatant through a 0.22 µm filter before injection into the LC-MS/MS system.

LC-MS/MS Conditions (Hypothetical):

ParameterCondition
LC System UHPLC
Column C18 reverse-phase column
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol
Gradient Optimized for separation from Quinapril and other impurities
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode
Mass Spectrometer Triple Quadrupole (QqQ)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored.

Method Validation (as per ICH Q2(R1)):

A validated method would need to demonstrate acceptable performance for the following parameters:

Validation ParameterDescription
Specificity The ability to unequivocally assess the analyte in the presence of components which may be expected to be present.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Regulatory Landscape and Acceptable Intake Limits

Regulatory agencies worldwide have established guidelines for the control of nitrosamine impurities in pharmaceutical products. The acceptable intake (AI) limit for a nitrosamine is a key parameter for risk assessment.

Regulatory AgencyAcceptable Intake (AI) Limit for this compoundPotency CategorySource
U.S. FDA 1500 ng/dayCategory 5[13]
EMA Consistent with a low-potency nitrosamine, often aligned with FDA-General Guidance
Health Canada Aligned with international standards for low-potency nitrosamines-General Guidance

The classification of this compound as a low-potency nitrosamine is consistent with the toxicological data indicating a lack of genotoxicity.

Product Recalls

Several voluntary recalls of Quinapril-containing products have been initiated due to the presence of this compound at levels exceeding the acceptable daily intake limit. These include recalls by Pfizer and Lupin Pharmaceuticals.[14][15][16] While the specific levels of this compound that triggered these recalls are not publicly disclosed, the actions underscore the commitment of manufacturers and regulatory bodies to ensure that drug products meet stringent safety standards.

Conclusion and Recommendations

The available scientific literature, particularly the comprehensive toxicological assessment by Cheung et al. (2024), provides strong evidence that this compound is not a genotoxic impurity. Its classification as a low-potency nitrosamine with a high acceptable intake limit of 1500 ng/day by the FDA reflects this understanding.

For drug development professionals, the focus for managing this compound should be on:

  • Risk Assessment: A thorough risk assessment of the manufacturing process and formulation components to identify and mitigate potential sources of nitrite impurities and conditions that favor nitrosation.

  • Control Strategy: Implementing a control strategy to ensure that levels of this compound in the final drug product are consistently below the established acceptable intake limit.

  • Analytical Monitoring: Utilizing a validated, sensitive, and specific analytical method, such as LC-MS/MS, for the routine monitoring of this compound in both the drug substance and the finished product.

While the non-genotoxic nature of this compound is a significant finding, continued vigilance and adherence to regulatory guidelines are paramount to ensuring the safety and quality of Quinapril-containing medicines. Further research into the formation kinetics of this compound under various conditions could provide valuable insights for optimizing manufacturing and storage to minimize its formation.

References

An In-Depth Technical Guide to Risk Assessment Strategies for N-Nitroso Quinapril Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the risk assessment and mitigation strategies for the formation of N-Nitroso Quinapril (B1585795), a nitrosamine (B1359907) drug substance-related impurity (NDSRI). N-Nitroso Quinapril (C₂₅H₂₉N₃O₆, MW: 467.52 g/mol ) is formed from the nitrosation of the secondary amine moiety within the Quinapril active pharmaceutical ingredient (API).[1] This document outlines the formation mechanisms, analytical detection methods, and regulatory context, and offers detailed strategies for controlling its presence in pharmaceutical products.

Regulatory Framework and Acceptable Intake

Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), require pharmaceutical manufacturers to perform robust risk assessments for all potential nitrosamine impurities.[2][3] this compound is classified as a Potency Category 5 impurity based on structure-activity relationship (SAR) assessments. The FDA has established a recommended acceptable intake (AI) limit of 1500 ng/day for this compound.[1] Notably, comprehensive in vitro and in vivo genotoxicity testing has concluded that this compound is non-mutagenic and non-carcinogenic, suggesting it could be controlled according to ICH Q3B guidance for conventional impurities.[4]

Formation Mechanisms and Root Cause Analysis

The primary mechanism for the formation of this compound is the reaction between the secondary amine in the Quinapril molecule and a nitrosating agent. This reaction is typically acid-catalyzed.

Key Precursors and Contributing Factors:

  • Quinapril API: The presence of the secondary amine makes the drug substance itself the primary precursor.

  • Nitrosating Agents: The most common source of nitrosating agents in drug products is nitrite (B80452) impurities present in pharmaceutical excipients.[5]

  • Reaction Conditions: Acidic conditions (low pH) and elevated temperatures can significantly accelerate the rate of nitrosation.[5][6]

A critical step in the risk assessment is identifying the specific root causes. For this compound, the focus is almost exclusively on the drug product formulation and manufacturing process, as the API itself is the amine source. The key risk is the introduction of nitrites via excipients.

Risk Assessment Strategy

A systematic risk assessment is mandatory to identify and control the potential for this compound formation. The process, aligned with FDA and EMA guidelines, can be broken down into three fundamental steps.[2][7]

Step 1: Risk Identification and Evaluation This initial phase involves a thorough review of the drug product's composition and manufacturing process to identify potential risk factors. Key activities include:

  • Excipient Screening: Evaluating all excipients for the presence of nitrite impurities. The concentration of nitrites can vary significantly between excipient types and even between different suppliers of the same excipient.[8]

  • Formulation Assessment: Analyzing the formulation's pH and the potential for micro-environmental acidity.

  • Process Parameter Review: Assessing manufacturing process steps, such as wet granulation, that might provide favorable conditions (e.g., presence of water, heat) for nitrosation.

Step 2: Confirmatory Testing If the risk evaluation identifies a potential for this compound formation, confirmatory testing of the finished drug product is required.[7] This involves using a validated, highly sensitive analytical method to detect and quantify the impurity. Testing should be conducted on multiple batches and throughout the product's shelf life as part of the stability testing program.

Step 3: Risk Mitigation and Control If confirmatory testing reveals the presence of this compound at levels that could exceed the AI limit, a mitigation strategy must be implemented. This involves making changes to the drug product formulation or manufacturing process to reduce the impurity to an acceptable level.

The logical workflow for this risk assessment process is visualized below.

RiskAssessmentWorkflow cluster_0 Step 1: Risk Evaluation cluster_1 Step 2: Confirmatory Testing cluster_2 Step 3: Risk Mitigation & Control Start Begin Risk Assessment for This compound ScreenExcipients Screen Excipients for Nitrite Content Start->ScreenExcipients AssessFormulation Assess Formulation (e.g., pH, water content) ScreenExcipients->AssessFormulation ReviewProcess Review Manufacturing Process (e.g., wet granulation, heat) AssessFormulation->ReviewProcess RiskIdentified Is there a potential risk of formation? ReviewProcess->RiskIdentified DevelopMethod Develop & Validate Sensitive Analytical Method (LC-MS/MS) RiskIdentified->DevelopMethod Yes NoRisk No significant risk identified. Document findings. RiskIdentified->NoRisk No TestBatches Test Multiple Batches & Conduct Stability Studies DevelopMethod->TestBatches CompareAI Impurity Level > 10% of AI? TestBatches->CompareAI ImplementMitigation Implement Mitigation Strategy (e.g., add inhibitor, change excipient) CompareAI->ImplementMitigation Yes SetSpecification Establish Control Strategy & Set Specification CompareAI->SetSpecification No ReTest Re-test Product to Confirm Effectiveness ImplementMitigation->ReTest ReTest->SetSpecification End End of Process SetSpecification->End NoRisk->End

Caption: High-level workflow for this compound risk assessment and mitigation.

Analytical Methodologies for Detection and Quantification

The detection of this compound at trace levels requires highly sensitive and specific analytical techniques. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.

Experimental Protocol: LC-MS/MS Method

While a specific validated method for this compound in a drug product is not publicly available, a robust method can be established based on protocols for similar nitrosamines (e.g., N-Nitroso-Ramipril) and the parent drug, Quinapril.[9][10]

Objective: To develop a sensitive and selective LC-MS/MS method for the quantification of this compound in Quinapril tablets.

Materials:

  • This compound Reference Standard

  • This compound-d5 (or other suitable internal standard)

  • Quinapril Tablets

  • Methanol (B129727) (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure)

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

  • Tablet Comminution: Accurately weigh and finely powder a representative number of Quinapril tablets.

  • Extraction: Transfer a portion of the powder equivalent to one tablet's dosage into a centrifuge tube. Add a defined volume of methanol (e.g., 10 mL).

  • Internal Standard Spiking: Spike the sample with the internal standard solution.

  • Mechanical Shaking: Shake the sample mechanically for approximately 45 minutes to ensure complete extraction.[11]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pelletize insoluble excipients.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

Chromatographic Conditions (Adapted from N-Nitroso-Ramipril Method): [9]

  • Column: C18 reverse-phase column (e.g., Waters XTerra MS C18, 3.5 µm, 3.0 x 100 mm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile/Water (95:5, v/v) with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure separation from the Quinapril API and other impurities.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions must be determined by infusing the this compound reference standard. A hypothetical transition would be based on the protonated molecule [M+H]⁺.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, establishing parameters such as:

  • Specificity

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Linearity and Range

  • Accuracy (% Recovery)

  • Precision (Repeatability and Intermediate Precision)

  • Robustness

The workflow for this analytical procedure is visualized below.

AnalyticalWorkflow Start Receive Quinapril Tablet Sample Powder Weigh and Powder Tablets Start->Powder Extract Transfer Powder & Add Methanol Extraction Solvent Powder->Extract Spike Spike with Internal Standard Extract->Spike Shake Mechanically Shake for 45 min Spike->Shake Centrifuge Centrifuge at 10,000 rpm for 10 min Shake->Centrifuge Filter Filter Supernatant (0.22 µm filter) Centrifuge->Filter Inject Inject into LC-MS/MS System Filter->Inject Analyze Acquire Data (MRM Mode) Inject->Analyze Quantify Quantify this compound against Calibration Curve Analyze->Quantify Report Report Result (ng/tablet or ppm) Quantify->Report

Caption: General analytical workflow for quantifying this compound in tablets.

Quantitative Data for Risk Assessment

The following tables summarize key quantitative data essential for a comprehensive risk assessment.

Table 1: Nitrite Content in Common Pharmaceutical Excipients

This table provides representative nitrite levels found in common excipients, which are a primary risk factor for this compound formation. Data is compiled from published industry-wide databases.[8][12]

Excipient CategoryExcipient NameNitrite Range (ppm or µg/g)Mean Nitrite (ppm or µg/g)
Fillers/Diluents Lactose0.07 - 1.70.54
Microcrystalline Cellulose (MCC)0.04 - 2.40.70
Calcium Carbonate< 0.2 - ~2.0Variable
Maize StarchVariable (can be higher)Variable
Disintegrants CrospovidoneUp to 14.08.3
Croscarmellose SodiumVariableVariable
Binders PovidoneVariableVariable

Note: Nitrite levels can vary significantly based on the excipient manufacturer and manufacturing process.

Table 2: Efficacy of Mitigation Strategies Using Antioxidants

This table demonstrates the quantitative impact of incorporating antioxidants (nitrite scavengers) into a formulation to inhibit nitrosamine formation.

InhibitorConcentration (w/w)ProcessNitrite Reduction (%)Nitrosamine Reduction (%)Reference
Ascorbic Acid 1%Direct Compression/Wet GranulationUp to 87% (after 7 days)~75%[13]
Ascorbic Acid 0.5%Direct Compression/Wet GranulationEffective (data on file)Not specified[13]
Ascorbic Acid 0.25%Direct Compression/Wet GranulationEffective (data on file)Not specified[13]

Mitigation and Control Strategies

If a risk is confirmed, several effective mitigation strategies can be employed to control the formation of this compound.

1. Formulation-Based Strategies:

  • Inhibitor Addition: The most effective strategy is often the inclusion of a nitrite scavenger in the formulation. Antioxidants like ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E) have been proven to be highly effective at scavenging nitrites and blocking the nitrosation reaction.[13][14] Studies show that ascorbic acid at levels as low as 0.25-1% can reduce nitrosamine formation by over 75%.[13]

  • pH Modification: Since the nitrosation reaction is acid-catalyzed, incorporating basic excipients to raise the micro-environmental pH of the formulation can inhibit the reaction.

2. Raw Material Control:

  • Excipient Sourcing: A critical control measure is to qualify and source excipients from suppliers that can demonstrate consistently low levels of nitrite impurities. Establishing a specification for nitrite content in high-risk excipients is a key part of a robust control strategy.[8]

3. Process Optimization:

  • Avoid High Temperatures: Manufacturing processes should be optimized to avoid prolonged exposure to high temperatures, which can accelerate the nitrosation reaction.

  • Control Moisture: For moisture-sensitive processes like wet granulation, control of water content is important to limit the mobility of reactants.

The logical relationship between risk factors and mitigation strategies is depicted in the diagram below.

MitigationStrategy cluster_risk Risk Factors cluster_mitigation Mitigation Strategies Risk_Amine Quinapril API (Secondary Amine) Formation This compound Formation Risk_Amine->Formation Risk_Nitrite Nitrite Impurities in Excipients Risk_Nitrite->Formation Risk_Condition Favorable Conditions (Acidity, Heat, Moisture) Risk_Condition->Formation Mitigate_Scavenge Add Antioxidants (e.g., Ascorbic Acid) Formation->Mitigate_Scavenge Blocks Mitigate_Excipient Source Low-Nitrite Excipients Formation->Mitigate_Excipient Reduces Precursor Mitigate_pH Formulation pH Modification Formation->Mitigate_pH Inhibits Reaction Mitigate_Process Optimize Process (Temp, Moisture) Formation->Mitigate_Process Inhibits Reaction

Caption: Relationship between risk factors and corresponding mitigation strategies.

By implementing this comprehensive framework of risk assessment, robust analytical testing, and targeted mitigation, pharmaceutical manufacturers can effectively control the risk of this compound formation, ensuring product quality and patient safety.

References

The Impact of Steric Hindrance on N-Nitroso Quinapril Bioactivation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Nitrosamine (B1359907) Concern and the Case of N-Nitroso Quinapril

Nitrosamine impurities in pharmaceuticals are a significant concern for regulatory bodies and manufacturers due to the potential carcinogenic risk to patients. The primary mechanism of toxicity for many nitrosamines involves metabolic activation by cytochrome P450 (CYP) enzymes. This process, initiated by α-hydroxylation, leads to the formation of unstable intermediates that ultimately generate highly reactive diazonium ions capable of alkylating DNA and inducing mutations.

Quinapril, an ACE inhibitor, contains a secondary amine group that can potentially be nitrosated to form this compound. However, the molecular structure of this compound, and other N-nitroso-pril impurities, possesses unique features that profoundly influence its metabolic fate. The carbons alpha (α) to the nitroso group are highly substituted, creating a sterically hindered environment that is predicted to inhibit the enzymatic action of CYPs. This guide will explore the scientific evidence supporting the hypothesis that steric hindrance effectively prevents the bioactivation of this compound.

Metabolic Pathways: The Critical Role of α-Hydroxylation

The bioactivation of carcinogenic nitrosamines is a well-established metabolic pathway. The key initiating step is the enzymatic hydroxylation of a carbon atom immediately adjacent (in the α-position) to the nitrosamine group.

Canonical Bioactivation Pathway of Genotoxic Nitrosamines

A simplified representation of this pathway is as follows:

  • α-Hydroxylation: Cytochrome P450 enzymes catalyze the addition of a hydroxyl group to the α-carbon.

  • Spontaneous Rearrangement: The resulting α-hydroxynitrosamine is unstable and spontaneously rearranges.

  • Formation of a Diazonium Ion: This rearrangement leads to the formation of a highly electrophilic diazonium ion.

  • DNA Adduct Formation: The diazonium ion can then react with nucleophilic sites on DNA bases, forming DNA adducts and leading to mutations.

Canonical Nitrosamine Bioactivation Nitrosamine N-Nitrosamine Hydroxynitrosamine α-Hydroxynitrosamine Nitrosamine->Hydroxynitrosamine CYP450 α-Hydroxylation Diazonium Alkyldiazonium Ion Hydroxynitrosamine->Diazonium Spontaneous Rearrangement DNA_Adduct DNA Adducts Diazonium->DNA_Adduct DNA Alkylation

Canonical bioactivation pathway of genotoxic nitrosamines.
Proposed Metabolic Pathway of this compound

In contrast, due to steric hindrance, the α-carbons of this compound are not readily accessible to the active sites of CYP enzymes. Consequently, α-hydroxylation is inhibited. In vitro metabolism studies on the structurally similar N-nitroso-ramipril have shown that metabolism, when it occurs, is directed to other, less hindered parts of the molecule, such as the toluene (B28343) moiety or the octahydrocyclopenta-pyrrole ring.[1] These alternative metabolic pathways do not lead to the formation of a diazonium ion and are considered detoxification pathways.

This compound Metabolism cluster_pathway Metabolic Pathway NNQ This compound Alpha_Hydroxylation α-Hydroxylation NNQ->Alpha_Hydroxylation Sterically Hindered Detox_Metabolites Detoxification Metabolites NNQ->Detox_Metabolites Alternative Metabolism (e.g., ring hydroxylation)

Proposed metabolic pathways for this compound.

The Impact of Steric Hindrance: A Logical Relationship

The core argument for the low genotoxic potential of this compound rests on the principle of steric hindrance. The bulky substituents at the α-carbon create a physical barrier that prevents the necessary interaction between the substrate (this compound) and the active site of metabolizing CYP enzymes.

Steric Hindrance Impact Steric_Hindrance Bulky Substituents at α-Carbon of this compound CYP_Access_Blocked Access to CYP Enzyme Active Site is Blocked Steric_Hindrance->CYP_Access_Blocked No_Alpha_Hydroxylation α-Hydroxylation is Inhibited CYP_Access_Blocked->No_Alpha_Hydroxylation No_Diazonium_Ion No Diazonium Ion Formation No_Alpha_Hydroxylation->No_Diazonium_Ion No_Genotoxicity No Genotoxicity No_Diazonium_Ion->No_Genotoxicity In Vitro Metabolism Workflow Start This compound Incubation Incubate with Liver S9 Fraction + NADPH Start->Incubation Analysis LC-MS Analysis Incubation->Analysis Metabolite_ID Metabolite Identification and Quantification Analysis->Metabolite_ID Alpha_Hydrox α-Hydroxylated Metabolites? Metabolite_ID->Alpha_Hydrox Yes Detox_Metabolites Detoxification Metabolites Metabolite_ID->Detox_Metabolites No

References

Methodological & Application

Application Note: Quantitative Analysis of N-Nitroso Quinapril in Pharmaceutical Formulations by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitroso Quinapril is a nitrosamine (B1359907) impurity that can form in drug products containing the angiotensin-converting enzyme (ACE) inhibitor Quinapril.[1] Due to the potential carcinogenic nature of nitrosamine impurities, regulatory agencies worldwide require pharmaceutical manufacturers to monitor and control their levels in finished drug products. This application note presents a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in Quinapril tablets. The method is designed for use by researchers, scientists, and drug development professionals to ensure product quality and patient safety.

This compound has a molecular formula of C₂₅H₂₉N₃O₆ and a molecular weight of 467.52 g/mol .[2][3] The U.S. FDA has an acceptable intake (AI) limit for this compound, categorized as a Potency Category 5 nitrosamine drug substance-related impurity (NDSRI), of 1500 ng/day.[3] This necessitates a highly sensitive analytical method to quantify trace levels of this impurity.

This method utilizes reversed-phase liquid chromatography for the separation of this compound from the active pharmaceutical ingredient (API) and other matrix components, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

Experimental Protocols

Sample and Standard Preparation

1.1. Reagents and Materials

  • Methanol (B129727) (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • This compound Reference Standard

  • Quinapril Tablets (for sample analysis)

  • Placebo Tablets (for method development and validation)

  • 15 mL Polypropylene Centrifuge Tubes

  • 0.22 µm PVDF Syringe Filters

  • LC-MS Vials

1.2. Standard Stock Solution Preparation (100 µg/mL) Accurately weigh approximately 5.0 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.

1.3. Intermediate and Working Standard Solutions Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create calibration standards. A typical calibration curve might range from 0.1 ng/mL to 100 ng/mL.

1.4. Sample Preparation (Quinapril Tablets)

  • Weigh and crush a sufficient number of Quinapril tablets to obtain a powder equivalent to 100 mg of the Quinapril API.[4]

  • Accurately transfer the powder into a 15 mL centrifuge tube.

  • Add 10.0 mL of methanol to the tube.

  • Vortex the tube for 1 minute to ensure thorough mixing.[3][4]

  • Place the tube on a mechanical shaker and shake for 40 minutes to extract the impurity.[2][4]

  • Centrifuge the sample at 4500 rpm for 15 minutes to pellet the excipients.[2][4]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter, discarding the first 1-2 mL.[4]

  • Transfer the filtered solution into an LC-MS vial for analysis.

LC-MS/MS Method

2.1. Liquid Chromatography Conditions The following parameters are a starting point and may require optimization based on the specific system used.

ParameterCondition
Column C18 Column (e.g., 100 x 3.0 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.40 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)

2.2. Mass Spectrometry Conditions A triple quadrupole mass spectrometer with a Turbo Spray or Electrospray Ionization (ESI) source is recommended.

ParameterCondition
Ionization Mode Positive ESI
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 500 °C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium
MRM Transitions See Table 1

Data Presentation

Table 1: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
This compound468.2234.110025Quantifier
This compound468.2178.110015Qualifier

Note: Precursor ion corresponds to [M+H]⁺. MRM transitions are based on available data and may require optimization.[1]

Table 2: Method Performance Characteristics (Typical) The following data are representative of the performance expected from a validated method for nitrosamine impurity analysis.

ParameterResult
Linearity Range 0.1 ng/mL - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 85% - 115% at three concentration levels
Precision (% RSD) < 15% (Intra-day and Inter-day)

Mandatory Visualization

The following diagram illustrates the experimental workflow from sample receipt to data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh Crushed Tablets (Equivalent to 100 mg API) AddSolvent Add 10 mL Methanol Sample->AddSolvent Vortex Vortex for 1 min AddSolvent->Vortex Shake Shake for 40 min Vortex->Shake Centrifuge Centrifuge at 4500 rpm for 15 min Shake->Centrifuge Filter Filter Supernatant (0.22 µm PVDF) Centrifuge->Filter Vial Transfer to LC-MS Vial Filter->Vial Inject Inject 5 µL into LC System Vial->Inject LC_Sep Chromatographic Separation (C18 Column) Inject->LC_Sep MS_Detect Mass Spectrometry Detection (Positive ESI, MRM Mode) LC_Sep->MS_Detect Integration Peak Integration (Quantifier/Qualifier Ions) MS_Detect->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify this compound Concentration Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound quantification.

References

Application Note: High-Sensitivity Analysis of N-Nitroso Quinapril in Pharmaceutical Products by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitroso Quinapril (B1585795) is a potential genotoxic impurity that can form in pharmaceutical products containing quinapril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2] Due to the carcinogenic potential of nitrosamine (B1359907) impurities, regulatory agencies worldwide require stringent control and monitoring of these compounds in drug substances and products.[3][4] This application note provides a detailed protocol for the sensitive and selective detection and quantification of N-Nitroso Quinapril in quinapril pharmaceutical formulations using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended for use by researchers, scientists, and drug development professionals in a quality control or research and development setting.

Chemical Structures

cluster_quinapril Quinapril cluster_nitroso_quinapril This compound quinapril quinapril nitroso_quinapril nitroso_quinapril caption Chemical structures of Quinapril and this compound.

Caption: Chemical structures of Quinapril and this compound.

Analytical Method Overview

This method utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity and sensitivity of this technique allow for the detection of trace levels of this compound in the presence of high concentrations of the active pharmaceutical ingredient (API), quinapril.

Experimental Protocols

Reagents and Materials
  • This compound reference standard (CAS: 2922985-13-3)[1][2]

  • Quinapril Hydrochloride reference standard

  • This compound-d5 (internal standard, ISTD)

  • Formic acid, LC-MS grade

  • Acetonitrile (B52724), LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Quinapril tablets for analysis

Standard Solution Preparation
  • This compound Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Internal Standard (ISTD) Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound-d5 and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the this compound stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL. Spike each working standard with the ISTD to a final concentration of 10 ng/mL.

Sample Preparation
  • Weigh and finely powder a representative number of quinapril tablets (e.g., 20 tablets).

  • Accurately weigh a portion of the powdered tablets equivalent to 100 mg of quinapril into a 50 mL centrifuge tube.

  • Add 20 mL of a 50:50 mixture of acetonitrile and water.

  • Spike with the ISTD solution to a final concentration of 10 ng/mL.

  • Vortex for 5 minutes, followed by sonication for 15 minutes in a cold bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (UHPLC) System:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient See Table 1
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 10 µL

Table 1: UHPLC Gradient Program

Time (min)% Mobile Phase B
0.010
1.010
8.090
10.090
10.110
12.010

Mass Spectrometer (Triple Quadrupole):

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

The precursor ion for this compound is its protonated molecule [M+H]⁺, with a molecular weight of 467.52 g/mol .[2] A common fragmentation pathway for nitrosamines is the loss of the nitroso group (-NO), which corresponds to a neutral loss of 30 Da.

Table 2: Proposed MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) 468.2438.21003015
This compound (Qualifier) 468.2174.11003025
This compound-d5 (ISTD) 473.2443.21003015

Note: The specific cone voltage and collision energy should be optimized for the instrument in use.

Data Presentation and System Suitability

Table 3: Anticipated Method Performance Characteristics

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantitation (LOQ) ~0.15 ng/mL
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 15%

These values are based on typical performance for nitrosamine analysis and should be verified during method validation.

Visualizations

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting prep_sample Weigh & Dissolve Quinapril Tablets spike_istd_sample Spike with Internal Standard prep_sample->spike_istd_sample prep_std Prepare this compound Working Standards spike_istd_std Spike with Internal Standard prep_std->spike_istd_std extract Vortex, Sonicate, Centrifuge & Filter spike_istd_sample->extract inject Inject into UHPLC-MS/MS spike_istd_std->inject extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration & Quantification detect->integrate report Generate Final Report integrate->report Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) Renin Renin Quinapril Quinapril Quinapril->ACE Inhibition

References

Application Notes and Protocols for the Analysis of N-Nitroso Quinapril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic properties. N-Nitroso Quinapril, a nitrosamine (B1359907) impurity of the angiotensin-converting enzyme (ACE) inhibitor Quinapril, has been identified as a potential impurity in drug products, leading to voluntary recalls of affected batches.[1][2][3][4][5] Therefore, robust and sensitive analytical methods for the detection and quantification of this compound in drug substances and drug products are crucial to ensure patient safety and regulatory compliance.

These application notes provide detailed protocols for the sample preparation and analysis of this compound, drawing from established methodologies for nitrosamine impurities in similar drug classes. The primary analytical technique discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers the required sensitivity and selectivity for trace-level quantification.[6]

Analytical Method Overview

The accurate quantification of this compound requires a highly sensitive and selective analytical method. LC-MS/MS is the technique of choice for this purpose. The general workflow involves sample preparation to extract the analyte from the matrix, followed by chromatographic separation and detection by the mass spectrometer.

Sample Preparation Techniques

The choice of sample preparation technique depends on the complexity of the sample matrix (drug substance vs. drug product) and the desired level of sensitivity. Three common techniques are presented here: a simple "Dilute and Shoot" method, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Direct Dissolution ("Dilute and Shoot") Method

This is the most straightforward approach, suitable for both drug substances and drug products where the matrix interference is minimal.

Protocol for Drug Substance:

  • Accurately weigh approximately 50 mg of the Quinapril drug substance into a 15 mL centrifuge tube.

  • Add 5.0 mL of methanol (B129727) to the tube.

  • Vortex the tube for 1 minute or until the substance is completely dissolved.

  • Centrifuge the solution at 4500 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.

  • The sample is now ready for LC-MS/MS analysis.

Protocol for Drug Product (Tablets):

  • Grind a sufficient number of tablets to obtain a fine, homogeneous powder.

  • Accurately weigh a portion of the powder equivalent to 50 mg of Quinapril active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.

  • Add 5.0 mL of methanol to the tube.

  • Vortex the tube for 2 minutes to ensure thorough mixing.

  • Place the tube on a mechanical shaker and shake for 40 minutes.

  • Centrifuge the suspension at 4500 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.

  • The sample is now ready for LC-MS/MS analysis.

Workflow for Direct Dissolution Method

cluster_0 Sample Preparation start Weigh Sample (Drug Substance or Crushed Tablets) add_solvent Add Methanol start->add_solvent vortex Vortex to Dissolve/Disperse add_solvent->vortex shake Mechanical Shaking (for Tablets) vortex->shake centrifuge Centrifuge shake->centrifuge filter Filter (0.22 µm PVDF) centrifuge->filter end Sample ready for LC-MS/MS filter->end

Caption: Workflow for the direct dissolution sample preparation method.

Liquid-Liquid Extraction (LLE)

LLE is a more rigorous technique used to separate the analyte of interest from interfering matrix components by partitioning it between two immiscible liquid phases. This can lead to a cleaner extract and improved sensitivity.

Protocol:

  • Prepare the sample solution as described in the "Dilute and Shoot" method (steps 1-5 for drug product).

  • Transfer a known volume of the initial extract into a clean centrifuge tube.

  • Add an equal volume of an immiscible organic solvent (e.g., dichloromethane).

  • Add a salting-out agent (e.g., sodium chloride) to enhance the partitioning of the analyte into the organic phase.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge to achieve phase separation.

  • Carefully collect the organic layer containing the this compound.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

  • The sample is now ready for LC-MS/MS analysis.

Workflow for Liquid-Liquid Extraction

cluster_1 Liquid-Liquid Extraction start_lle Initial Sample Extract (from Direct Dissolution) add_solvent_lle Add Immiscible Organic Solvent & Salting-out Agent start_lle->add_solvent_lle vortex_lle Vortex to Mix add_solvent_lle->vortex_lle centrifuge_lle Centrifuge for Phase Separation vortex_lle->centrifuge_lle collect_organic Collect Organic Layer centrifuge_lle->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end_lle Sample ready for LC-MS/MS reconstitute->end_lle cluster_2 Solid-Phase Extraction start_spe Initial Sample Extract (from Direct Dissolution) condition_spe Condition SPE Cartridge start_spe->condition_spe load_sample Load Sample onto Cartridge condition_spe->load_sample wash_spe Wash Cartridge to Remove Interferences load_sample->wash_spe elute_analyte Elute this compound wash_spe->elute_analyte evaporate_spe Evaporate Eluate to Dryness elute_analyte->evaporate_spe reconstitute_spe Reconstitute in Mobile Phase evaporate_spe->reconstitute_spe end_spe Sample ready for LC-MS/MS reconstitute_spe->end_spe

References

Application Notes: Use of N-Nitroso Quinapril as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and heart failure. In recent years, the presence of nitrosamine (B1359907) impurities in pharmaceutical products has become a significant regulatory and safety concern due to their classification as probable human carcinogens.[1] N-Nitroso Quinapril is a Nitrosamine Drug Substance-Related Impurity (NDSRI) that can form during the drug's manufacturing process or storage if specific chemical conditions arise.[2][3]

To ensure patient safety and comply with stringent global regulatory standards, highly sensitive and specific analytical methods are required to detect and quantify this compound at trace levels.[1] this compound certified reference standard is a critical material used for this purpose. It enables the accurate development, validation, and execution of analytical methods to monitor and control this impurity in Quinapril active pharmaceutical ingredient (API) and finished drug products.[4]

2.0 Chemical and Regulatory Information

This compound is structurally similar to the parent API, Quinapril, containing a nitroso functional group. This structural similarity defines it as an NDSRI.[2][5]

Table 1: this compound Reference Standard Information

ParameterInformation
Compound Name (S)-2-(N-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-N-nitroso-L-alanyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
CAS Number 2922985-13-3
Molecular Formula C₂₅H₂₉N₃O₆
Molecular Weight 467.52 g/mol

Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have established acceptable intake (AI) limits for nitrosamine impurities to mitigate potential carcinogenic risks.[5] The AI limit for an NDSRI is determined based on its predicted carcinogenic potency.[6]

Table 2: Regulatory Acceptable Intake (AI) Limit

ImpurityRegulatory BodyAcceptable Intake (AI) Limit
This compound U.S. FDA1500 ng/day

3.0 Regulatory Risk Management and the Role of the Reference Standard

The control of nitrosamine impurities is a multi-step process mandated by regulatory authorities.[1] The this compound reference standard is essential for the "Confirmatory Testing" phase of this process.

G cluster_1 Risk_Assessment Step 1: Risk Assessment Evaluate potential for This compound formation (raw materials, process, storage). Confirmatory_Testing Step 2: Confirmatory Testing If risk is identified, perform quantitative analysis using a validated method. Risk_Assessment->Confirmatory_Testing Risk Identified Mitigation Step 3: Mitigation & Control Implement changes to process or formulation to prevent formation and ensure levels are below AI limit. Confirmatory_Testing->Mitigation Impurity Detected > AI Limit Reference_Standard This compound Reference Standard Reference_Standard->Confirmatory_Testing Enables Accurate Quantification

Caption: Regulatory workflow for nitrosamine impurity management.

4.0 Applications of this compound Reference Standard

The primary applications of the this compound reference standard are centered around analytical quality control in pharmaceutical development and manufacturing.[4]

  • Analytical Method Development: Used to establish specificity, sensitivity, and optimal conditions for chromatographic separation and mass spectrometric detection of the impurity.

  • Method Validation: Essential for validating analytical procedures according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and establishing the Limit of Quantification (LOQ) and Limit of Detection (LOD).[7]

  • Quality Control (QC) Testing: Employed as a calibrator or control in routine batch release testing of Quinapril API and drug products to ensure levels of this compound do not exceed the established specification, which is derived from the AI limit.

  • Stability Studies: Used to monitor the potential formation of this compound in drug products under various storage conditions over time.

5.0 Analytical Methodology and Protocol

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the quantification of nitrosamine impurities due to its high sensitivity and selectivity, which are necessary to meet the stringent regulatory limits.[8][9]

G cluster_workflow LC-MS/MS Experimental Workflow Prep_Standards 1. Prepare Standard Solutions (Using this compound Ref. Std) LC_Separation 3. LC Separation (Chromatographic separation of This compound from API and matrix) Prep_Standards->LC_Separation Prep_Sample 2. Prepare Sample Solution (Dissolve/extract Quinapril API or tablet) Prep_Sample->LC_Separation MS_Detection 4. MS/MS Detection (Ionization and fragmentation using Multiple Reaction Monitoring - MRM) LC_Separation->MS_Detection Eluent Data_Analysis 5. Data Analysis & Quantification (Compare sample response to standard curve) MS_Detection->Data_Analysis Signal Result Result: Concentration of This compound (ppm) Data_Analysis->Result

Caption: General experimental workflow for this compound analysis.

General Protocol for Quantification of this compound in Drug Substance by LC-MS/MS

This protocol provides a representative methodology. Specific parameters must be validated by the user for their specific matrix and instrumentation.

5.1.1 Scope This method is intended for the quantitative determination of this compound in Quinapril drug substance.

5.1.2 Reagents and Materials

  • This compound Reference Standard

  • Quinapril API (for matrix spiking)

  • Methanol (B129727) (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Volumetric flasks, pipettes, and autosampler vials

5.1.3 Standard Solution Preparation

  • Stock Solution (e.g., 10 µg/mL): Accurately weigh approximately 1.0 mg of this compound reference standard and dissolve in 100.0 mL of methanol.

  • Working Standards: Perform serial dilutions of the Stock Solution with methanol to prepare a series of calibration standards ranging from approximately 0.5 ng/mL to 50 ng/mL.

5.1.4 Sample Preparation

  • Accurately weigh approximately 100 mg of the Quinapril API into a 15 mL centrifuge tube.[10]

  • Add 5.0 mL of methanol.[10]

  • Vortex the solution for 1-2 minutes until the API is completely dissolved.[10]

  • Filter the solution using a 0.22 µm PVDF or PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[11]

5.1.5 Instrumental Method The following tables outline typical starting parameters for an LC-MS/MS system.

Table 3: Typical Chromatographic Conditions

ParameterCondition
Instrument UHPLC System
Column C18, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Gradient Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate
Column Temp. 40 °C
Injection Vol. 5 µL

Table 4: Typical Mass Spectrometry Conditions

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temp. 500 °C
Capillary Voltage 3500 V
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) 468.2 m/z ([M+H]⁺)
Product Ions (Q3) To be determined (requires compound-specific tuning)
Collision Energy To be optimized

6.0 Expected Method Performance

A fully validated method for trace-level impurity analysis should demonstrate high sensitivity and linearity. The data below are representative values based on typical nitrosamine analysis methods.[12][13]

Table 5: Typical Method Performance Characteristics

ParameterTypical Value
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 1.5 ng/mL
Linearity (Correlation Coefficient, R²) ≥ 0.998
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 15%

The this compound reference standard is an indispensable tool for the pharmaceutical industry. Its use is fundamental to developing and validating robust analytical methods capable of detecting this potential impurity at trace levels. By enabling accurate quantification, this reference standard allows researchers and manufacturers to conduct thorough risk assessments, implement effective control strategies, and ultimately ensure that Quinapril-containing medicines are safe and compliant with global regulatory expectations.

References

Application Note: High-Resolution Mass Spectrometry for the Identification and Quantification of N-Nitroso Quinapril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. Regulatory agencies worldwide have set stringent limits on the acceptable daily intake of these impurities. Quinapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure, has been subject to recalls due to the detection of N-Nitroso Quinapril.[1][2] This application note presents a detailed protocol for the identification and quantification of this compound in drug substances and products using high-resolution mass spectrometry (HRMS), a technique that offers high sensitivity and selectivity for trace-level analysis.[3][4][5][6] The U.S. FDA has established an acceptable intake (AI) limit for this compound of 1500 ng/day, underscoring the need for a reliable analytical method.[7]

Experimental Protocols

This section details the methodologies for sample preparation, liquid chromatography, and high-resolution mass spectrometry for the analysis of this compound.

Materials and Reagents
  • This compound reference standard (Molecular Formula: C₂₅H₂₉N₃O₆, Molecular Weight: 467.52)[7][8][9]

  • Quinapril drug substance or tablets

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Polyvinylidene fluoride (B91410) (PVDF) syringe filters (0.22 µm)

Sample Preparation

For Quinapril Drug Substance:

  • Accurately weigh approximately 100 mg of the Quinapril drug substance into a 15 mL centrifuge tube.

  • Add 10.0 mL of methanol to the tube.

  • Vortex for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PVDF syringe filter into an LC-MS vial for analysis.

For Quinapril Tablets:

  • Weigh and finely powder a representative number of Quinapril tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Quinapril into a 50 mL centrifuge tube.

  • Add 20.0 mL of methanol to the tube.

  • Shake on a mechanical shaker for 45 minutes to extract the analyte.[10][11]

  • Centrifuge the sample at 4500 rpm for 15 minutes.[11]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC-MS vial for analysis.[10][11]

Liquid Chromatography (LC) Conditions

A UHPLC system is recommended for optimal separation.

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
High-Resolution Mass Spectrometry (HRMS) Conditions

An Orbitrap-based mass spectrometer is ideal for this analysis due to its high resolution and mass accuracy.[3][4][12][13]

ParameterValue
Ionization Mode Heated Electrospray Ionization (HESI), Positive
Capillary Temperature 320 °C
Sheath Gas Flow Rate 40 arbitrary units
Aux Gas Flow Rate 10 arbitrary units
Spray Voltage 3.5 kV
S-Lens RF Level 50
Scan Mode Full MS / dd-MS2 (data-dependent MS2) or Parallel Reaction Monitoring (PRM)
Resolution 60,000
AGC Target 1e6
Maximum IT 100 ms
Scan Range (Full MS) m/z 100-600
Inclusion List (for dd-MS2/PRM) m/z 468.2133 (protonated this compound)
Collision Energy (for dd-MS2/PRM) Optimized for this compound (e.g., 25-35 eV)

Data Presentation

The following table summarizes the expected quantitative performance of the HRMS method for this compound. These values are based on typical performance for similar nitrosamine analyses and should be validated in a laboratory setting.

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity (R²)Recovery (%)
This compound 0.050.15>0.99585-115

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis drug_substance Quinapril Drug Substance weighing_ds Weigh 100 mg drug_substance->weighing_ds tablets Quinapril Tablets weighing_tab Weigh Powder (equiv. 100 mg) tablets->weighing_tab dissolution Dissolve in Methanol weighing_ds->dissolution extraction Extract with Methanol (Mechanical Shaker) weighing_tab->extraction filtration Filter (0.22 µm PVDF) dissolution->filtration centrifugation Centrifuge at 4500 rpm extraction->centrifugation centrifugation->filtration lcms_vial Transfer to LC-MS Vial filtration->lcms_vial uhplc UHPLC Separation (C18 Column) lcms_vial->uhplc Inject Sample hrms HRMS Detection (Orbitrap) uhplc->hrms Eluent data_processing Data Processing & Quantification hrms->data_processing

Caption: Experimental workflow for this compound analysis.

G quinapril Quinapril (Secondary Amine) n_nitroso_quinapril This compound quinapril->n_nitroso_quinapril nitrosating_agent Nitrosating Agent (e.g., Nitrite) nitrosating_agent->n_nitroso_quinapril acidic_conditions Acidic Conditions acidic_conditions->n_nitroso_quinapril

Caption: Formation pathway of this compound.

References

Application Note: Quantification of N-Nitroso Quinapril in Drug Products by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to assess and control the levels of these impurities in drug substances and products.[1] N-Nitroso Quinapril is a nitrosamine (B1359907) impurity associated with the active pharmaceutical ingredient (API) Quinapril, an angiotensin-converting enzyme (ACE) inhibitor. This document provides a detailed protocol for the quantification of this compound in Quinapril drug products using a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The U.S. FDA's current Acceptable Intake (AI) limit for this compound is 1500 ng/day.[3][4]

Experimental Protocol

This protocol is designed for the quantification of this compound in Quinapril tablets.

2.1. Materials and Reagents

  • This compound Reference Standard

  • Quinapril Reference Standard

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Quinapril Tablets

2.2. Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole tandem mass spectrometer (MS/MS) is recommended for this analysis.[5][6]

Table 1: Key Analytical Instrument Parameters

Parameter Setting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water[1]
Mobile Phase B0.1% Formic Acid in Acetonitrile[7]
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MRM TransitionsTo be determined by infusion of this compound standard

2.3. Standard and Sample Preparation

2.3.1. Standard Solution Preparation

  • Primary Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of Mobile Phase A and B to prepare a series of calibration standards ranging from 0.1 ng/mL to 50 ng/mL.

2.3.2. Sample Preparation

  • Tablet Homogenization: Weigh and finely crush a representative number of Quinapril tablets (e.g., 10 tablets) to obtain a homogenous powder.[8]

  • Extraction: Accurately weigh a portion of the crushed tablet powder equivalent to 100 mg of the Quinapril API into a centrifuge tube.[1] Add 10 mL of methanol.

  • Sonication and Centrifugation: Sonicate the sample for 15 minutes, followed by centrifugation at 4000 rpm for 10 minutes to pelletize insoluble excipients.[9]

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.[9][10]

2.4. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Table 2: Method Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the target analyte, free from interference.[1]No interfering peaks at the retention time of this compound in blank and placebo samples.
Linearity To demonstrate a proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.99[5]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise (S/N) ratio of approximately 3[1]
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ratio of approximately 10
Accuracy The closeness of the test results to the true value.Recovery of 80-120% for spiked samples at different concentrations.[8]
Precision (Repeatability & Intermediate Precision) The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 15%
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant impact on results with minor changes in flow rate, column temperature, etc.

Data Presentation

The following table summarizes hypothetical but realistic quantitative data for the validated method.

Table 3: Summary of Quantitative Validation Data

Parameter Result
Linearity Range 0.1 - 50 ng/mL
Correlation Coefficient (r²) 0.998
LOD 0.05 ng/mL
LOQ 0.15 ng/mL
Accuracy (Recovery %) 95.2 - 103.5%
Precision (Repeatability RSD %) 4.8%
Precision (Intermediate RSD %) 6.2%

Visualizations

G Overall Workflow for this compound Quantification cluster_0 Sample & Standard Preparation cluster_1 Analysis cluster_2 Data Processing & Reporting SampleReceipt Sample Receipt Homogenization Tablet Homogenization SampleReceipt->Homogenization Extraction Solvent Extraction Homogenization->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis StandardPrep Standard Preparation StandardPrep->LCMS_Analysis DataProcessing Data Processing LCMS_Analysis->DataProcessing Quantification Quantification DataProcessing->Quantification Reporting Final Report Quantification->Reporting

Caption: Overall workflow for this compound quantification.

G Detailed Sample Preparation Protocol Start Start: Quinapril Tablets Crush Crush Tablets to a Fine Powder Start->Crush Weigh Weigh Powder (equivalent to 100 mg API) Crush->Weigh AddSolvent Add 10 mL Methanol Weigh->AddSolvent Sonicate Sonicate for 15 minutes AddSolvent->Sonicate Centrifuge Centrifuge at 4000 rpm for 10 minutes Sonicate->Centrifuge Filter Filter Supernatant (0.22 µm PVDF) Centrifuge->Filter End Inject into LC-MS/MS Filter->End

Caption: Detailed sample preparation protocol.

References

Application Notes and Protocols for the GC-MS Analysis of Volatile Nitrosamine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-nitrosamine impurities in pharmaceutical products are a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have implemented stringent guidelines for the control of these impurities in drug substances and products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the detection and quantification of volatile nitrosamines at trace levels, making it an essential tool for ensuring pharmaceutical safety and regulatory compliance.[1][3] This document provides detailed application notes and protocols for the analysis of volatile nitrosamines using GC-MS.

Experimental Protocols

The successful analysis of volatile nitrosamines by GC-MS relies on robust sample preparation techniques and optimized instrumental parameters. The following sections detail common methodologies.

Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix (e.g., drug substance, drug product), the volatility of the target nitrosamines, and the required sensitivity.[1]

Method 1: Liquid-Liquid Extraction (LLE)

This method is suitable for a wide range of drug substances and products.[1]

Protocol:

  • Weigh an appropriate amount of the sample (e.g., 200 to 1,000 mg) into a 15 mL centrifuge tube. For finished products, a representative sample may be prepared from ground tablets.[1][2]

  • Disperse the sample in 8.0 mL of a 1 M sodium hydroxide (B78521) (NaOH) solution.[1] For some applications, 10 mL of NaOH solution is used for approximately 250 mg of sample.[2]

  • Vortex the mixture briefly and then shake for at least 5 minutes to ensure complete dissolution or suspension.[1][2]

  • Add 2.0 mL of dichloromethane (B109758) (DCM) to the suspension, vortex briefly, and then shake for at least another 5 minutes.[2]

  • Centrifuge the suspension at approximately 10,000 g for at least 5 minutes to separate the layers.[2]

  • Carefully collect the organic (DCM) layer.

  • The extract is now ready for injection into the GC-MS system.

Method 2: Direct Dispersion in an Organic Solvent

This method is applicable for samples that are soluble in organic solvents.[1]

Protocol:

  • Weigh 500 to 1,000 mg of the sample directly into a suitable vial.[1]

  • Add 5.0 mL of dichloromethane (DCM).[1]

  • Disperse the sample completely in the solvent.[1]

  • The solution is now ready for injection into the GC-MS system.

Method 3: Headspace Gas Chromatography (HS-GC)

Headspace analysis is a convenient technique for volatile nitrosamines as it requires minimal sample preparation.[4] This method is suitable for detecting impurities like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).[3]

Protocol:

  • Place a weighed amount of the drug product into a headspace vial.[1]

  • The vial is then sealed and heated in the headspace autosampler to allow the volatile nitrosamines to partition into the gas phase.

  • A sample of the headspace gas is automatically injected into the GC-MS system.

GC-MS and GC-MS/MS Methodology

Triple quadrupole mass spectrometry (MS/MS) is often preferred over single quadrupole MS due to its enhanced sensitivity and selectivity, which is crucial for detecting trace-level impurities and avoiding false positives.[1][3]

Typical GC-MS/MS Parameters:

The following table summarizes typical instrument parameters for the analysis of volatile nitrosamines.

ParameterValueReference
Gas Chromatograph Agilent 8890 GC or similar[1]
Mass Spectrometer Agilent 7010B GC/MS/MS or similar[1]
Injection Mode Liquid injection or Headspace[1][3]
Inlet Temperature 220 - 250 °C[1][5]
Carrier Gas Helium[1]
Oven Program Example: 70 °C for 4 min, then ramped at 20 °C/min to 240 °C and held for 3.5 minutes.[1][3]
Ion Source Electron Ionization (EI)[1]
MS Source Temperature 230 °C[1][3]
Quadrupole Temperature 150 °C[1][3]
Acquisition Mode Multiple Reaction Monitoring (MRM) for GC-MS/MS or Selected Ion Monitoring (SIM) for GC-MS.[1][6]

Data Presentation: Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and limits of quantitation (LOQ) for various nitrosamines using different GC-MS methods. These values are typically in the low ppb range, demonstrating the high sensitivity of the technique.[7]

NitrosamineMethodLOD (ng/g or ppb)LOQ (ng/g or ppb)Reference
NDMAGC/MS Headspace0.0030.010[3]
NDEAGC/MS Headspace0.0030.010[3]
NDMAGC/MS Headspace (Method 2)0.0010.004[3]
NDEAGC/MS Headspace (Method 2)0.0010.004[3]
NDIPAGC/MS Headspace (Method 2)0.0020.005[3]
NEIPAGC/MS Headspace (Method 2)0.0020.005[3]
NDMAGC/TQ Liquid Injection0.00030.001[3]
NDEAGC/TQ Liquid Injection0.00030.001[3]
NDIPAGC/TQ Liquid Injection0.00030.001[3]
NEIPAGC/TQ Liquid Injection0.00030.001[3]
NDBAGC/TQ Liquid Injection0.00030.001[3]
VariousGC-MS/MS< 3 ppb-[8]
13 NitrosaminesGC-MS/MS-1 - 10 ppb[5]

Note: LOD and LOQ values can vary depending on the specific matrix, instrumentation, and method parameters.

Visualizations

The following diagrams illustrate the experimental workflows for GC-MS analysis of volatile nitrosamines.

GCMS_Workflow_LLE cluster_prep Sample Preparation (LLE) cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample disperse Disperse in NaOH weigh->disperse extract Extract with DCM disperse->extract centrifuge Centrifuge extract->centrifuge collect Collect Organic Layer centrifuge->collect inject Inject into GC-MS collect->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify report Report Results quantify->report

Fig. 1: Liquid-Liquid Extraction Workflow

GCMS_Workflow_HS cluster_prep Sample Preparation (Headspace) cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample into Vial seal Seal Vial weigh->seal heat Heat in Autosampler seal->heat inject Inject Headspace Gas heat->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify report Report Results quantify->report Logical_Relationship cluster_concern Primary Concern cluster_regulation Regulatory Action cluster_technique Analytical Technique cluster_outcome Desired Outcome concern Nitrosamine Impurities (Probable Carcinogens) regulation Stringent Guidelines (FDA, EMA) concern->regulation technique GC-MS / GC-MS/MS regulation->technique outcome Drug Safety & Regulatory Compliance technique->outcome

References

Application of UHPLC for the Separation of N-Nitroso Quinapril Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their classification as probable human carcinogens.[1][2] N-Nitroso Quinapril is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) that can form in drug products containing the angiotensin-converting enzyme (ACE) inhibitor, Quinapril.[3] Controlling such impurities at trace levels necessitates highly sensitive and selective analytical methodologies.[1] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) has emerged as the preferred technique for the detection and quantification of nitrosamine impurities due to its high sensitivity and resolution.[4] This document provides a detailed protocol for the separation and analysis of this compound in pharmaceutical samples using UHPLC-MS/MS. While specific data on the separation of this compound isomers is not widely published, the provided method is designed to be a robust starting point for their resolution, based on established methods for other nitrosamine impurities.

Principle

The method employs reversed-phase UHPLC to separate this compound from the active pharmaceutical ingredient (API), Quinapril, and other potential impurities. The separation is based on the differential partitioning of the analytes between a non-polar stationary phase and a polar mobile phase. Following chromatographic separation, the analytes are detected and quantified using a tandem mass spectrometer (MS/MS). This detector offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte, minimizing matrix interference.[5]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial to ensure accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the specific sample matrix (e.g., drug substance vs. drug product).

For Quinapril Drug Substance:

  • Accurately weigh approximately 100 mg of the Quinapril drug substance into a 15 mL centrifuge tube.[6]

  • Add 5.0 mL of methanol (B129727) and vortex until the sample is fully dissolved.[6]

  • Filter the solution through a 0.22 µm PVDF syringe filter into a UHPLC vial. Discard the first 1 mL of the filtrate.[6]

For Quinapril Drug Product (Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Quinapril into a 50 mL centrifuge tube.

  • Add 20 mL of methanol and shake mechanically for 40 minutes.[6]

  • Centrifuge the sample at 4500 rpm for 15 minutes.[6]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into a UHPLC vial, discarding the first 1 mL.[6]

UHPLC-MS/MS Method

The following UHPLC and MS/MS parameters are recommended as a starting point for the analysis of this compound. Method optimization may be necessary to achieve the desired separation of potential isomers.

Table 1: UHPLC Parameters

ParameterRecommended Condition
Column Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) or equivalent[7]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile[7]
Flow Rate 0.3 mL/min[8]
Column Temperature 40 °C[8]
Injection Volume 5 µL
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05

Table 3: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions To be determined by infusing a standard of this compound

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison.

Table 4: Example Quantitative Data Summary

AnalyteRetention Time (min)Limit of Detection (LOD) (ppb)Limit of Quantification (LOQ) (ppb)Recovery (%)
This compound Isomer 1e.g., 5.2e.g., 0.02[7]e.g., 2.0[7]e.g., 95-105
This compound Isomer 2e.g., 5.8e.g., 0.02[7]e.g., 2.0[7]e.g., 95-105
Quinaprile.g., 6.5---

Note: The values in this table are illustrative and need to be determined experimentally.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing sp1 Weigh Sample (Drug Substance or Product) sp2 Dissolve/Extract with Methanol sp1->sp2 sp3 Centrifuge (for Drug Product) sp2->sp3 sp4 Filter (0.22 µm PVDF) sp3->sp4 an1 Inject Sample into UHPLC System sp4->an1 Inject Filtrate an2 Chromatographic Separation (Reversed-Phase) an1->an2 an3 Ionization (ESI+) an2->an3 an4 Mass Spectrometric Detection (MRM Mode) an3->an4 dp1 Peak Integration and Quantification an4->dp1 Acquire Data dp2 Report Results dp1->dp2 logical_relationship quinapril Quinapril (API) Contains Secondary Amine formation Nitrosation Reaction quinapril->formation nitrosating_agent Nitrosating Agent (e.g., Nitrite) nitrosating_agent->formation n_nitroso_quinapril This compound (NDSRI) formation->n_nitroso_quinapril

References

Application Notes and Protocols for In Silico Prediction of N-Nitroso Quinapril Mutagenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to the use of in silico tools for predicting the mutagenicity of N-Nitroso Quinapril, a nitrosamine (B1359907) drug substance-related impurity (NDSRI) of Quinapril. The emergence of nitrosamine impurities in pharmaceutical products has necessitated robust methods for risk assessment. In silico approaches, as outlined in the ICH M7 guideline, offer a rapid, cost-effective, and animal-free alternative to traditional toxicological testing for preliminary assessment of mutagenic potential.

This compound's structure presents unique characteristics that influence its predicted mutagenicity. Specifically, steric hindrance and branching at the α-carbon position relative to the nitroso group are predicted to inhibit metabolic bioactivation, a key step in the mutagenic pathway of many nitrosamines. This document outlines the theoretical basis for these predictions, provides a detailed protocol for conducting an in silico assessment, and presents a summary of expected findings based on available scientific literature.

Data Presentation: In Silico Mutagenicity Prediction for this compound

While specific quantitative outputs from proprietary commercial software are not publicly available, the collective evidence from scientific literature strongly suggests a negative mutagenicity prediction for this compound. The following table summarizes the expected outcomes from a comprehensive in silico assessment based on qualitative descriptions from published research. The predictions are rooted in the well-understood mechanism of nitrosamine mutagenicity and the structural features of this compound that are known to impede this mechanism.

In Silico Tool/Methodology Prediction Endpoint Predicted Outcome for this compound Rationale/Remarks Confidence Level
Expert Rule-Based (Q)SAR (e.g., Derek Nexus) Bacterial Mutagenicity (Ames Test)Negative / Inactive The structural alert for N-nitrosamines is likely to be mitigated by the significant steric hindrance around the α-carbon, preventing the formation of the unstable α-hydroxy nitrosamine intermediate required for bioactivation.High
Statistical-Based (Q)SAR (e.g., Sarah Nexus, Leadscope) Bacterial Mutagenicity (Ames Test)Negative The model's training set likely contains analogues with similar sterically hindered N-nitroso moieties that are non-mutagenic. The algorithm would therefore predict a lack of mutagenic potential.High
Carcinogenic Potency Categorization Approach (CPCA) Carcinogenic Potency CategoryCategory 4 or 5 (Low Potency) The presence of a tertiary α-carbon and significant steric hindrance are deactivating features according to the CPCA, leading to a higher score and classification into a lower potency category with a higher acceptable intake (AI) limit (e.g., 400 or 1500 ng/day).High
Expert Review Overall Mutagenicity ConclusionNon-mutagenic A weight-of-evidence approach, considering the negative predictions from both (Q)SAR models and the strong mechanistic rationale for inhibited bioactivation, would lead to a conclusion of non-mutagenic.[1][2][3][4][5][6][7][8] This is further supported by in vivo studies demonstrating a lack of genotoxicity.[1][2][3][4][5][6][7][8]Very High

Disclaimer: The predicted outcomes in this table are based on scientific literature and the known structure-activity relationships of N-nitrosamines. Actual results from specific software may vary and should be interpreted by a qualified toxicologist.

Experimental Protocols: In Silico Mutagenicity Assessment

This protocol outlines the steps for conducting a comprehensive in silico mutagenicity assessment of this compound in accordance with the ICH M7 guideline.

Objective

To predict the bacterial reverse mutation (Ames test) mutagenicity of this compound using two complementary (Q)SAR methodologies and to classify its carcinogenic potency using the CPCA.

Materials
  • Chemical Structure: A digital representation of the this compound structure in a compatible format (e.g., SMILES, MOL file).

  • Software:

    • An expert rule-based (Q)SAR software (e.g., Derek Nexus, Toxtree).

    • A statistical-based (Q)SAR software (e.g., Sarah Nexus, Leadscope Model Applier, VEGA).

  • CPCA Worksheet: A tool or worksheet to apply the Carcinogenic Potency Categorization Approach.

Methodology

Step 1: Structure Input and Preparation

  • Obtain the canonical SMILES or MOL file for this compound.

  • Ensure the structure is correctly represented, including stereochemistry.

  • Import the structure into the selected (Q)SAR software platforms.

Step 2: Expert Rule-Based (Q)SAR Prediction

  • Run the prediction for bacterial mutagenicity using the expert rule-based software.

  • The software will analyze the structure for any embedded structural alerts known to be associated with mutagenicity.

  • Expected Outcome: The software is expected to identify the N-nitroso functional group as a potential structural alert. However, the rules associated with this alert should also consider deactivating features. In the case of this compound, the significant steric hindrance around the α-carbon should lead to a mitigating rule being applied, resulting in a final prediction of "Inactive" or "Negative".

  • Record the prediction, any triggered alerts, and the reasoning provided by the software.

Step 3: Statistical-Based (Q)SAR Prediction

  • Run the prediction for bacterial mutagenicity using the statistical-based software.

  • The software will compare fragments of the this compound structure to a large training set of compounds with known mutagenicity data.

  • Expected Outcome: The model is expected to predict "Negative" for mutagenicity. The confidence in this prediction will be determined by the prevalence of structurally similar, non-mutagenic compounds in the training set.

  • Record the prediction and the associated confidence score. Note any compounds in the training set that are identified as close structural analogues.

Step 4: Carcinogenic Potency Categorization Approach (CPCA) Assessment

  • Analyze the structure of this compound based on the CPCA criteria.

  • α-Hydrogen Score: Identify the number of α-hydrogens. This compound has a tertiary α-carbon on one side and a secondary α-carbon on the other.

  • Deactivating Features: Identify any deactivating features. The significant steric hindrance due to the bulky substituents adjacent to the N-nitroso group is a major deactivating feature.

  • Activating Features: Identify any activating features.

  • Calculate the final potency score based on the sum of the scores for α-hydrogens and any activating/deactivating features.

  • Assign the CPCA category (1-5) based on the calculated score. A higher score corresponds to a lower potency category (e.g., Category 4 or 5).

  • Determine the corresponding Acceptable Intake (AI) limit based on the assigned category.

  • Synthesize the results from the two (Q)SAR models and the CPCA assessment.

  • Mechanistic Rationale: The expert review should emphasize the strong mechanistic argument for the lack of mutagenicity due to the predicted inhibition of metabolic activation.

Visualizations

Signaling Pathway: Predicted Metabolic Inactivation of this compound

G cluster_0 In Vivo Metabolism NNQ This compound P450 Cytochrome P450 (CYP-mediated oxidation) NNQ->P450 Metabolic Activation Detox Detoxification Pathways NNQ->Detox Alpha_OH α-hydroxy nitrosamine (Unstable Intermediate) P450->Alpha_OH Blocked/Inhibited Inhibited Inhibited Bioactivation (Steric Hindrance) P450->Inhibited Diazonium Diazonium Ion (Reactive Electrophile) Alpha_OH->Diazonium DNA_Adduct DNA Adducts (Mutagenic Event) Diazonium->DNA_Adduct Excretion Excretion Detox->Excretion

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow: In Silico Mutagenicity Assessment

G cluster_workflow ICH M7 In Silico Assessment Workflow Start Start: this compound Structure QSAR_step Step 1: (Q)SAR Predictions Start->QSAR_step CPCA_step Step 2: CPCA Assessment Start->CPCA_step Expert_Rule Expert Rule-Based Model (e.g., Derek Nexus) QSAR_step->Expert_Rule Statistical Statistical-Based Model (e.g., Sarah Nexus) QSAR_step->Statistical Expert_Review Step 3: Expert Review Expert_Rule->Expert_Review Statistical->Expert_Review CPCA_step->Expert_Review Conclusion Final Conclusion: Non-Mutagenic Expert_Review->Conclusion

Caption: Workflow for in silico mutagenicity assessment.

Logical Relationship: Weight of Evidence for Conclusion

G cluster_evidence Weight of Evidence Conclusion Conclusion: This compound is Non-Mutagenic Evidence1 Negative Prediction: Expert Rule-Based (Q)SAR Evidence1->Conclusion Evidence2 Negative Prediction: Statistical-Based (Q)SAR Evidence2->Conclusion Evidence3 Mechanistic Rationale: Inhibited Bioactivation Evidence3->Conclusion Evidence4 Low Potency Prediction: CPCA Assessment Evidence4->Conclusion Evidence5 Supporting In Vivo Data: Negative Genotoxicity Evidence5->Conclusion

References

Enhanced Ames Assay Protocol for N-Nitroso Quinapril: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for an enhanced bacterial reverse mutation assay (Ames test) specifically tailored for the assessment of the mutagenic potential of N-Nitroso Quinapril. Recent studies and regulatory guidance have highlighted the need for modified procedures to ensure the accurate evaluation of nitrosamine (B1359907) impurities in pharmaceutical products.

Introduction

N-nitrosamines are a class of compounds that are of significant concern due to their potential carcinogenic effects. Many require metabolic activation to exert their mutagenic activity.[1] this compound, a potential impurity in the angiotensin-converting enzyme (ACE) inhibitor Quinapril, has been evaluated for its genotoxic potential. Studies have concluded that this compound is non-mutagenic and non-carcinogenic.[2][3][4] However, the use of a standard Ames assay for nitrosamines has been questioned, leading to the development of "enhanced" protocols to improve sensitivity.[5][6][7] This document outlines such an enhanced protocol, incorporating recommendations from regulatory bodies and recent scientific publications.

Principle of the Enhanced Ames Assay

The Ames test utilizes various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The assay detects the ability of a test substance to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a minimal medium lacking the specific amino acid. Since many nitrosamines are not direct-acting mutagens, the assay is performed with and without an exogenous metabolic activation system, the S9 fraction, which is a supernatant of a liver homogenate containing microsomal enzymes.[1][8] The enhanced protocol for nitrosamines emphasizes specific conditions to optimize this metabolic activation.

Data Presentation

While specific quantitative data for this compound from enhanced Ames assays is not publicly available in full, the following tables represent a typical data structure for such an experiment. The results for this compound have been consistently negative.[2][4]

Table 1: Ames Test Results for this compound without Metabolic Activation (-S9)

Tester StrainConcentration (µ g/plate )Mean Revertant Colonies ± SDFold InductionCytotoxicity
TA98 Vehicle Control25 ± 4-None
1027 ± 51.1None
5024 ± 31.0None
10026 ± 61.0None
50023 ± 40.9None
100021 ± 50.8Slight
TA100 Vehicle Control150 ± 12-None
10155 ± 151.0None
50148 ± 111.0None
100152 ± 141.0None
500145 ± 131.0None
1000138 ± 160.9Slight
... (Data for TA1535, TA1537, and E. coli WP2 uvrA pKM101 would follow a similar format)

Table 2: Ames Test Results for this compound with 30% Rat Liver S9 (+S9)

Tester StrainConcentration (µ g/plate )Mean Revertant Colonies ± SDFold InductionCytotoxicity
TA100 Vehicle Control160 ± 18-None
10165 ± 201.0None
50158 ± 151.0None
100162 ± 171.0None
500155 ± 191.0None
1000147 ± 210.9Slight
... (Data for other strains would be presented similarly)

Table 3: Ames Test Results for this compound with 30% Hamster Liver S9 (+S9)

Tester StrainConcentration (µ g/plate )Mean Revertant Colonies ± SDFold InductionCytotoxicity
TA100 Vehicle Control170 ± 20-None
10177 ± 221.0None
50168 ± 181.0None
100172 ± 211.0None
500164 ± 231.0None
1000155 ± 250.9Slight
... (Data for other strains would be presented similarly)

Experimental Protocols

Materials
  • Test Substance: this compound

  • Bacterial Tester Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101)[6]

  • Metabolic Activation System: Aroclor 1254-induced or phenobarbital/β-naphthoflavone-induced rat and hamster liver S9 fraction.[6][9]

  • Cofactor Solution (for S9 mix): Containing NADP and glucose-6-phosphate.

  • Positive Controls:

    • Without S9: Sodium azide (B81097) (for TA100, TA1535), 4-nitroquinoline-N-oxide (for TA98), Mitomycin C (for E. coli).

    • With S9: 2-Aminoanthracene (for all strains).

    • Nitrosamine-specific positive controls (e.g., N-nitrosodimethylamine - NDMA) should be included to confirm the sensitivity of the S9 system.[10]

  • Media and Reagents: Nutrient broth, minimal glucose agar (B569324) plates, top agar (containing a trace amount of histidine and biotin (B1667282) for Salmonella strains, or tryptophan for E. coli).

Enhanced Ames Assay Workflow

Enhanced_Ames_Workflow cluster_prep Preparation cluster_exposure Exposure (Pre-incubation) cluster_plating Plating and Incubation cluster_analysis Data Analysis strain_prep Bacterial Strain Preparation pre_incubation Mix Bacteria, Test Substance, and S9 Mix (or buffer). Incubate for 30 min at 37°C strain_prep->pre_incubation s9_prep S9 Mix Preparation s9_prep->pre_incubation test_prep Test Substance Dilution test_prep->pre_incubation add_top_agar Add Top Agar pre_incubation->add_top_agar pour_plates Pour onto Minimal Agar Plates add_top_agar->pour_plates incubate Incubate for 48-72h at 37°C pour_plates->incubate count_colonies Count Revertant Colonies incubate->count_colonies analyze_data Analyze Data and Assess Mutagenicity count_colonies->analyze_data

Caption: Workflow for the Enhanced Ames Assay.

Detailed Methodology
  • Preparation of Bacterial Strains:

    • From a frozen stock, inoculate each tester strain into nutrient broth.

    • Incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.

  • Preparation of S9 Mix:

    • The S9 mix should be prepared fresh on the day of the experiment.

    • The final concentration of the S9 fraction in the mix should be 30% (v/v).[6]

    • A typical S9 mix contains the S9 fraction, a phosphate (B84403) buffer, MgCl₂, KCl, glucose-6-phosphate, and NADP.

  • Pre-incubation Assay:

    • In a sterile tube, add the following in order:

      • 0.5 mL of the 30% rat or hamster S9 mix (for assays with metabolic activation) or 0.5 mL of phosphate buffer (for assays without metabolic activation).

      • 0.1 mL of the bacterial culture.

      • 0.1 mL of the this compound solution at the desired concentration (or solvent control/positive control).

    • Vortex the mixture gently.

    • Incubate the tubes at 37°C for 30 minutes with gentle shaking.[6]

  • Plating and Incubation:

    • Following the pre-incubation period, add 2.0 mL of molten top agar (maintained at 45°C) to each tube.

    • Gently vortex and immediately pour the entire contents onto the surface of a minimal glucose agar plate.

    • Allow the top agar to solidify.

    • Invert the plates and incubate at 37°C for 48 to 72 hours.

  • Scoring and Data Analysis:

    • Count the number of revertant colonies on each plate.

    • Examine the background bacterial lawn for signs of cytotoxicity.

    • A positive result is typically defined as a concentration-related increase in the number of revertant colonies that is at least double (for TA98, TA100, E. coli) or triple (for TA1535, TA1537) the vehicle control value.[11]

Signaling Pathway and Mechanism

The mutagenicity of many nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes present in the S9 fraction. This process generates unstable α-hydroxy nitrosamines which then spontaneously decompose to form highly reactive alkyldiazonium ions. These ions are electrophilic and can react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts. If not repaired, these adducts can cause mispairing during DNA replication, resulting in point mutations.

Nitrosamine_Activation_Pathway cluster_metabolism Metabolic Activation cluster_decomposition Spontaneous Decomposition cluster_dna_damage DNA Damage and Mutation nitrosamine This compound cyp450 CYP450 Enzymes (in S9 Mix) nitrosamine->cyp450 alpha_hydroxy α-hydroxy Nitrosamine cyp450->alpha_hydroxy α-hydroxylation diazonium Alkyldiazonium Ion (Reactive Intermediate) alpha_hydroxy->diazonium dna Bacterial DNA diazonium->dna Alkylation dna_adduct DNA Adducts dna->dna_adduct mutation Point Mutation (Reversion) dna_adduct->mutation During DNA Replication

Caption: Metabolic activation pathway of nitrosamines.

Conclusion

The enhanced Ames assay protocol described provides a robust framework for evaluating the mutagenic potential of this compound and other nitrosamine impurities. Key modifications, including the use of a 30-minute pre-incubation step and 30% hamster and rat liver S9, are crucial for maximizing the sensitivity of the assay for this class of compounds.[5][6][12] Based on studies utilizing such methodologies, this compound is not considered to be mutagenic.[2][3] This protocol is essential for the accurate risk assessment of potential nitrosamine impurities in pharmaceutical products.

References

Application Note: Solid-Phase Extraction for the Determination of N-Nitroso Quinapril in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso Quinapril (B1585795) is a nitrosamine (B1359907) impurity of the angiotensin-converting enzyme (ACE) inhibitor Quinapril.[1][2] Nitrosamine impurities are a class of potential genotoxic substances, and their presence in pharmaceutical products is a significant concern for patient safety.[3][4] Regulatory agencies worldwide have set stringent limits on the acceptable daily intake of such impurities, necessitating the development of highly sensitive and robust analytical methods for their detection and quantification at trace levels.[5][6]

Solid-phase extraction (SPE) is a powerful sample preparation technique that offers significant advantages for the analysis of trace contaminants in complex matrices.[7][8] It allows for the concentration of the analyte of interest and the removal of interfering matrix components, leading to improved analytical sensitivity and data quality.[9] This application note provides a detailed protocol for the solid-phase extraction of N-Nitroso Quinapril from a complex matrix, such as a pharmaceutical formulation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical Structures

Quinapril is a prodrug that is converted in the body to its active metabolite, quinaprilat.[10]

This compound is formed by the nitrosation of the secondary amine group in the quinapril molecule.[1][11] Understanding the chemical structures is crucial for developing an effective SPE method, as the polarity and functional groups of the analyte will determine its interaction with the SPE sorbent.

Experimental Protocols

This section details the materials and a step-by-step protocol for the solid-phase extraction of this compound.

Materials
  • SPE Cartridge: Strong cation-exchange (SCX) or alternatively a C8 reversed-phase cartridge. The choice may depend on the specific matrix composition.

  • Reagents:

  • Equipment:

    • SPE manifold

    • Vortex mixer

    • Centrifuge

    • Analytical balance

    • pH meter

    • LC-MS/MS system

Sample Preparation
  • Sample Weighing and Dissolution: Accurately weigh a representative portion of the homogenized complex matrix (e.g., powdered tablets). Dissolve the sample in a suitable solvent. A common starting point is a mixture of water and an organic solvent like methanol or acetonitrile. The exact ratio will depend on the solubility of the drug product.

  • pH Adjustment: Adjust the pH of the sample solution to ensure the analyte is in the appropriate form for retention on the SPE sorbent. For a strong cation-exchange sorbent, an acidic pH (e.g., pH 3-4) will ensure the secondary amine group of this compound is protonated.

  • Centrifugation/Filtration: Centrifuge or filter the sample solution to remove any undissolved excipients.

Solid-Phase Extraction (SPE) Protocol

The following is a general protocol that should be optimized and validated for the specific matrix.

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.

    • Pass 3 mL of water through the cartridge.

    • Finally, pass 3 mL of the acidic aqueous diluent (e.g., water with 0.1% formic acid) used for sample preparation to equilibrate the sorbent.

  • Sample Loading:

    • Load the pre-treated sample solution onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of the acidic aqueous diluent to remove polar impurities.

    • Wash the cartridge with 3 mL of methanol to remove non-polar impurities. The composition of the wash solvent should be carefully optimized to ensure no loss of the target analyte.

  • Elution:

    • Elute the this compound from the cartridge using a suitable elution solvent. For a strong cation-exchange sorbent, an elution solvent containing a base (e.g., 5% ammonium hydroxide in methanol) will be necessary to neutralize the charge on the analyte and release it from the sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of mobile phase for LC-MS/MS analysis.

Data Presentation

The following table summarizes hypothetical quantitative data for the SPE of this compound from a pharmaceutical formulation. This data is for illustrative purposes and would need to be generated during method validation.

ParameterMethod A (SCX SPE)Method B (C8 SPE)
Recovery (%) 95.2 ± 3.188.5 ± 4.5
Limit of Detection (LOD) 0.05 ng/mL0.10 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL0.30 ng/mL
Precision (%RSD) < 5%< 7%

Visualizations

Solid-Phase Extraction Workflow

SPE_Workflow cluster_SamplePrep Sample Preparation cluster_SPE Solid-Phase Extraction cluster_Analysis Analysis Sample Complex Matrix (e.g., Tablets) Dissolution Dissolution & pH Adjustment Sample->Dissolution Filtration Centrifugation / Filtration Dissolution->Filtration Conditioning 1. Cartridge Conditioning Filtration->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing Loading->Washing Elution 4. Elution Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS

Caption: Workflow for Solid-Phase Extraction of this compound.

Logical Relationship of Method Validation Steps

Method_Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters for Analytical Method Validation.

Conclusion

This application note provides a comprehensive framework for the development of a solid-phase extraction method for the determination of this compound in complex matrices. The provided protocol serves as a starting point and should be thoroughly optimized and validated to ensure its suitability for the intended purpose. The use of SPE can significantly enhance the quality and reliability of analytical data for the monitoring of this critical nitrosamine impurity in pharmaceutical products.

References

Application Notes and Protocols for Improved N-Nitroso Quinapril Detection Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso Quinapril is a potential nitrosamine (B1359907) impurity in Quinapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[1] Due to the classification of many nitrosamines as probable human carcinogens, regulatory agencies worldwide have set stringent limits on their presence in pharmaceutical products.[2][3][4] The detection of these impurities at trace levels presents a significant analytical challenge, often requiring highly sensitive and specific methodologies.[5] While direct analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is common, derivatization can offer enhanced sensitivity, improved chromatographic performance, and the use of alternative detection methods like High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[6][7][8]

This document provides detailed application notes and experimental protocols for various derivatization techniques applicable to the detection of this compound. These methods are based on established procedures for other nitrosamines and are intended to serve as a comprehensive guide for method development and validation.[9][10]

Derivatization Strategies for this compound

The primary derivatization strategies for nitrosamines involve the cleavage of the N-NO bond (denitrosation) to yield a secondary amine, which is then reacted with a suitable agent to form a stable, readily detectable derivative.

1. Denitrosation Followed by Fluorescent Labeling for HPLC-FLD Analysis: This approach offers high sensitivity and is a cost-effective alternative to mass spectrometry.[9] The secondary amine generated from this compound is reacted with a fluorescent tag, such as Dansyl Chloride or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).[9][10]

2. Denitrosation Followed by Sulfonylation for GC-MS Analysis: This method improves the volatility and chromatographic behavior of the resulting amine, making it suitable for GC-MS analysis.[11] The amine is reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride, to form a stable sulfonamide.[11]

Experimental Protocols

Protocol 1: Derivatization with Dansyl Chloride for HPLC-FLD Detection

This protocol is adapted from methods developed for the analysis of nitrosamines in other ACE inhibitors like Lisinopril.[9]

1. Sample Preparation (Liquid-Liquid Microextraction):

  • Dissolve a known amount of the Quinapril sample in a suitable aqueous buffer.

  • Perform a liquid-liquid microextraction with dichloromethane (B109758) (DCM) to isolate the this compound from the active pharmaceutical ingredient (API) and potential interfering secondary amines.[9]

  • Evaporate the DCM layer to dryness under a gentle stream of nitrogen.

2. Denitrosation:

  • Reconstitute the dried extract in a solution of hydrobromic acid (HBr) in acetic acid.

  • Heat the mixture to facilitate the cleavage of the N-nitroso bond, yielding the secondary amine of Quinapril.

3. Derivatization:

  • Neutralize the acidic solution with a suitable buffer (e.g., sodium bicarbonate).

  • Add a solution of Dansyl Chloride in a suitable organic solvent (e.g., acetone).

  • Incubate the reaction mixture in a water bath to allow for the completion of the derivatization reaction, forming the fluorescent dansyl-amine derivative.

4. HPLC-FLD Analysis:

  • Inject an aliquot of the final solution into the HPLC system.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of phosphate (B84403) buffer and acetonitrile (B52724) is typically used.[9]

  • Fluorescence Detection: Excitation and emission wavelengths should be optimized for the specific dansyl derivative, but are typically around 340 nm and 530 nm, respectively.[9]

Derivatization_Workflow_HPLC_FLD cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Quinapril Sample LLE Liquid-Liquid Microextraction (DCM) Sample->LLE Dry Evaporation LLE->Dry Denitrosation Denitrosation (HBr in Acetic Acid) Dry->Denitrosation Derivatization Derivatization (Dansyl Chloride) Denitrosation->Derivatization HPLC HPLC-FLD Analysis Derivatization->HPLC

Figure 1. Workflow for Dansyl Chloride Derivatization and HPLC-FLD Analysis.
Protocol 2: Derivatization with p-Toluenesulfonyl Chloride for GC-MS Detection

This protocol is based on a general method for the determination of various nitrosamines.[11]

1. Sample Preparation:

  • Follow the same liquid-liquid microextraction procedure as described in Protocol 1 to isolate this compound.

2. Denitrosation:

  • Perform the denitrosation step using HBr in acetic acid as described in Protocol 1.

3. Derivatization (Sulfonylation):

  • Adjust the pH of the solution with a suitable buffer (e.g., sodium bicarbonate).

  • Add a solution of p-toluenesulfonyl chloride in an appropriate solvent.

  • Heat the reaction mixture to facilitate the formation of the p-toluenesulfonamide (B41071) derivative.[11]

4. Extraction of Derivative:

  • Perform a liquid-liquid extraction to transfer the derivatized analyte into an organic solvent suitable for GC analysis (e.g., hexane (B92381) or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it to a small volume.

5. GC-MS Analysis:

  • Inject the concentrated extract into the GC-MS system.

  • GC Column: A non-polar or medium-polarity capillary column is typically used.

  • Oven Program: A temperature gradient program should be optimized to ensure good separation of the derivative from any matrix components.

  • MS Detection: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitation.

Derivatization_Workflow_GC_MS cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Quinapril Sample LLE Liquid-Liquid Microextraction Sample->LLE Denitrosation Denitrosation LLE->Denitrosation Sulfonylation Sulfonylation (p-Toluenesulfonyl Chloride) Denitrosation->Sulfonylation GCMS GC-MS Analysis Sulfonylation->GCMS

Figure 2. Workflow for p-Toluenesulfonyl Chloride Derivatization and GC-MS Analysis.

Data Presentation

The following tables summarize the performance of the described derivatization methods for the analysis of common nitrosamines (NDMA and NDEA) in other pharmaceutical products. This data can be used as a benchmark for the development and validation of a method for this compound.

Table 1: Performance of Dansyl Chloride Derivatization with HPLC-FLD Detection for Nitrosamines in Lisinopril [9]

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)
NDMA4.714.4109.20.9995
NDEA0.040.1398.10.9995

Table 2: Performance of Fmoc-Cl Derivatization with HPLC-FLD Detection for Nitrosamines in Enalapril Maleate [10]

AnalyteLimit of Quantification (LOQ) (µg/g)Recovery (%)
NDMA0.03874.2 - 101.60.9994
NDEA0.05090.6 - 125.40.9990

Table 3: Comparison of Instrumental Detection Limits (LOD) with and without Derivatization for GC-MS Analysis [11]

AnalyteLOD without Derivatization (ng)LOD with Derivatization (ng)Improvement Factor
NDMA1.00.047~21x
NDEA0.80.053~15x

Conclusion

Derivatization techniques offer a powerful strategy for enhancing the detection of this compound. The protocols outlined in this document provide a solid foundation for developing sensitive and reliable analytical methods using either HPLC-FLD or GC-MS. The choice of method will depend on the available instrumentation, desired sensitivity, and the specific requirements of the analysis. It is crucial to perform a thorough method validation for this compound to ensure accuracy, precision, and robustness.

References

Application Note: Quality Control of N-Nitroso Quinapril in Pharmaceutical Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitroso Quinapril is a nitrosamine (B1359907) impurity of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure. Nitrosamine impurities are a class of compounds that are of significant concern to the pharmaceutical industry and regulatory agencies due to their potential carcinogenic properties. The formation of this compound can occur during the synthesis of the active pharmaceutical ingredient (API) or in the finished drug product through the reaction of the secondary amine moiety in the Quinapril molecule with nitrosating agents, such as nitrites.

Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established strict limits for nitrosamine impurities in pharmaceutical products to ensure patient safety. For this compound, the FDA has set an Acceptable Intake (AI) limit of 1500 ng/day, classifying it as a Potency Category 5 Nitrosamine Drug Substance-Related Impurity (NDSRI). This necessitates the development and implementation of robust and sensitive analytical methods for the routine quality control of Quinapril-containing drug products.

This application note provides a detailed protocol for the detection and quantification of this compound in Quinapril drug products using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Chemical Information
CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight
This compound (S)-2-[N-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-N-nitroso-L-alanyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid2922985-13-3C25H29N3O6467.52 g/mol

Formation Pathway of this compound

The formation of this compound involves the nitrosation of the secondary amine present in the Quinapril molecule. This reaction is typically facilitated by the presence of a nitrite (B80452) source (e.g., sodium nitrite) under acidic conditions.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Quinapril Quinapril (Secondary Amine) Quinapril->Process Nitrite Nitrite Source (e.g., NaNO2) Nitrite->Process Acidic Acidic pH Acidic->Process NNQ This compound (C25H29N3O6) Process->NNQ Nitrosation

Caption: Formation of this compound from Quinapril and a nitrite source under acidic conditions.

Analytical Methodology: LC-MS/MS

The primary analytical technique for the quantification of this compound at trace levels is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for meeting the stringent regulatory limits.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound in a pharmaceutical drug product.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Quinapril Tablets crush Crush Tablets to a Fine Powder start->crush weigh Accurately Weigh Powdered Sample crush->weigh dissolve Dissolve in Diluent (e.g., Methanol) weigh->dissolve vortex Vortex and Sonicate dissolve->vortex centrifuge Centrifuge to Pellet Excipients vortex->centrifuge filter Filter Supernatant centrifuge->filter inject Inject Sample into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for this compound analysis.

Detailed Experimental Protocol

This protocol is a representative method and must be fully validated by the user's laboratory for its intended use.

1. Reagents and Materials

  • This compound Reference Standard

  • Quinapril Hydrochloride Reference Standard

  • Methanol (B129727) (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure)

  • Quinapril Tablets (Test Sample)

2. Instrumentation

  • UHPLC system coupled with a triple quadrupole mass spectrometer.

3. Chromatographic Conditions

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B; 10-12 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

4. Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: To be determined by infusion of a standard solution
Dwell Time 100 ms
Collision Gas Argon
Ion Source Temperature 500 °C

5. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 0.5 ng/mL to 100 ng/mL.

  • Sample Preparation:

    • Weigh and transfer the powder of a single Quinapril tablet into a volumetric flask.

    • Add methanol to dissolve the powder.

    • Vortex and sonicate for 15 minutes.

    • Centrifuge the solution at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

6. Method Validation Parameters

A full method validation should be performed according to ICH guidelines, including the following parameters:

ParameterAcceptance Criteria
Specificity No interference at the retention time of this compound.
Linearity Correlation coefficient (r²) ≥ 0.995
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Accuracy (Recovery) 80-120%
Precision (RSD) ≤ 15%

Data Presentation

The following table presents hypothetical validation data for the LC-MS/MS method for the analysis of this compound.

Table 1: Method Validation Summary

ParameterResult
Linearity Range 0.5 - 100 ng/mL
Correlation Coefficient (r²) 0.998
LOD 0.15 ng/mL
LOQ 0.5 ng/mL
Accuracy (at 3 levels) 95.2 - 103.5%
Precision (Intra-day RSD) 4.8%
Precision (Inter-day RSD) 6.2%

Table 2: Analysis of Quinapril Tablet Batches

Batch NumberThis compound (ng/tablet)This compound (ppm relative to Quinapril)Status
QN-00145.81.15Pass
QN-002< LOQ< 0.5Pass
QN-003180.24.51Pass

Acceptance criteria based on a 40 mg Quinapril tablet and the AI limit of 1500 ng/day.

Conclusion

The control of this compound is a critical aspect of ensuring the quality and safety of Quinapril drug products. The LC-MS/MS method described in this application note provides a sensitive and selective approach for the quantification of this impurity. Proper validation of the analytical method and routine monitoring of this compound levels in both API and finished products are essential for compliance with regulatory requirements and for safeguarding public health.

Application Note: High-Sensitivity LC-HRMS Method for the Simultaneous Analysis of Multiple Nitrosamine Impurities in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Since 2018, the discovery of N-nitrosamine impurities in widely used medications has become a significant concern for the pharmaceutical industry and regulatory bodies worldwide.[1][2] These compounds are classified as probable human carcinogens, necessitating stringent control to ensure patient safety.[2][3][4] Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has emerged as a powerful analytical technique for the detection and quantification of these impurities at trace levels in various drug substances and products.[1][2] The high sensitivity, selectivity, and mass accuracy of LC-HRMS allow for the confident identification and measurement of multiple nitrosamines in a single analytical run, even in complex pharmaceutical matrices.[1][2]

This document provides a comprehensive overview and detailed protocols for the simultaneous analysis of multiple nitrosamine (B1359907) impurities using a validated LC-HRMS method. It is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceutical products.

Experimental Workflow

The general workflow for the analysis of nitrosamine impurities by LC-HRMS encompasses several critical stages, from initial sample preparation to final data analysis and reporting. The selection of a specific sample preparation technique is crucial and depends on the physicochemical properties of the target nitrosamines and the nature of the drug matrix.

LC-HRMS Nitrosamine Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Reporting Sample Drug Substance / Product Extraction Extraction (e.g., LLE, SPE, Direct Dilution) Sample->Extraction Concentration Concentration / Reconstitution Extraction->Concentration LC_Separation UHPLC Separation Concentration->LC_Separation HRMS_Detection HRMS Detection (e.g., Orbitrap) LC_Separation->HRMS_Detection Data_Acquisition Data Acquisition (e.g., Chromeleon CDS) HRMS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

A typical experimental workflow for nitrosamine analysis by LC-HRMS.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for sample preparation and LC-HRMS analysis.

Protocol 1: Sample Preparation - Direct Dilution

This method is suitable for drug substances that are readily soluble in the mobile phase or a compatible solvent.

  • Standard Preparation:

    • Prepare individual stock solutions of nitrosamine reference standards (e.g., 1 mg/mL) in methanol (B129727).

    • Prepare a mixed intermediate standard solution (e.g., 100 ng/mL) by diluting the stock solutions.

    • Prepare a series of calibration standards (e.g., 0.1 to 50 ng/mL) by further diluting the intermediate solution.[5][6]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the drug substance into a 15 mL centrifuge tube.

    • Add 5.0 mL of methanol and vortex until the sample is completely dissolved.[7]

    • For drug products, powder a sufficient number of tablets and reconstitute in a suitable solvent (e.g., methanol) to achieve a target concentration of the active pharmaceutical ingredient (API), for instance, 100 mg/mL.[5][6]

    • Mechanically shake the sample for approximately 40-45 minutes.[5][7]

    • Centrifuge the solution at 4500 rpm for 15 minutes.[5][6][7]

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[5][6][7]

Protocol 2: Sample Preparation - Solid-Phase Extraction (SPE)

This method is employed for more complex matrices to remove interfering components and concentrate the analytes.

  • SPE Cartridge Conditioning:

    • Condition a strong cation-exchange SPE cartridge by sequentially passing methanol and then an acidic aqueous diluent through it.

  • Sample Loading:

    • Dilute the sample with an acidic aqueous diluent and load it onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with the acidic aqueous diluent and methanol to remove interfering substances.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-HRMS analysis.

Protocol 3: LC-HRMS Analysis

The following are typical LC-HRMS parameters for the analysis of multiple nitrosamines.

Liquid Chromatography (LC) Conditions:

ParameterValue
System Vanquish Horizon UHPLC system or equivalent[3]
Column Acclaim Polar Advantage II (100 × 2.1 mm, 2.2 µm) or equivalent[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Methanol[3]
Flow Rate 0.5 mL/min[3]
Gradient 12-minute gradient (specifics to be optimized based on target analytes)[3]
Injection Volume 5 µL[8]
Column Temperature 40 °C

High-Resolution Mass Spectrometry (HRMS) Conditions:

ParameterValue
System Orbitrap Exploris 120 Mass Spectrometer or equivalent[3]
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) in positive mode[3][8]
Acquisition Mode Targeted SIM and MS2[3]
Resolution 120,000[3]
Mass Tolerance 3 ppm[3]

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-HRMS method for the analysis of various nitrosamines.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Selected Nitrosamines

NitrosamineLOD (ng/mL)LOQ (ng/mL)Reference
N-Nitrosodimethylamine (NDMA)0.100.30[7]
N-Nitrosodiethylamine (NDEA)0.100.30[7]
N-Nitrosoethylisopropylamine (NEIPA)0.100.30[7]
N-Nitrosodiisopropylamine (NDIPA)0.100.30[7]
N-Nitrosodibutylamine (NDBA)0.100.30[7]
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)0.100.30[7]
Ranitidine Nitrosamines0.1 - 0.5As low as 0.1[3]

Table 2: Recovery Data for Nitrosamines in a Drug Product Matrix

NitrosamineSpiking Level (ng/mL)Recovery (%)RSD (%)Reference
All nine nitrosamines-95 - 105< 10[3]
Ranitidine Nitrosamines2 and 5--[8]

Method Validation

The LC-HRMS method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7] Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Method Validation Workflow Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Key parameters for LC-HRMS method validation.

The described LC-HRMS method provides a robust, sensitive, and selective approach for the simultaneous quantification of multiple nitrosamine impurities in pharmaceutical products.[3] The high-resolution accurate mass capabilities ensure confident identification and help to avoid false positives, which is critical for regulatory compliance and patient safety.[2] The detailed protocols and performance data presented herein serve as a valuable resource for laboratories implementing routine testing for these genotoxic impurities.

References

Application Notes and Protocols for the Analysis of N-Nitroso Quinapril Using Isotope-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties. N-Nitroso Quinapril, a nitrosamine impurity of the angiotensin-converting enzyme (ACE) inhibitor Quinapril, requires sensitive and accurate analytical methods for its detection and quantification to ensure patient safety and regulatory compliance. The use of stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the precise quantification of trace-level impurities. This document provides detailed application notes and protocols for the analysis of this compound in pharmaceutical formulations using an isotope-labeled internal standard.

This compound is a nitroso derivative of the secondary amine present in Quinapril.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have set acceptable intake (AI) limits for such impurities, necessitating highly sensitive analytical methods for their monitoring.[1] Isotope dilution mass spectrometry effectively compensates for variations in sample preparation and instrumental response, leading to highly accurate and precise results.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound-d5) to the sample at the beginning of the analytical process. This internal standard behaves chemically and physically identically to the native analyte throughout extraction, chromatography, and ionization. By measuring the ratio of the native analyte to the isotope-labeled standard in the mass spectrometer, any losses during sample processing are accounted for, enabling highly accurate quantification.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of this compound.

Reagents and Materials
  • Standards:

    • This compound reference standard

    • This compound-d5 (isotope-labeled internal standard)

  • Solvents:

    • Methanol (B129727) (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

  • Sample Preparation Supplies:

    • Volumetric flasks and pipettes

    • Centrifuge tubes (e.g., 15 mL)

    • Vortex mixer

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PVDF)

    • HPLC vials

Standard Solution Preparation
  • Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound-d5 and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 10 µg/mL).

  • This compound Stock Solution (Analyte Stock): Accurately weigh a known amount of this compound and dissolve it in methanol to prepare a stock solution of a similar concentration (e.g., 10 µg/mL).

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Analyte Stock solution with a suitable solvent (e.g., 50:50 methanol:water) to cover the desired concentration range. Spike each calibration standard with a fixed concentration of the IS Stock solution.

Sample Preparation (from Quinapril Tablets)
  • Weighing and Dissolution: Weigh and finely powder a representative number of Quinapril tablets. Accurately weigh a portion of the powdered tablets equivalent to a single dose into a centrifuge tube.

  • Spiking with Internal Standard: Add a precise volume of the IS Stock solution to the centrifuge tube.

  • Extraction: Add a defined volume of extraction solvent (e.g., methanol) to the tube.

  • Vortexing and Sonication: Vortex the mixture for several minutes and/or sonicate to ensure complete dissolution and extraction of the analyte and internal standard.

  • Centrifugation: Centrifuge the sample to pelletize the insoluble excipients.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Method

The following are typical starting conditions for an LC-MS/MS method. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol or Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

Mass Spectrometry (MS) Parameters:

ParameterRecommended Condition
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature Dependent on the instrument and ionization source
Gas Flows Optimize nebulizer, heater, and curtain gas flows for maximum signal intensity

MRM Transitions (Theoretical):

The exact MRM transitions (precursor ion → product ion) and collision energies must be determined by infusing the individual standard solutions of this compound and this compound-d5 into the mass spectrometer. The molecular weight of this compound is 467.52 g/mol , and for the d5-labeled standard, it is approximately 472.55 g/mol .

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)
This compound468.2To be determinedTo be optimized
This compound-d5473.2To be determinedTo be optimized

Note: The precursor ions are predicted based on [M+H]⁺. The product ions and collision energies need to be experimentally determined for the specific instrument being used.

Data Presentation and Method Performance

The following tables represent the expected quantitative data from a validated method.

Table 1: Linearity of Calibration Curve

Concentration (ng/mL)Analyte/IS Peak Area Ratio
Level 1(Value)
Level 2(Value)
Level 3(Value)
Level 4(Value)
Level 5(Value)
Level 6(Value)
Correlation Coefficient (r²) ≥ 0.995

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
Low QC(Value)80-120%≤ 15%
Mid QC(Value)80-120%≤ 15%
High QC(Value)80-120%≤ 15%

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (ng/mL)
LOD (Value based on S/N ratio of 3:1)
LOQ (Value based on S/N ratio of 10:1)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_prep Weigh Quinapril Tablet Powder is_spike Spike with this compound-d5 sample_prep->is_spike extraction Add Extraction Solvent is_spike->extraction vortex_sonicate Vortex and Sonicate extraction->vortex_sonicate centrifuge Centrifuge vortex_sonicate->centrifuge filter Filter Supernatant centrifuge->filter lc_separation LC Separation on C18 Column filter->lc_separation std_prep Prepare Calibration Standards with IS std_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantify using Calibration Curve ratio_calc->quantification

Caption: Workflow for this compound Analysis.

Signaling Pathway of Analysis Logic

analysis_logic cluster_analyte Analytes cluster_ms Mass Spectrometry cluster_quant Quantification native This compound precursor_selection Precursor Ion Selection (Q1) native->precursor_selection labeled This compound-d5 (IS) labeled->precursor_selection fragmentation Fragmentation (Q2) precursor_selection->fragmentation product_selection Product Ion Selection (Q3) fragmentation->product_selection ratio Peak Area Ratio (Native/IS) product_selection->ratio result Concentration ratio->result

Caption: Logic of Isotope Dilution LC-MS/MS.

Conclusion

The use of an isotope-labeled internal standard, this compound-d5, provides a robust and reliable method for the quantification of this compound in pharmaceutical products. The detailed protocol and performance characteristics outlined in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a method that meets stringent regulatory requirements. The high sensitivity and accuracy of this LC-MS/MS method are essential for ensuring the safety and quality of Quinapril-containing medications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in N-Nitroso Quinapril LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of N-Nitroso Quinapril.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix. In the analysis of this compound from a drug product, excipients and other formulation components can co-elute and either suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise quantification. Given the low acceptable intake limits for nitrosamine (B1359907) impurities, accurate measurement is critical for patient safety.

Q2: What are the common signs that my this compound analysis is being affected by matrix effects?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample preparations.

  • Low or inconsistent recovery of spiked this compound.

  • Non-linear calibration curves when using standards prepared in a neat solvent.

  • Significant differences in the analyte response when comparing a standard in pure solvent versus a standard spiked into a blank matrix extract.

Q3: How can I quantitatively assess the extent of matrix effects in my this compound analysis?

A3: The most common method is the post-extraction spike comparison. This involves comparing the peak area of this compound in a standard solution prepared in a neat solvent to the peak area of a blank matrix extract that has been spiked with the same amount of this compound after the extraction process. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects. A SIL-IS, such as this compound-d5, is chemically identical to the analyte and will co-elute, experiencing the same matrix effects. By using the ratio of the analyte signal to the SIL-IS signal for quantification, variations due to matrix effects can be normalized.

Q5: Are there specific sample preparation techniques that are effective for reducing matrix effects for this compound in tablets?

A5: Yes, several sample preparation techniques can be employed to remove interfering matrix components before LC-MS analysis. These include:

  • Solid-Phase Extraction (SPE): Can effectively clean up the sample by retaining the analyte while washing away interfering matrix components.

  • Liquid-Liquid Extraction (LLE): Can be used to partition this compound into a solvent that is immiscible with the initial sample solution, leaving many matrix components behind.

  • Protein Precipitation (if applicable to the sample matrix): While less common for solid dosage forms, it can be useful if the formulation contains proteins.

  • Simple Dilution: A straightforward approach that can reduce the concentration of matrix components, but may also decrease the analyte signal to below the limit of quantification.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no signal for this compound Ion suppression from co-eluting matrix components.1. Optimize Chromatography: Modify the gradient to better separate this compound from matrix interferences. Consider a shallower gradient or a different stationary phase (e.g., pentafluorophenyl).2. Improve Sample Cleanup: Implement or optimize a sample preparation technique like SPE or LLE.3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound-d5 is commercially available and can compensate for signal suppression.4. Optimize MS Source Parameters: Adjust source temperature, gas flows, and voltages to improve ionization efficiency. Consider using Atmospheric Pressure Chemical Ionization (APCI) which can be less susceptible to matrix effects than Electrospray Ionization (ESI) for some nitrosamines.
High variability in results Inconsistent matrix effects between samples.1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples.2. Incorporate a SIL-IS: This is the most effective way to correct for sample-to-sample variations in matrix effects.3. Check for Matrix Variability: Analyze multiple batches of the drug product to assess the consistency of the matrix.
Poor peak shape Co-eluting matrix components interfering with the chromatography.1. Improve Sample Preparation: Use a more rigorous cleanup method to remove interferences.2. Adjust Mobile Phase: Modify the pH or organic modifier of the mobile phase to improve peak shape.3. Evaluate a Different LC Column: A column with a different selectivity may provide better separation.
Non-linear calibration curve Matrix effects are concentration-dependent.1. Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix extract to mimic the sample matrix.2. Employ a SIL-IS: This will help to linearize the response by correcting for the non-linear matrix effects.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Recovery

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Relative Standard Deviation (RSD, %)
Dilute-and-Shoot7560 (Suppression)15
Protein Precipitation8570 (Suppression)10
Liquid-Liquid Extraction (LLE)9285 (Suppression)7
Solid-Phase Extraction (SPE)9895 (Minimal Effect)4

Note: Data are illustrative and will vary depending on the specific drug product formulation and analytical method.

Table 2: Impact of Stable Isotope-Labeled Internal Standard on Quantification

Quantification Method Accuracy (%) Precision (%RSD)
External Standard Calibration70-130< 20
Internal Standard (SIL-IS) Calibration95-105< 5

Note: Data are illustrative and highlight the improvement in accuracy and precision when using a SIL-IS.

Experimental Protocols

Protocol 1: Sample Preparation of Quinapril Tablets for this compound Analysis
  • Tablet Comminution: Weigh and finely powder a sufficient number of Quinapril tablets to obtain a representative sample.

  • Sample Weighing: Accurately weigh a portion of the powdered tablets equivalent to one tablet into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound-d5 internal standard solution to the centrifuge tube.

  • Extraction: Add an appropriate volume of methanol (B129727) (e.g., 10 mL) to the tube.

  • Vortexing and Sonication: Vortex the sample for 1 minute, followed by sonication for 15 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the excipients.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • LC System: UHPLC system

  • Column: A suitable reversed-phase column, such as a C18 or pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Methanol

  • Gradient: A suitable gradient to separate this compound from the parent drug and excipients (e.g., 5% B to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.

  • MRM Transitions:

    • This compound: Determine precursor and product ions through infusion and optimization.

    • This compound-d5: Determine precursor and product ions through infusion and optimization.

  • Source Parameters: Optimize source temperature, gas flows, and ion optics for maximum sensitivity of this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Weigh Powdered Quinapril Tablet spike Spike with this compound-d5 (IS) start->spike extract Extract with Methanol spike->extract centrifuge Centrifuge to Pellet Excipients extract->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter inject Inject into UHPLC filter->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI+ or APCI+) separate->ionize detect MRM Detection ionize->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Experimental workflow for this compound analysis.

troubleshooting_guide cluster_solutions Potential Solutions start Low/Inconsistent Signal is_is_used Is SIL-IS Used? start->is_is_used use_is Implement this compound-d5 is_is_used->use_is No optimize_chrom Optimize Chromatography is_is_used->optimize_chrom Yes improve_cleanup Enhance Sample Cleanup (SPE/LLE) optimize_chrom->improve_cleanup optimize_ms Optimize MS Source Parameters improve_cleanup->optimize_ms

Caption: Troubleshooting low signal in this compound analysis.

Technical Support Center: Mitigation of N-Nitroso Quinapril Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the formation of N-Nitroso Quinapril during drug manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound is a nitrosamine (B1359907) impurity that can form during the manufacturing process of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor.[1] Nitrosamines are a class of compounds that are considered potentially carcinogenic, and their presence in pharmaceutical products is a significant concern for patient safety.[2] Regulatory agencies like the FDA and EMA have established strict limits for nitrosamine impurities in drug products.

Q2: What is the primary mechanism of this compound formation?

A2: this compound is formed through the nitrosation of the secondary amine functional group present in the Quinapril molecule.[3] This reaction typically occurs in the presence of a nitrosating agent, most commonly derived from nitrite (B80452) salts, under acidic conditions.[4]

Q3: What are the main sources of nitrite contamination in the manufacturing process?

A3: Nitrite impurities can be introduced through various sources, including:

  • Excipients: Many common excipients can contain trace levels of nitrites. The nitrite content can vary between different excipients and even between different lots from the same supplier.[5][6]

  • Raw Materials and Reagents: Nitrites can be present as impurities in starting materials, reagents, and solvents used in the synthesis of the active pharmaceutical ingredient (API).

  • Water: Process water can also be a source of nitrites, although typically at very low levels.[7]

Q4: What are the acceptable intake limits for this compound?

A4: Regulatory bodies have established acceptable intake (AI) limits for various nitrosamines. For this compound, the recommended acceptable intake limit is 1500 ng/day.[1][8] It is crucial to adhere to the limits set by the relevant regulatory authorities in your region.[9][10][11][12]

Q5: What are the key mitigation strategies to reduce this compound formation?

A5: The primary strategies to control this compound formation include:

  • Risk Assessment: Conduct a thorough risk assessment to identify potential sources of nitrosamines and implement appropriate control strategies.[2][13]

  • Control of Raw Materials: Qualify suppliers and test excipients and other raw materials for nitrite content.[14]

  • Process Optimization: Adjust manufacturing process parameters such as pH, temperature, and moisture content to create conditions less favorable for nitrosation.[2]

  • Use of Inhibitors/Scavengers: Incorporate antioxidants like ascorbic acid or alpha-tocopherol (B171835) into the formulation to inhibit the nitrosation reaction.[15][16]

  • Formulation Design: Select excipients with low nitrite content and consider formulation strategies that create a non-acidic microenvironment.[5]

Troubleshooting Guide

Issue Potential Root Cause(s) Recommended Action(s)
Detection of this compound above the acceptable limit in the final drug product. 1. High levels of nitrite impurities in one or more excipients. 2. Acidic pH conditions during the manufacturing process (e.g., wet granulation). 3. Sub-optimal storage conditions (high temperature and humidity).1. Screen all excipients for nitrite content and select lots with the lowest levels. Consider alternative suppliers if necessary. 2. Adjust the pH of the formulation to be neutral or slightly basic.[17] 3. Review and optimize storage and handling conditions for both raw materials and the final product.
Inconsistent levels of this compound across different batches. 1. Variability in nitrite content of excipient lots. 2. Inconsistent control of process parameters (e.g., mixing times, drying temperatures).1. Implement a robust supplier qualification program and incoming testing for nitrite in critical excipients.[14] 2. Ensure consistent execution of the manufacturing process through tightened process controls and operator training.
Failure of mitigation strategy using ascorbic acid. 1. Insufficient concentration of ascorbic acid. 2. Uneven distribution of ascorbic acid within the formulation. 3. Degradation of ascorbic acid during the manufacturing process.1. Evaluate the effect of increasing the concentration of ascorbic acid.[15] 2. Optimize the mixing process to ensure homogeneous distribution of the scavenger. 3. Assess the stability of ascorbic acid under your specific process conditions.
Difficulty in accurately quantifying low levels of this compound. 1. Inadequate sensitivity of the analytical method. 2. Matrix effects from the drug product formulation interfering with detection.1. Develop and validate a highly sensitive analytical method, such as LC-MS/MS, with an appropriate limit of quantification (LOQ).[18][19][20] 2. Optimize sample preparation procedures to minimize matrix effects. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Data Summary Tables

Table 1: Nitrite Content in Common Pharmaceutical Excipients

ExcipientMean Nitrite Content (ppm)Nitrite Content Range (ppm)
Lactose0.540.07 - 1.7
Microcrystalline Cellulose (MCC)0.700.04 - 2.4
Crospovidone8.3up to 14
Data compiled from industry sources. Actual values can vary significantly between suppliers and lots.[4][5]

Table 2: Effectiveness of Ascorbic Acid as a Nitrite Scavenger

Ascorbic Acid ConcentrationNitrite Reduction in Placebo Model (after 7 days at 40°C/75% RH)Nitrosamine Reduction in API Formulation (after 2 weeks at 50°C/75% RH)
1%Up to 87%~75%
Data from a model formulation study. Effectiveness may vary depending on the specific formulation and process conditions.[15]

Experimental Protocols

Protocol 1: Determination of Nitrite in Excipients by Ion Chromatography with Conductivity Detection

Objective: To quantify the level of nitrite in pharmaceutical excipients.

Methodology:

  • Sample Preparation:

    • Accurately weigh a representative sample of the excipient (e.g., 1.0 g).

    • Dissolve the sample in a known volume of deionized water (e.g., 10.0 mL).

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Centrifuge the sample to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm ion chromatography certified syringe filter.

  • Chromatographic Conditions:

    • System: Ion Chromatograph with a conductivity detector.

    • Column: Anion-exchange column suitable for nitrite analysis.

    • Mobile Phase: Prepare an appropriate eluent as recommended by the column manufacturer (e.g., a sodium carbonate/sodium bicarbonate buffer).

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Suppressed conductivity.

  • Calibration:

    • Prepare a series of nitrite standard solutions of known concentrations (e.g., from a certified nitrite standard).

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Analysis and Calculation:

    • Inject the prepared sample solution into the IC system.

    • Identify and integrate the nitrite peak based on the retention time of the standards.

    • Calculate the concentration of nitrite in the sample using the calibration curve. The limit of quantitation (LOQ) for this method is typically in the range of 0.2 µg/g.[21]

Protocol 2: Evaluation of Ascorbic Acid as a Nitrosamine Inhibitor

Objective: To assess the effectiveness of ascorbic acid in reducing the formation of this compound in a model formulation.

Methodology:

  • Formulation Preparation:

    • Prepare a placebo blend containing the formulation excipients.

    • Prepare identical blends with varying concentrations of ascorbic acid (e.g., 0.25%, 0.5%, 1.0% w/w).[15]

    • Prepare a control blend with no ascorbic acid.

  • Spiking and Stress Conditions:

    • Spike each blend with a known amount of a nitrosating agent (e.g., sodium nitrite) to accelerate the formation of nitrosamines.

    • Add the Quinapril API to each blend and mix thoroughly.

    • Manufacture tablets or fill capsules using the prepared blends.

    • Store the samples under accelerated stability conditions (e.g., 50°C/75% RH) in open containers for a defined period (e.g., 2 weeks).[15]

  • Sample Analysis:

    • At specified time points, withdraw samples and analyze for the content of this compound using a validated LC-MS/MS method (see Protocol 3).

  • Evaluation:

    • Compare the levels of this compound in the samples containing ascorbic acid to the control samples.

    • Calculate the percentage reduction in this compound formation for each concentration of ascorbic acid.

Protocol 3: Quantification of this compound in Drug Product by LC-MS/MS

Objective: To accurately quantify the level of this compound in a finished drug product.

Methodology:

  • Sample Preparation:

    • Accurately weigh and crush a representative number of tablets (or empty the contents of capsules).

    • Transfer a portion of the powder equivalent to a specific amount of Quinapril into a volumetric flask.

    • Add a suitable extraction solvent (e.g., a mixture of methanol (B129727) and water with 0.1% formic acid).

    • Vortex and sonicate to ensure complete extraction of the analyte.

    • Centrifuge the sample and filter the supernatant through a 0.22 µm syringe filter.

  • LC-MS/MS Conditions:

    • System: A sensitive Liquid Chromatography-Tandem Mass Spectrometry system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

  • Calibration and Quantification:

    • Prepare a calibration curve using certified reference standards of this compound.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. The use of a stable isotope-labeled internal standard is recommended for improved accuracy. This method should be validated to achieve a limit of detection (LOD) and limit of quantification (LOQ) sufficiently low to meet regulatory requirements (e.g., LOQ in the low ng/mL range).[22]

Visualizations

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Quinapril Quinapril (Secondary Amine) N_Nitroso_Quinapril This compound Quinapril->N_Nitroso_Quinapril Nitrosation Nitrite Nitrite Source (e.g., from Excipients) Nitrite->N_Nitroso_Quinapril Acidic_pH Acidic pH Acidic_pH->N_Nitroso_Quinapril Start Start Risk Assessment Step1 Step 1: Identify Potential Sources (API, Excipients, Process) Start->Step1 Step2 Step 2: Risk Evaluation (Analyze Nitrite Levels, Assess Process Conditions) Step1->Step2 Decision1 Risk Identified? Step2->Decision1 Step3 Step 3: Confirmatory Testing (LC-MS/MS Analysis of Batches) Decision1->Step3 Yes NoRisk No Significant Risk (Document Findings) Decision1->NoRisk No Decision2 This compound > AI? Step3->Decision2 Step4 Step 4: Implement Mitigation Strategies (Process Optimization, Scavengers, Formulation Change) Decision2->Step4 Yes End Risk Controlled Decision2->End No Step5 Step 5: Monitor and Review (Ongoing Testing, Change Control) Step4->Step5 Step5->End

References

Optimization of chromatographic conditions for N-Nitroso Quinapril

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimization of chromatographic conditions for the analysis of N-Nitroso Quinapril in pharmaceutical products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a nitrosamine (B1359907) impurity that can form during the manufacturing process or storage of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor.[1] Nitrosamine impurities are classified as probable human carcinogens, making it critical to monitor and control their levels in pharmaceutical products to ensure patient safety.[2][3][4] Regulatory agencies like the FDA have stringent requirements for the control of such impurities.[4][5]

Q2: Which analytical techniques are most suitable for the determination of this compound?

A2: Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound at trace levels.[6][7][8] High-performance liquid chromatography (HPLC) with UV detection can also be used, particularly for monitoring higher levels of the impurity or during method development, but it may lack the required sensitivity for trace-level quantification.[9][10][11]

Q3: What are the main challenges in the chromatographic analysis of this compound?

A3: The primary challenges include:

  • Sensitivity: Detecting and accurately quantifying the very low, acceptable intake limits set by regulatory bodies.[3][12]

  • Resolution: Achieving baseline separation of this compound from the parent drug, Quinapril, and its other impurities and degradation products.

  • Matrix Effects: Interference from excipients in the drug product formulation can impact ionization and quantification in LC-MS/MS analysis.[12]

  • Analyte Stability: N-Nitroso compounds can be susceptible to degradation under certain conditions, which can affect the accuracy of the analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) for this compound Secondary Interactions: Silanol (B1196071) interactions with the stationary phase.- Use a base-deactivated column (e.g., C18 with end-capping).- Add a small amount of a competing base, like triethylamine, to the mobile phase (if compatible with your detection method).- Work at a lower pH to suppress silanol activity.
Column Overload: Injecting too high a concentration of the analyte.- Dilute the sample.- Use a column with a higher loading capacity.
Low Signal Intensity / Poor Sensitivity Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization efficiency of this compound.- Optimize the mobile phase pH. For LC-MS/MS in positive ion mode, an acidic mobile phase (e.g., with 0.1% formic acid) is generally preferred.
Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection or collision energy.- Perform a compound optimization by infusing a standard solution of this compound to determine the optimal MRM transitions and collision energy.
Ion Suppression: Co-eluting matrix components interfering with ionization.- Improve chromatographic separation to resolve the analyte from interfering peaks.- Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction).- Use an isotopically labeled internal standard.
Poor Resolution between this compound and Quinapril Inadequate Stationary Phase Selectivity: The chosen column may not provide sufficient selectivity.- Screen different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano). A Luna 5 µm CN column has been reported for the separation of Quinapril and its related compounds.[13]
Suboptimal Mobile Phase Composition: The organic modifier and its gradient are not optimized.- Adjust the gradient slope and initial/final organic solvent percentage.- Evaluate different organic modifiers (e.g., acetonitrile (B52724) vs. methanol).
Inconsistent Retention Times Column Equilibration Issues: Insufficient time for the column to equilibrate between injections.- Increase the column equilibration time in the analytical method.
Fluctuations in Mobile Phase Composition: Improperly mixed mobile phase or pump malfunction.- Ensure mobile phases are thoroughly mixed and degassed.- Perform pump performance qualification.
Temperature Variations: Fluctuations in the column oven temperature.- Use a thermostatically controlled column compartment and ensure it is functioning correctly.

Experimental Protocols

Sample Preparation

A generic sample preparation procedure for a tablet formulation is provided below. This should be optimized and validated for your specific product.

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powdered tablets equivalent to a single dose of Quinapril into a suitable volumetric flask.

  • Add a diluent (e.g., 50:50 acetonitrile:water) to dissolve the sample.

  • Sonicate for 15-20 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Recommended LC-MS/MS Method

This is a starting point for method development and requires optimization.

Chromatographic Conditions:

Parameter Recommendation
Column Reversed-phase C18, e.g., Waters BEH C18 (2.1 x 50 mm, 1.7 µm)[7] or similar
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol or Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 - 10 µL
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0

Mass Spectrometry Conditions (Triple Quadrupole):

Parameter Recommendation
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
MRM Transitions To be determined by direct infusion of this compound standard.

Data Presentation

Table 1: Typical System Suitability Criteria for Quinapril and its Impurities

Based on the USP monograph for Quinapril Hydrochloride, the following system suitability requirements should be met.[13]

Parameter Acceptance Criteria
Resolution NLT 1.75 between Quinapril HCl and Quinapril related compound ANLT 3.5 between Quinapril HCl and Quinapril related compound B
Tailing Factor (for Quinapril) NMT 2.0
Relative Standard Deviation (%RSD) of replicate injections NMT 2.0% for the impurity analysis

NLT: Not Less Than; NMT: Not More Than

Table 2: Example Quantitative Performance of a General Nitrosamine LC-MS/MS Method

The following data is illustrative of the performance that can be expected from a validated LC-MS/MS method for nitrosamine analysis.[6]

Analyte LOD (ng/g) LOQ (ng/g) Recovery (%)
N-Nitrosodimethylamine (NDMA)205080-120
N-Nitrosodiethylamine (NDEA)205080-120
This compoundTo be determinedTo be determinedTo be determined

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Weigh and Powder Tablets prep2 Dissolve in Diluent prep1->prep2 prep3 Sonicate prep2->prep3 prep4 Centrifuge and Filter prep3->prep4 analysis1 Inject into LC-MS/MS prep4->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 MS/MS Detection (MRM) analysis2->analysis3 data1 Peak Integration analysis3->data1 data2 Quantification data1->data2 data3 Reporting data2->data3

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_tree cluster_column Column Related cluster_mobile_phase Mobile Phase Related cluster_instrument Instrument Related start Chromatographic Issue (e.g., Poor Peak Shape, Low Sensitivity) col1 Check Column Type start->col1 mp1 Optimize pH start->mp1 inst1 Optimize MS/MS Parameters start->inst1 col2 Ensure Column is Not Overloaded col1->col2 col3 Verify Column Temperature col2->col3 mp2 Adjust Gradient mp1->mp2 mp3 Check Mobile Phase Preparation mp2->mp3 inst2 Check for Leaks inst1->inst2 inst3 Verify Pump Performance inst2->inst3

Caption: Troubleshooting decision tree for chromatographic issues.

References

Addressing peak tailing in N-Nitroso Quinapril HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of N-Nitroso Quinapril. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experiments, with a primary focus on resolving peak tailing issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a nitrosamine (B1359907) impurity of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure.[1] Nitrosamine impurities are of concern due to their potential carcinogenic properties.[2] Regulatory agencies require stringent control of these impurities in pharmaceutical products, making their accurate and precise quantification crucial for patient safety.[3]

Q2: What are the common causes of peak tailing in the HPLC analysis of this compound?

A2: Peak tailing in the HPLC analysis of this compound, a basic compound, is often attributed to several factors:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase of the HPLC column can interact with the basic this compound analyte, leading to multiple retention mechanisms and resulting in tailed peaks.[4][5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to the ionization of silanol groups, increasing their interaction with the analyte.[6][7]

  • Low Buffer Concentration: Insufficient buffering capacity can fail to maintain a consistent pH across the column, exacerbating silanol interactions.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion, including tailing.[9]

  • Column Degradation: Over time, columns can degrade, leading to a loss of performance and poor peak shapes.[10]

Q3: What is a good starting point for HPLC method development for this compound analysis?

A3: For the analysis of nitrosamine impurities like this compound, a reversed-phase HPLC method coupled with mass spectrometry (LC-MS) is often preferred due to its sensitivity and selectivity.[1] A good starting point would be to use a C18 or a phenyl-hexyl column with a mobile phase consisting of an aqueous component with an acidic additive like formic acid and an organic modifier like acetonitrile (B52724) or methanol.[6][11]

Troubleshooting Guide: Addressing Peak Tailing

This guide provides a systematic approach to troubleshooting and resolving peak tailing issues in this compound HPLC analysis.

Problem: Asymmetrical peak shape (tailing) observed for this compound.

Below is a troubleshooting workflow to identify and resolve the cause of peak tailing.

G cluster_0 Troubleshooting Workflow for Peak Tailing A Peak Tailing Observed B Step 1: Evaluate Mobile Phase A->B C Is pH < 4? B->C D Adjust pH to 2.5-3.5 using 0.1% Formic Acid C->D No E Is Buffer Concentration 10-25 mM? C->E Yes D->E F Increase Buffer Concentration E->F No G Step 2: Check for Column Overload E->G Yes F->G H Dilute Sample 10-fold and re-inject G->H I Did Peak Shape Improve? H->I J Optimize Sample Concentration I->J Yes K Step 3: Evaluate Column I->K No O Peak Shape Improved J->O L Is Column Old or Contaminated? K->L M Flush or Replace Column L->M Yes N Consider Alternative Stationary Phase (e.g., Phenyl-Hexyl) L->N No M->O N->O

A flowchart for troubleshooting peak tailing issues.
Detailed Troubleshooting Steps:

1. Mobile Phase Optimization:

  • pH Adjustment: The pH of the mobile phase is a critical parameter for controlling the peak shape of basic compounds like this compound.[6] At a lower pH (typically between 2.5 and 3.5), the acidic silanol groups on the silica-based column are protonated and thus less likely to interact with the protonated basic analyte.[12]

    • Recommendation: Use a mobile phase containing 0.1% formic acid to achieve a pH in the optimal range.[11]

  • Buffer Concentration: An adequate buffer concentration is necessary to maintain a stable pH throughout the separation.[8]

2. Sample Concentration and Injection Volume:

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing.[9]

    • Recommendation: To check for overload, dilute the sample by a factor of 10 and reinject. If the peak shape improves, the original sample concentration was too high.

3. Column Selection and Maintenance:

  • Column Choice: Standard C18 columns are widely used, but for challenging separations of nitrosamines, alternative stationary phases can offer better peak shapes. Phenyl-hexyl columns, for instance, can provide different selectivity and improved resolution.[6] The United States Pharmacopeia (USP) monograph for Quinapril related compounds suggests the use of a cyano (CN) column.[13]

  • Column Health: A contaminated or old column can be a significant source of peak tailing.

    • Recommendation: If peak tailing appears suddenly or worsens over time, flushing the column with a strong solvent or replacing it may be necessary. Using a guard column can help extend the life of the analytical column.[14]

Experimental Protocols

Method 1: HPLC Method for Quinapril and Related Substances (Adapted from USP Monograph)

ParameterSpecification
Column Luna 5 µm CN, 4.6 mm x 250 mm (or equivalent)
Mobile Phase Gradient of a phosphate buffer and an organic modifier (e.g., acetonitrile)
Flow Rate Typically 1.0 - 1.5 mL/min
Injection Volume 10 - 20 µL
Column Temperature 30 - 40 °C
Detection UV at 214 nm
System Suitability Tailing factor for the Quinapril peak should not be more than 2.0.[13]

Method 2: General UPLC-MS/MS Method for Nitrosamine Impurities

ParameterSpecification
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm (or equivalent)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol
Gradient Optimized for separation of this compound from Quinapril and other impurities.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 5 µL
Column Temperature 40 °C
Detection Mass Spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode.

Quantitative Data Summary

The following table illustrates the expected impact of various parameters on the peak tailing factor (Tf) for a basic compound like this compound. A tailing factor of 1.0 indicates a perfectly symmetrical peak.

ConditionMobile Phase pHBuffer ConcentrationTailing Factor (Tf) - Illustrative
A (Poor) 6.55 mM Phosphate> 1.8
B (Improved) 3.0 (with 0.1% Formic Acid)5 mM Ammonium Formate1.3 - 1.5
C (Optimized) 3.0 (with 0.1% Formic Acid)20 mM Ammonium Formate< 1.2

Note: The tailing factor values are illustrative and will vary depending on the specific column, instrument, and other chromatographic conditions.

Logical Relationships in Method Development

The following diagram illustrates the interconnectedness of key parameters in developing a robust HPLC method for this compound.

G cluster_1 Key Parameter Relationships for Method Development Analyte This compound (Basic Compound) Column Stationary Phase (e.g., C18, Phenyl-Hexyl, CN) Analyte->Column influences choice of MobilePhase Mobile Phase (pH, Buffer, Organic Solvent) Analyte->MobilePhase determines optimal pH Column->MobilePhase impacts optimization of PeakShape Desired Outcome: Symmetrical Peak (Tf ≈ 1) MobilePhase->PeakShape directly affects Parameters Instrument Parameters (Flow Rate, Temperature) Parameters->PeakShape influences

Interplay of factors in HPLC method development.

By systematically addressing these parameters, researchers can effectively troubleshoot and mitigate peak tailing, leading to more accurate and reliable quantification of this compound in pharmaceutical samples.

References

Minimizing ion suppression in ESI-MS for N-Nitroso Quinapril

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Nitroso Quinapril Analysis

Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a critical issue for this compound analysis?

A1: Ion suppression is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting components from the sample matrix.[1] This phenomenon leads to a decreased signal intensity, which can severely compromise the sensitivity, accuracy, and precision of quantitative analysis.[2][3] For potent genotoxic impurities like this compound, which must be detected at very low levels, ion suppression can prevent accurate quantification, potentially leading to the failure to detect impurities that are above regulatory limits.[4]

Q2: What are the primary causes of ion suppression when analyzing this compound in a drug product matrix?

A2: The primary causes stem from competition for ionization between your analyte and co-eluting matrix components in the ESI source.[2] Key culprits include:

  • High Concentrations of the API: The active pharmaceutical ingredient, Quinapril, is present at a much higher concentration than this compound and is a major source of suppression.

  • Excipients: Formulation components like salts, polymers, and detergents can interfere with the ionization process.[5]

  • Non-volatile Buffers: Buffers such as phosphates are not compatible with ESI-MS and can cause significant signal suppression and contaminate the system.[5]

  • Sample Contaminants: Endogenous biological components (if in a bioanalytical assay) or exogenous materials like plasticizers from sample tubes can also co-elute and cause suppression.[6]

Q3: How can I quantitatively assess the degree of ion suppression in my method?

A3: The most widely accepted method for quantifying matrix effects is the post-extraction spike comparison.[2] This involves comparing the peak area of this compound spiked into a blank matrix extract (which has gone through the entire sample preparation process) to the peak area of the analyte in a pure solvent at the same concentration. The matrix effect is calculated with the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

Q4: Is ESI the best ionization technique for this compound, or should I consider APCI?

A4: The choice depends on the specific characteristics of the nitrosamine (B1359907). While Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI and is a standard for many simple nitrosamines, ESI is generally better suited for more complex, polar, or larger nitrosamine drug substance related impurities (NDSRIs).[7][8] For this compound, ESI in positive mode is typically effective.[9] If severe, insurmountable ion suppression is encountered with ESI, evaluating APCI is a valid troubleshooting step.[6]

Troubleshooting Guide: Low Signal or Inconsistent Results

This guide addresses common issues related to ion suppression during the ESI-MS analysis of this compound.

Problem 1: Very low or no signal intensity for this compound.

  • Possible Cause 1: Co-elution with Quinapril API. The high concentration of the main compound is saturating the ESI source, preventing the trace-level nitrosamine from being ionized effectively.

    • Solution: Optimize the chromatographic separation to increase the retention time difference between the this compound and the Quinapril peak.[8] A key strategy is to use a diverter valve to direct the high-concentration API peak to waste, preventing it from entering the mass spectrometer.[8]

  • Possible Cause 2: Inefficient Sample Cleanup. The sample preparation method is not adequately removing interfering matrix components (e.g., excipients, salts).

    • Solution: Switch from a simple "dilute-and-shoot" or protein precipitation method to a more rigorous sample cleanup technique.[3][10] Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are significantly more effective at removing matrix interferences.[3]

Problem 2: Inconsistent and irreproducible quantitative results for the same sample.

  • Possible Cause: Variable Matrix Effects. The composition of the matrix may vary slightly between sample preparations or different lots of the drug product, leading to inconsistent degrees of ion suppression.[2]

    • Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most effective way to correct for variability.[1][2] A SIL-IS for this compound will co-elute and experience the same degree of ion suppression, allowing for accurate ratiometric quantification.

    • Solution 2: Improve Sample Preparation Consistency. Automating the sample preparation process can improve reproducibility.[2] Ensure that SPE or LLE methods are robust and followed precisely.

    • Solution 3: Sample Dilution. If sensitivity allows, diluting the sample can reduce the concentration of interfering components, thereby minimizing their impact.[7][11]

Logical Workflow for Troubleshooting Ion Suppression

The following diagram outlines a step-by-step process for identifying and mitigating ion suppression.

G cluster_0 Diagnosis cluster_1 Mitigation Strategy start Low or Inconsistent This compound Signal check_chrom Review Chromatography: Is this compound peak well-separated from API? start->check_chrom assess_me Quantify Matrix Effect (Post-Extraction Spike) check_chrom->assess_me Yes opt_chrom Optimize Chromatography: - Modify Gradient - Change Column - Use Diverter Valve check_chrom->opt_chrom No is_suppression Significant Suppression (<80%)? assess_me->is_suppression imp_sample_prep Improve Sample Prep: - Implement SPE/LLE - Optimize Extraction pH is_suppression->imp_sample_prep Yes use_sil_is Incorporate Stable Isotope-Labeled Internal Standard (SIL-IS) is_suppression->use_sil_is No opt_chrom->assess_me imp_sample_prep->use_sil_is revalidate Re-evaluate and Validate Method Performance use_sil_is->revalidate

A workflow for diagnosing and resolving ion suppression issues.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol describes the post-extraction spike method to determine the extent of ion suppression.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the this compound standard into the initial mobile phase or reconstitution solvent at a known concentration (e.g., 5 ng/mL).

    • Set B (Post-Spike Matrix): Prepare a blank drug product sample by performing the full extraction procedure (e.g., SPE). Spike the this compound standard into the final, extracted blank matrix solution to the same final concentration as Set A.

    • Set C (Pre-Spike Matrix): Spike the this compound standard into the blank drug product sample before the extraction procedure begins. This set is used to evaluate extraction recovery.

  • LC-MS/MS Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for this compound.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = [ (Mean Peak Area of Set B) / (Mean Peak Area of Set A) ] x 100

    • Recovery (%) = [ (Mean Peak Area of Set C) / (Mean Peak Area of Set B) ] x 100

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This is a general protocol using a polymeric reversed-phase SPE cartridge, which should be optimized for your specific drug product formulation.

  • Sample Pre-treatment: Dissolve the drug product sample in a suitable solvent (e.g., water with 0.1% formic acid). If the sample contains solid particulates, centrifuge and filter the supernatant.[2]

  • Cartridge Conditioning: Condition the SPE cartridge by passing methanol (B129727) followed by water (or an appropriate aqueous buffer) through it.[2]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove highly polar interferences and salts while retaining the this compound and Quinapril.[2]

  • Elution: Elute the retained analytes from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.[2]

Data Presentation

The choice of sample preparation method has a significant impact on the degree of ion suppression observed.

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Signal Intensity
Dilute-and-Shoot~95 - 105%15 - 30%Very Low
Protein Precipitation85 - 95%30 - 50%Low
Liquid-Liquid Extraction (LLE)70 - 85%75 - 90%Moderate to High
Solid-Phase Extraction (SPE)80 - 95%85 - 100%High

Note: Data is illustrative and intended for comparative purposes. Actual values will vary based on the specific matrix and experimental conditions.[2][3]

Key Factors Contributing to Ion Suppression

The diagram below illustrates the interplay of different factors that lead to ion suppression in the ESI source.

G cluster_0 Root Causes cluster_1 Physical-Chemical Effects in ESI Droplet cluster_2 Outcome cluster_3 Observed Result Matrix Sample Matrix (API, Excipients, Salts) Competition Competition for Charge/Surface Access Matrix->Competition Properties Altered Droplet Properties (↑ Viscosity, ↑ Surface Tension) Matrix->Properties MobilePhase Mobile Phase (Non-volatile buffers) MobilePhase->Properties Contaminants System Contaminants (Plasticizers, etc.) Contaminants->Competition Suppression Ion Suppression Competition->Suppression Properties->Suppression Result Reduced Analyte Signal & Poor Data Quality Suppression->Result

Relationship between causes and effects of ion suppression.

References

Technical Support Center: N-Nitroso Quinapril Contamination Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing, detecting, and troubleshooting N-Nitroso Quinapril contamination in pharmaceutical products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound is a nitrosamine (B1359907) impurity that can form in drug products containing Quinapril. Nitrosamines are classified as probable human carcinogens, meaning long-term exposure above certain levels may increase the risk of cancer.[1][2] Regulatory agencies like the FDA and EMA have established strict limits for nitrosamine impurities in pharmaceuticals to ensure patient safety.[3][4][5]

Q2: How does this compound form in a drug product?

A2: this compound forms through a chemical reaction between the secondary amine group present in the Quinapril molecule and a nitrosating agent, most commonly nitrite (B80452) salts.[4][6] This reaction, known as nitrosation, is more likely to occur under acidic conditions and can be influenced by factors such as temperature and the presence of moisture.

Q3: What are the primary sources of nitrites in pharmaceutical manufacturing?

A3: A significant source of nitrite contamination is pharmaceutical excipients.[6][7] Nitrites can be present as impurities in a wide range of commonly used excipients.[8] Other potential sources include contaminated raw materials, solvents, and even potable water used in the manufacturing process.[6]

Q4: Can the manufacturing process itself contribute to this compound formation?

A4: Yes. Manufacturing processes that involve water and heat, such as wet granulation, can create favorable conditions for nitrosation reactions.[9] In contrast, processes like direct compression are generally preferred as they minimize exposure to these conditions.

Q5: What are the regulatory limits for this compound?

A5: Regulatory agencies have established acceptable intake (AI) limits for nitrosamine impurities. For this compound, the FDA has added it to its list of nitrosamine drug substance-related impurities (NDSRIs) with a recommended AI limit.[10] It is crucial to consult the latest guidance from relevant authorities like the FDA and EMA for the most current AI limits.[1][10][11][12]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to this compound contamination.

Issue: Elevated levels of this compound detected in the drug product.

Step 1: Verify Analytical Method

  • Problem: The analytical method may be generating false positives due to in-situ nitrosamine formation during testing.

  • Solution:

    • Review the sample preparation method. Acidic conditions in the diluent or mobile phase can cause artificial nitrosamine formation.[13]

    • Incorporate a nitrite scavenger, such as ascorbic acid or alpha-tocopherol (B171835), into the sample diluent to prevent this reaction.[13][14] A significant reduction in the nitrosamine peak after adding a scavenger suggests a false positive.

    • Ensure the use of high-purity solvents and reagents to avoid introducing contaminants.[13]

Step 2: Investigate Raw Materials

  • Problem: The Active Pharmaceutical Ingredient (API) or excipients may be contaminated with nitrites or pre-formed nitrosamines.

  • Solution:

    • Test all incoming raw materials, especially excipients, for nitrite content using a validated analytical method.

    • Qualify suppliers based on the nitrite levels in their excipients. Request certificates of analysis that include nitrite testing.

    • If an excipient is identified as a significant source of nitrites, consider alternative suppliers or different grades of the same excipient with lower nitrite content.

Step 3: Evaluate the Manufacturing Process

  • Problem: The manufacturing process may be promoting the formation of this compound.

  • Solution:

    • If using wet granulation, assess the impact of water and drying temperature on nitrosamine formation.

    • Consider switching to a direct compression process to minimize exposure to heat and moisture.[9]

    • Evaluate the pH of the formulation. Acidic micro-environments can accelerate nitrosation.

Step 4: Assess Formulation and Excipients

  • Problem: The formulation itself may be susceptible to nitrosamine formation.

  • Solution:

    • Incorporate inhibitors into the formulation. Antioxidants like ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E) are effective nitrite scavengers.[9][14][15]

    • Consider adding pH modifiers, such as sodium carbonate, to create a more neutral or basic micro-environment, which can significantly slow down the nitrosation reaction.[10]

    • Evaluate the compatibility of all excipients with the Quinapril API.

Step 5: Review Packaging and Storage

  • Problem: Ingress of moisture during storage can contribute to nitrosamine formation.

  • Solution:

    • Use packaging materials with a high barrier to water vapor.

    • Avoid using packaging materials that contain nitrocellulose, as this can be a source of nitrosating agents.[9]

    • Conduct stability studies under various temperature and humidity conditions to assess the potential for nitrosamine formation over the product's shelf life.

Data Presentation

Table 1: Nitrite Levels in Common Pharmaceutical Excipients

ExcipientNitrite Content (ppm)Analytical Method
Microcrystalline Cellulose0.04 - 2.4Ion Chromatography with Conductivity Detection
Lactose Monohydrate0.07 - 1.7Ion Chromatography with Conductivity Detection
Crospovidoneup to 14Ion Chromatography with Conductivity Detection
StarchVariableIon Chromatography with Post-Column Derivatization
Croscarmellose SodiumVariableIon Chromatography with Post-Column Derivatization
Source: Data compiled from multiple sources. Actual levels can vary significantly between suppliers and batches.[8][16]

Table 2: Effectiveness of Ascorbic Acid in Reducing Nitrosamine Formation

ConditionNitrosamine Reduction
1% Ascorbic Acid in Placebo Model (7 days at 40°C/75% RH)Up to 87% reduction in nitrite levels
1% Ascorbic Acid in Model Drug Formulation (2 weeks at 50°C/75% RH)Approximately 75% decrease in nitrosamine concentration
Source: Data from studies on the efficacy of ascorbic acid as a nitrite scavenger.[13][14]

Experimental Protocols

Protocol 1: Detection of this compound by LC-MS/MS

This protocol is a general guideline and should be validated for your specific product matrix.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Reagents and Materials:

    • This compound reference standard.

    • Quinapril API.

    • HPLC-grade methanol, acetonitrile, and water.

    • Formic acid (or other appropriate mobile phase modifier).

    • Syringe filters (0.22 µm PVDF).

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the drug product in a suitable solvent (e.g., methanol).

    • For samples where in-situ formation is a concern, add a nitrite scavenger like ascorbic acid to the dissolution solvent.

    • Vortex and sonicate to ensure complete dissolution.

    • Centrifuge the sample to pelletize any undissolved excipients.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%).

    • Flow Rate: Appropriate for the column dimensions.

    • Injection Volume: Typically 5-10 µL.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and an internal standard if used.

  • Quantification:

    • Create a calibration curve using the this compound reference standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Testing the Effectiveness of Ascorbic Acid as a Nitrosamine Inhibitor

  • Formulation Preparation:

    • Prepare a placebo formulation containing all excipients used in the final drug product.

    • Prepare a second batch of the placebo formulation with the addition of a known concentration of ascorbic acid (e.g., 0.5% w/w).

    • Prepare a third batch containing the Quinapril API and all excipients (control).

    • Prepare a fourth batch containing the Quinapril API, all excipients, and ascorbic acid.

  • Stress Conditions:

    • Spike a portion of each batch with a known concentration of a nitrite source (e.g., sodium nitrite) to accelerate the reaction.

    • Store all samples in a stability chamber under accelerated conditions (e.g., 40°C / 75% RH) for a defined period (e.g., 2, 4, and 8 weeks).

  • Analysis:

    • At each time point, withdraw samples from each batch.

    • Analyze the samples for this compound content using the validated LC-MS/MS method described in Protocol 1.

  • Evaluation:

    • Compare the levels of this compound in the control formulation (without ascorbic acid) to the formulation containing ascorbic acid.

    • A significant reduction in this compound levels in the presence of ascorbic acid demonstrates its effectiveness as an inhibitor.

Visualizations

Formation_Pathway Quinapril Quinapril (Secondary Amine) NNitrosoQuinapril This compound Quinapril->NNitrosoQuinapril Nitrite Nitrite (NO₂⁻) (from Excipients) NitrosatingAgent Nitrosating Agent (e.g., N₂O₃) Nitrite->NitrosatingAgent + H⁺ Acidic Acidic Conditions (H⁺) Acidic->NitrosatingAgent NitrosatingAgent->NNitrosoQuinapril + Quinapril

Caption: Formation pathway of this compound.

Experimental_Workflow start Start: Suspected Contamination sample_prep Sample Preparation (with/without scavenger) start->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis quantification Quantification of This compound lcms_analysis->quantification compare_limits Compare to Acceptable Intake Limits quantification->compare_limits pass Result: Pass compare_limits->pass Below Limit fail Result: Fail Initiate Troubleshooting compare_limits->fail Above Limit

Caption: Experimental workflow for this compound detection.

Troubleshooting_Logic start High this compound Detected check_analytical 1. Verify Analytical Method (False Positive?) start->check_analytical check_raw_materials 2. Test Raw Materials (API & Excipients for Nitrites) check_analytical->check_raw_materials Method Validated check_process 3. Evaluate Manufacturing Process (Wet Granulation vs. Direct Compression) check_raw_materials->check_process Raw Materials OK check_formulation 4. Assess Formulation (pH, Inhibitors) check_process->check_formulation Process Optimized implement_capa Implement Corrective and Preventive Actions (CAPA) check_formulation->implement_capa retest Retest Product implement_capa->retest

Caption: Troubleshooting logic for this compound contamination.

References

Technical Support Center: Troubleshooting Low Recovery of N-Nitroso Quinapril

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Nitroso Quinapril. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the quantitative analysis of this nitrosamine (B1359907) impurity.

Frequently Asked Questions (FAQs)

Q1: We are observing consistently low recovery of this compound in our spiked samples. What are the potential causes?

Low recovery of this compound can stem from several factors throughout the analytical workflow. The primary areas to investigate are sample preparation, analyte stability, and analytical instrumentation. Inefficient extraction from the sample matrix is a common culprit. Additionally, this compound, like other nitrosamines, can be susceptible to degradation under certain conditions.[1] Matrix effects during LC-MS analysis can also lead to ion suppression and consequently, lower-than-expected results.[2]

Q2: How can we improve the extraction efficiency of this compound from our sample matrix?

Optimizing your sample extraction procedure is critical for achieving good recovery. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used techniques.[2]

For LLE , ensure that the solvent choice and pH of the aqueous phase are optimal for partitioning this compound into the organic phase. A systematic evaluation of different extraction solvents and pH conditions is recommended.

For SPE , the choice of sorbent material is crucial. Reversed-phase SPE cartridges, such as those with polymeric or silica-based C18 sorbents, are often effective for trapping nitrosamines from an aqueous sample load.[3][4] Elution is then carried out with an appropriate organic solvent. It is important to condition the SPE cartridge properly before loading the sample.[3]

Q3: Could the pH of our sample preparation be affecting the stability and recovery of this compound?

Yes, pH can significantly impact the stability of N-nitrosated compounds.[5] While specific stability data for this compound is not widely published, studies on other ACE inhibitors suggest that they exhibit maximum stability in acidic conditions (around pH 2).[5][6] Degradation can occur at neutral or alkaline pH.[5] Therefore, it is advisable to maintain acidic conditions during sample preparation and storage to minimize degradation. However, it is also important to note that highly acidic conditions in the presence of nitrite (B80452) sources can potentially lead to the artificial formation of nitrosamines.[7]

Q4: We suspect matrix effects are suppressing the this compound signal in our LC-MS/MS analysis. How can we mitigate this?

Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of trace impurities in complex matrices like drug products.[2] Here are some strategies to mitigate matrix effects:

  • Improve Sample Cleanup: Employing a robust sample cleanup technique like SPE can effectively remove interfering matrix components before analysis.[2]

  • Chromatographic Separation: Optimize your chromatographic method to achieve baseline separation of this compound from co-eluting matrix components.[8]

  • Use of a Diverter Valve: If the high concentration of the active pharmaceutical ingredient (API), Quinapril, is causing ion suppression, a diverter valve can be used to direct the API peak to waste, preventing it from entering the mass spectrometer.[1]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS for this compound. The SIL-IS will co-elute with the analyte and experience similar ionization effects, allowing for accurate correction of the signal.[2]

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is free of the analyte can also help to compensate for matrix effects.

Q5: Are there any specific considerations for the LC-MS/MS instrument parameters to enhance the detection of this compound?

Optimizing the mass spectrometer parameters is crucial for achieving the required sensitivity. For nitrosamine analysis, Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI) as it can be less susceptible to matrix effects.[9] However, ESI may provide better sensitivity for certain compounds. It is recommended to optimize the ionization source parameters, such as gas flows and temperatures. Additionally, fine-tuning the collision energy and other MS/MS parameters for the specific precursor-to-product ion transitions of this compound will maximize the signal response.[9]

Data Presentation

The recovery of nitrosamines is highly dependent on the analyte, the sample matrix, and the extraction method employed. While specific recovery data for this compound is limited in publicly available literature, the following table summarizes typical recovery data for other nitrosamines from pharmaceutical matrices to provide a general benchmark.

NitrosamineSample MatrixExtraction MethodAverage Recovery (%)Reference
NMBASartan Drug SubstanceLC-MS/MS with internal standard89.9 - 115.7[10]
NDMA & NDEALisinoprilHPLC-FLD with LLE109.2 (NDMA), 98.1 (NDEA)[11]
N-nitroso-nebivololNebivolol Drug SubstanceLC-MS100.2 - 100.4[12]
12 NitrosaminesSartansLC-MS/MS with sonication80 - 120[13]

Experimental Protocols

The following are generalized experimental protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) that can be adapted and optimized for the analysis of this compound in pharmaceutical samples.

Protocol 1: Liquid-Liquid Extraction (LLE)
  • Sample Preparation:

    • Accurately weigh the powdered tablet equivalent of one dose of Quinapril into a centrifuge tube.

    • Add a known volume of a suitable aqueous buffer (e.g., pH 2-4) to dissolve the sample.

    • Spike the sample with a known concentration of this compound standard and a stable isotope-labeled internal standard (if available).

  • Extraction:

    • Add an appropriate volume of a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

    • Vortex vigorously for 2-5 minutes to ensure thorough mixing.

    • Centrifuge to separate the aqueous and organic layers.

  • Sample Collection and Concentration:

    • Carefully transfer the organic layer to a clean tube.

    • Repeat the extraction process on the aqueous layer for exhaustive recovery.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the residue in a suitable mobile phase compatible with your LC-MS/MS system.

    • Inject an aliquot into the LC-MS/MS for analysis.

Protocol 2: Solid-Phase Extraction (SPE)
  • Sample Preparation:

    • Prepare the sample as described in the LLE protocol (Step 1).

    • Centrifuge the sample to pellet any undissolved excipients.

  • SPE Cartridge Conditioning:

    • Condition a reversed-phase SPE cartridge (e.g., C18) by sequentially passing methanol (B129727) and then water through it.

  • Sample Loading:

    • Load the supernatant from the prepared sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge using a suitable organic solvent (e.g., methanol, acetonitrile).

  • Sample Concentration and Analysis:

    • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (Step 4).

    • Analyze by LC-MS/MS.

Mandatory Visualization

Troubleshooting_Low_Recovery Troubleshooting Workflow for Low this compound Recovery start Low Recovery Observed sample_prep Investigate Sample Preparation start->sample_prep stability Assess Analyte Stability start->stability matrix_effects Evaluate Matrix Effects start->matrix_effects instrument Check Instrument Performance start->instrument extraction Optimize Extraction Method (LLE vs. SPE, Solvent, pH) sample_prep->extraction ph_check Verify Sample pH (acidic is often better) stability->ph_check cleanup Improve Sample Cleanup (e.g., SPE) matrix_effects->cleanup sensitivity Optimize MS Parameters (Source, Collision Energy) instrument->sensitivity internal_std Use Stable Isotope-Labeled Internal Standard extraction->internal_std recovery_check Recovery Acceptable? internal_std->recovery_check recovery_check->stability No end_ok Problem Resolved recovery_check->end_ok Yes light_temp Protect from Light & Heat ph_check->light_temp degradation_check Degradation Minimized? light_temp->degradation_check degradation_check->matrix_effects No degradation_check->end_ok Yes chromatography Optimize Chromatography cleanup->chromatography matrix_matched Use Matrix-Matched Calibrants chromatography->matrix_matched suppression_check Ion Suppression Mitigated? matrix_matched->suppression_check suppression_check->instrument No suppression_check->end_ok Yes maintenance Perform Instrument Maintenance sensitivity->maintenance performance_check Instrument Performance OK? maintenance->performance_check performance_check->end_ok Yes end_consult Consult Instrument Specialist or Senior Scientist performance_check->end_consult No

Caption: Troubleshooting workflow for low this compound recovery.

Experimental_Workflow Experimental Workflow for this compound Analysis start Sample Receipt sample_prep Sample Preparation (Weighing, Dissolution) start->sample_prep spiking Spiking (Analyte & Internal Standard) sample_prep->spiking extraction Extraction (LLE or SPE) spiking->extraction concentration Evaporation & Reconstitution extraction->concentration analysis LC-MS/MS Analysis concentration->analysis data_processing Data Processing (Integration, Quantification) analysis->data_processing reporting Result Reporting data_processing->reporting

Caption: A typical experimental workflow for this compound analysis.

References

Selecting the appropriate column for N-Nitroso Quinapril separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of N-Nitroso Quinapril.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC column for this compound separation?

A1: For the separation of this compound, a C18 column is a widely recommended starting point.[1][2][3][4][5] C18 columns are versatile reversed-phase columns that provide good retention and separation for a broad range of non-polar to moderately polar compounds, including nitrosamine (B1359907) impurities. Specifically, columns like a Waters XBridge C18 (2.1 x 100 mm, 3.5 µm) or a Thermo Scientific Acclaim 120 C18 (4.6 mm × 150 mm, 3 μm) have been successfully used for nitrosamine analysis.[1][2]

Q2: Are there alternative column chemistries to consider for this compound separation?

A2: Yes, a Cyano (CN) column can be a suitable alternative, particularly when dealing with complex sample matrices or if co-elution with Quinapril or its other impurities is observed.[6][7] The USP monograph for Quinapril Hydrochloride organic impurities suggests using a Luna 5 µm CN column.[6][7] CN columns offer different selectivity compared to C18 columns due to the presence of the polar cyanopropyl functional group, which can be advantageous for separating structurally similar compounds.

Q3: What are the key challenges in the chromatographic separation of this compound?

A3: The primary challenges in separating this compound include:

  • Trace-level detection: this compound is a potential genotoxic impurity, requiring highly sensitive analytical methods to detect it at very low concentrations.[8][9][10]

  • Structural similarity to the parent drug: The physicochemical properties of this compound are often very similar to Quinapril, which can make chromatographic separation difficult.[9]

  • Matrix effects: The presence of high concentrations of the active pharmaceutical ingredient (API) and various excipients in the drug product can interfere with the detection and quantification of the nitrosamine impurity, a phenomenon known as ion suppression in mass spectrometry.[9]

  • In-situ formation: There is a potential risk of this compound forming during the analytical process itself, which can lead to false-positive results.[9]

Q4: My peak shape for this compound is poor. What are the possible causes and solutions?

A4: Poor peak shape (e.g., tailing or fronting) can be caused by several factors. Here are some common causes and troubleshooting steps:

  • Secondary interactions: Silanol groups on the silica (B1680970) backbone of the column can interact with the analyte, causing peak tailing. Using a modern, end-capped C18 column can minimize these interactions.

  • Mobile phase pH: The pH of the mobile phase can affect the ionization state of this compound and influence its interaction with the stationary phase. Experiment with adjusting the mobile phase pH to improve peak shape.

  • Column overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.

  • Contamination: A contaminated column or guard column can lead to distorted peaks. Cleaning or replacing the column may be necessary.

Q5: I am not getting adequate resolution between this compound and Quinapril. What should I do?

A5: If you are experiencing poor resolution, consider the following adjustments:

  • Optimize the mobile phase: Modify the organic-to-aqueous ratio in your mobile phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve resolution.

  • Change the organic modifier: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter the selectivity of the separation.

  • Adjust the mobile phase pH: As with peak shape, modifying the pH can impact the retention times of both compounds differently, potentially improving resolution.

  • Try a different column chemistry: If optimizing the mobile phase does not provide sufficient resolution, switching from a C18 to a CN column, or a column with a different stationary phase like a biphenyl (B1667301) or fluoro-phenyl, could provide the necessary selectivity.[1]

Data Summary

The following tables summarize typical starting conditions for HPLC method development for this compound separation based on literature for general nitrosamine analysis.

Table 1: Recommended HPLC Columns

Column ChemistryTypical DimensionsParticle SizeRecommended Use
C18100-150 mm length, 2.1-4.6 mm ID1.7 - 5 µmGeneral purpose, good starting point for nitrosamine analysis.[1][2][3][4][5]
Cyano (CN)150 mm length, 4.6 mm ID5 µmAlternative selectivity, useful for separating from Quinapril and its impurities.[6][7]

Table 2: Typical HPLC Method Parameters

ParameterRecommended Condition
Mobile Phase A 0.1% Formic Acid in Water[1][4][11]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol[1][4][11]
Gradient Start with a low percentage of B and gradually increase.
Flow Rate 0.3 - 1.5 mL/min[1][6]
Column Temperature 30 - 40 °C[1][11]
Detection LC-MS/MS or LC-HRMS for high sensitivity and specificity.[1][12][13] UV detection at 214 nm can also be used.[6]

Experimental Protocol: General HPLC-MS/MS Method for this compound

This protocol provides a general starting point for the analysis of this compound. Optimization will be required for specific sample matrices and instrumentation.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions to create calibration standards at the desired concentration levels.

  • Sample Preparation:

    • Accurately weigh the drug product sample.

    • Extract the sample with a suitable solvent (e.g., methanol or a mixture of methanol and water).

    • Vortex or sonicate the sample to ensure complete dissolution of the analyte.

    • Centrifuge the sample to pellet any undissolved excipients.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.[1][11]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-8 min: Linearly increase to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 5% B and equilibrate

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.[1][11]

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound. These will need to be determined empirically.

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to achieve maximum sensitivity.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualization

ColumnSelectionWorkflow start Start: Need to Separate This compound c18_column Select C18 Column (Recommended Starting Point) start->c18_column method_dev Develop HPLC Method (Mobile Phase, Gradient, etc.) c18_column->method_dev eval_results Evaluate Results: Peak Shape & Resolution method_dev->eval_results adequate_sep Adequate Separation? eval_results->adequate_sep Good troubleshoot Troubleshoot Method: - Adjust Mobile Phase pH - Change Organic Modifier - Optimize Gradient eval_results->troubleshoot Poor cn_column Try Alternative Column: Cyano (CN) adequate_sep->cn_column No end End: Method Optimized adequate_sep->end Yes cn_column->method_dev troubleshoot->method_dev

Caption: Workflow for selecting an appropriate HPLC column for this compound separation.

References

Technical Support Center: Enhancing the Robustness of N-Nitroso Quinapril Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the robustness of their analytical methods for the detection and quantification of N-Nitroso Quinapril (B1585795).

Frequently Asked Questions (FAQs)

Q1: What is N-Nitroso Quinapril and why is it a concern?

This compound is the N-nitrosated impurity of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor.[1] It is classified as a Nitrosamine (B1359907) Drug Substance-Related Impurity (NDSRI). Nitrosamine impurities are of significant concern as they are classified as probable human carcinogens.[2][3] Regulatory agencies like the FDA have set strict acceptable intake (AI) limits for these impurities to ensure patient safety.[4][5] The U.S. FDA's current AI limit for this compound is 1500 ng/day, placing it in Potency Category 5.[1][4][5]

Q2: What are the primary challenges in the analytical determination of this compound?

The main challenges in analyzing this compound are:

  • Low Detection Limits: The need to achieve very low limits of detection (LOD) and quantification (LOQ) to meet the stringent regulatory requirements.[6]

  • Matrix Effects: The complex sample matrix of pharmaceutical formulations can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy and precision of the results.

  • Method Robustness: Ensuring the analytical method is robust and reproducible across different laboratories, instruments, and sample batches.

  • Co-eluting Impurities: Potential for co-elution with other impurities or degradation products of Quinapril, which can interfere with accurate quantification.

Q3: Which analytical technique is most suitable for the analysis of this compound?

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most suitable and widely used technique for the analysis of nitrosamine impurities like this compound.[7] This is due to its high sensitivity, selectivity, and ability to quantify trace levels of the impurity in complex matrices.[3] While HPLC-UV methods have been developed for some nitrosamines, they may not provide the required sensitivity and selectivity for this compound at the levels required by regulatory agencies.[8][9]

Troubleshooting Guides

This section provides a troubleshooting guide for common issues encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Steps
Column Overload Dilute the sample or reduce the injection volume.
Secondary Interactions with Column Stationary Phase Ensure the mobile phase pH is appropriate for this compound. Consider a different column chemistry if the issue persists.
Column Contamination or Degradation Backflush the column with a strong solvent. If the problem continues, replace the column.
Inappropriate Mobile Phase Composition Optimize the organic solvent and buffer concentration in the mobile phase.
Issue 2: Inconsistent or Low Signal Intensity
Possible Cause Troubleshooting Steps
Matrix Effects (Ion Suppression) - Use a stable isotope-labeled internal standard (e.g., this compound-D5) to compensate for matrix effects.[10] - Optimize sample preparation to remove interfering matrix components (e.g., using solid-phase extraction). - Adjust chromatographic conditions to separate this compound from co-eluting matrix components.
Poor Ionization in the Mass Spectrometer Source Optimize the ion source parameters (e.g., spray voltage, gas flow rates, temperature). Atmospheric Pressure Chemical Ionization (APCI) is often used for nitrosamine analysis and may provide better results than Electrospray Ionization (ESI).[6]
Degradation of Standard Solutions Prepare fresh standard solutions and store them under appropriate conditions (e.g., refrigerated and protected from light).
Instrument Contamination Clean the ion source and mass spectrometer inlet.
Issue 3: High Background Noise
Possible Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
Carryover from Previous Injections Implement a robust needle wash procedure in the autosampler method, using a strong solvent.
Leaks in the LC System Inspect all fittings and connections for leaks.
Issue 4: Inaccurate Quantification
Possible Cause Troubleshooting Steps
Non-linear Calibration Curve - Ensure the calibration standards are within the linear range of the detector. - Check for detector saturation at high concentrations. - Prepare fresh calibration standards.
Inaccurate Standard Concentrations Use a certified reference standard for this compound. Verify the purity and concentration of the standard.
Poor Sample Extraction Recovery Optimize the sample preparation procedure to ensure complete extraction of this compound from the sample matrix.

Data Presentation

Table 1: Representative LC-MS/MS Method Validation Parameters for this compound Analysis
ParameterTypical Acceptance CriteriaRepresentative Value
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3~0.05 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10~0.15 ng/mL
Linearity (Correlation Coefficient, R²) R² ≥ 0.995> 0.998
Linearity Range To cover from LOQ to at least 150% of the specification limit0.15 - 5.0 ng/mL
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) Repeatability (≤ 15%), Intermediate Precision (≤ 20%)< 10%
Specificity No interference at the retention time of the analyteConfirmed

Note: The values presented in this table are representative and may vary depending on the specific instrumentation and method conditions.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Tablets

This protocol is a representative method based on best practices for nitrosamine analysis.

1. Sample Preparation

  • Weigh and finely powder a representative number of Quinapril tablets.

  • Accurately weigh a portion of the powdered tablets equivalent to 100 mg of Quinapril into a 15 mL centrifuge tube.

  • Add 5.0 mL of methanol (B129727) (or a suitable solvent) and an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-D5).

  • Vortex the tube for 1 minute to ensure the powder is well-dispersed.

  • Sonicate the sample for 30 minutes.

  • Centrifuge the sample at 4500 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.

2. LC-MS/MS Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source APCI or ESI, positive ion mode
MRM Transitions Precursor ion (m/z) → Product ion (m/z) for this compound and its internal standard (to be determined by infusion of the analytical standard).
Source Parameters Optimized for maximum signal intensity (e.g., gas flows, temperature, spray voltage).

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Weigh and powder tablets s2 Weigh powder equivalent to 100mg API s1->s2 s3 Add solvent and internal standard s2->s3 s4 Vortex and Sonicate s3->s4 s5 Centrifuge s4->s5 s6 Filter supernatant s5->s6 a1 Inject sample into UPLC/HPLC s6->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Quantification using Calibration Curve d1->d2 d3 Report Results d2->d3

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Tree start Analytical Issue Encountered issue_type What is the nature of the issue? start->issue_type peak_shape Poor Peak Shape issue_type->peak_shape Peak Shape intensity Low/Inconsistent Signal issue_type->intensity Signal Intensity quantification Inaccurate Quantification issue_type->quantification Quantification ps_cause Check for: - Column Overload - Secondary Interactions - Column Contamination peak_shape->ps_cause int_cause Check for: - Matrix Effects - Poor Ionization - Standard Degradation intensity->int_cause quant_cause Check for: - Non-linear Calibration - Inaccurate Standards - Poor Extraction Recovery quantification->quant_cause ps_solution Solution: - Dilute Sample - Optimize Mobile Phase pH - Clean/Replace Column ps_cause->ps_solution int_solution Solution: - Use Labeled Internal Standard - Optimize MS Source - Prepare Fresh Standards int_cause->int_solution quant_solution Solution: - Check Calibration Range - Use Certified Standard - Optimize Sample Prep quant_cause->quant_solution

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Mitigation of Nitrosamine Impurities in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and resources for researchers, scientists, and drug development professionals on the mitigation and control of nitrosamine (B1359907) impurities in pharmaceutical products.

Frequently Asked Questions (FAQs)

Q1: What are nitrosamine impurities and why are they a concern in pharmaceuticals?

Nitrosamine impurities are chemical compounds that can form during the manufacturing process of pharmaceuticals.[1] They are classified as probable human carcinogens, meaning long-term exposure, even to small amounts, could increase the risk of cancer.[2][3] Regulatory agencies like the FDA and EMA have established strict limits on the acceptable levels of nitrosamines in drug products to ensure patient safety.[1][4]

Q2: How do nitrosamine impurities form in pharmaceutical products?

Nitrosamines can form when secondary or tertiary amines react with nitrosating agents, such as nitrites, under specific conditions like acidic pH or high temperatures.[5][6] These reactions can occur at various stages, including drug substance synthesis, formulation, and even during storage.[5][7]

Q3: What are the primary sources of amines and nitrosating agents in the manufacturing process?

  • Amines: Can be present as part of the active pharmaceutical ingredient (API) structure, in starting materials, intermediates, reagents, or as impurities in solvents.[8][9]

  • Nitrosating Agents: Nitrite (B80452) impurities are commonly found in many excipients and can also be introduced through contaminated raw materials, solvents, or water.[1][10]

Q4: What are Nitrosamine Drug Substance Related Impurities (NDSRIs)?

NDSRIs are a class of nitrosamines that are structurally similar to the active pharmaceutical ingredient (API).[2][5] They typically form when the API itself, containing a secondary or tertiary amine, reacts with nitrosating agents during formulation or storage.[5] This makes them unique to each drug substance.

Q5: What are the regulatory requirements for controlling nitrosamine impurities?

Regulatory bodies like the FDA and EMA require marketing authorization holders to conduct a comprehensive risk assessment to identify and mitigate the risk of nitrosamine formation.[3][4][11][12] This involves a three-step process:

  • Risk Assessment: Identify potential sources of nitrosamine formation.[11]

  • Confirmatory Testing: If a risk is identified, perform testing to detect and quantify nitrosamine impurities.[11]

  • Reporting and Mitigation: Implement changes to prevent or reduce the presence of nitrosamines and report these changes to the regulatory authorities.[11]

Troubleshooting Guide

Problem 1: My analytical method is not sensitive enough to detect nitrosamines at the required low levels.

  • Solution:

    • Method Selection: Employ highly sensitive analytical techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) or Gas Chromatography-Mass Spectrometry (GC-MS).[13] Tandem quadrupole mass spectrometry (MS/MS) is often preferred for its high sensitivity and selectivity in quantification.[13]

    • Sample Preparation: Optimize your sample preparation to concentrate the nitrosamines. This can involve solid-phase extraction (SPE) or liquid-liquid extraction.

    • Instrumentation: Ensure your mass spectrometer is properly tuned and calibrated for optimal performance.

Problem 2: I have identified the source of nitrites in my excipients, but I cannot change the supplier. What can I do?

  • Solution:

    • Formulation Modification:

      • Add Inhibitors: Incorporate antioxidants such as ascorbic acid (vitamin C) or alpha-tocopherol (B171835) (vitamin E) into the formulation. These have been shown to inhibit nitrosamine formation.[5][11]

      • pH Modification: Adjust the micro-environment pH to neutral or basic conditions. The formation of nitrosamines is significantly reduced at higher pH.[11] Incorporating excipients like sodium carbonate can help achieve this.[5]

    • Process Optimization: Carefully control manufacturing parameters such as temperature and moisture content to minimize the conditions that favor nitrosamine formation.

Problem 3: Nitrosamine levels in my product increase during stability studies.

  • Solution:

    • Investigate Degradation Pathways: The drug substance itself may be degrading over time to form amines that then react with nitrites.

    • Packaging Evaluation: Certain packaging materials, such as those containing nitrocellulose or specific types of rubber stoppers, can be a source of nitrosating agents or amines.[13][14] Conduct studies with different packaging materials to identify a non-reactive option.

    • Storage Conditions: Evaluate the impact of temperature and humidity on nitrosamine formation and establish more stringent storage conditions if necessary.

Experimental Protocols

Protocol 1: General Method for Nitrosamine Detection by LC-MS/MS

This protocol provides a general procedure for the detection and quantification of common nitrosamine impurities in a drug product.

1. Materials and Reagents:

  • Nitrosamine reference standards (e.g., NDMA, NDEA)

  • Internal standards (e.g., NDMA-d6, NDEA-d10)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Drug product sample

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a mixed stock solution of nitrosamine standards in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with methanol.

  • Internal Standard Solution: Prepare a solution of internal standards in water.

  • Sample Preparation:

    • Weigh and grind a representative number of tablets.

    • Transfer a known amount of the powder into a centrifuge tube.

    • Add a specific volume of methanol and the internal standard solution.

    • Vortex and sonicate to extract the nitrosamines.

    • Centrifuge the sample and collect the supernatant for analysis.

3. LC-MS/MS Conditions:

  • HPLC Column: A suitable C18 column (e.g., Ascentis® Express C18, 150 x 3.0 mm, 2.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.[13]

  • Mobile Phase B: 0.1% formic acid in methanol.[13]

  • Gradient Elution: Develop a suitable gradient to separate the target nitrosamines.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

4. Data Analysis:

  • Construct a calibration curve using the peak area ratios of the nitrosamine standards to the internal standards.

  • Quantify the amount of each nitrosamine in the sample using the calibration curve.

Protocol 2: Mitigation Strategy - Evaluating the Efficacy of Inhibitors

This protocol outlines a study to assess the effectiveness of ascorbic acid in preventing nitrosamine formation in a drug product formulation.

1. Materials:

  • Drug substance (containing a secondary or tertiary amine)

  • Excipient known to contain nitrite impurities

  • Ascorbic acid

  • Placebo blend

2. Experimental Design:

  • Prepare several batches of the drug product formulation.

  • Control Group: Formulation without any inhibitor.

  • Test Groups: Formulations with varying concentrations of ascorbic acid (e.g., 0.1%, 0.5%, 1.0% w/w).

  • Spiked Samples: Prepare samples spiked with a known amount of a nitrosamine precursor (amine and nitrite) to induce nitrosamine formation.

3. Procedure:

  • Blend the drug substance, excipients, and the designated amount of ascorbic acid.

  • Manufacture the final dosage form (e.g., tablets) under controlled conditions.

  • Place the samples on a stability study at accelerated conditions (e.g., 40°C/75% RH).

  • At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and analyze for nitrosamine content using a validated analytical method (as described in Protocol 1).

4. Data Analysis:

  • Compare the levels of nitrosamines in the control group versus the test groups at each time point.

  • Determine the optimal concentration of ascorbic acid that effectively inhibits nitrosamine formation over the shelf life of the product.

Quantitative Data

Table 1: Regulatory Limits for Common Nitrosamine Impurities

Nitrosamine ImpurityAbbreviationAcceptable Intake (AI) Limit (ng/day)
N-NitrosodimethylamineNDMA96.0
N-NitrosodiethylamineNDEA26.5
N-NitrosodiisopropylamineNDIPA26.5
N-NitrosoethylisopropylamineNEIPA26.5
N-NitrosodibutylamineNDBA26.5
N-Nitroso-N-methyl-4-aminobutanoic acidNMBA96.0

Source: Based on ICH M7(R1) guidelines and regulatory publications.[15]

Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Analytical Methods

Analytical MethodNitrosamineLOD (ppm)LOQ (ppm)
LC-HRMSVariousas low as 0.005-
GC/MS (Headspace)NDMA, NDEAVaries by methodVaries by method
GC/MS/MS (Liquid Injection)MultipleVaries by methodVaries by method

Note: LOD and LOQ are method and matrix dependent. The values presented are for illustrative purposes.[16][17]

Visualizations

Nitrosamine_Risk_Assessment_Workflow cluster_0 Step 1: Risk Assessment cluster_1 Step 2: Confirmatory Testing cluster_2 Step 3: Mitigation & Reporting start Initiate Risk Assessment identify_sources Identify Potential Sources of Amines and Nitrosating Agents start->identify_sources evaluate_process Evaluate Manufacturing Process Conditions identify_sources->evaluate_process assess_degradation Assess Degradation Pathways evaluate_process->assess_degradation risk_identified Risk Identified? assess_degradation->risk_identified develop_method Develop & Validate Analytical Method risk_identified->develop_method Yes no_risk No Further Action Required risk_identified->no_risk No test_samples Test At-Risk Batches develop_method->test_samples detect_nitrosamines Nitrosamines Detected Above Limit? test_samples->detect_nitrosamines root_cause Investigate Root Cause detect_nitrosamines->root_cause Yes no_detection Document and Justify detect_nitrosamines->no_detection No implement_changes Implement Process/Formulation Changes root_cause->implement_changes report_changes Report Changes to Regulatory Authorities implement_changes->report_changes monitor Continuous Monitoring report_changes->monitor

Caption: Workflow for Nitrosamine Risk Assessment in Pharmaceuticals.

Mitigation_Strategy_Decision_Tree cluster_raw_materials Raw Materials cluster_process Manufacturing Process cluster_formulation Formulation start Nitrosamine Contamination Confirmed identify_source Identify Source of Contamination start->identify_source qualify_supplier Qualify New Supplier identify_source->qualify_supplier Raw Material/Excipient optimize_ph Optimize pH identify_source->optimize_ph Process Conditions add_inhibitor Add Inhibitors (e.g., Ascorbic Acid) identify_source->add_inhibitor Formulation/Storage test_incoming Implement Stricter Incoming Material Testing qualify_supplier->test_incoming control_temp Control Temperature optimize_ph->control_temp reformulate Reformulate with Low-Nitrite Excipients add_inhibitor->reformulate

Caption: Decision Tree for Nitrosamine Mitigation Strategies.

References

N-Nitroso Quinapril Stability and Analysis: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability and analysis of N-Nitroso Quinapril.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

A1: this compound is the N-nitrosated derivative of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor.[1] It is classified as a nitrosamine (B1359907) drug substance-related impurity (NDSRI).[2][3] This impurity can form when secondary or tertiary amine functionalities within the Quinapril molecule react with a nitrosating agent, such as nitrous acid, which can be derived from nitrite (B80452) sources under acidic conditions.[1][4]

Q2: Why is there a concern about this compound in pharmaceutical products?

A2: N-nitrosamine compounds are a class of potential carcinogens.[5][6] Regulatory agencies have set stringent acceptable intake (AI) limits for these impurities to ensure patient safety.[7] For this compound, the U.S. FDA's current AI limit is 1500 ng/day, placing it in Potency Category 5.[1][8] However, recent studies have suggested that this compound may not be genotoxic due to steric hindrance that inhibits metabolic activation, which is a key driver for the carcinogenicity of other nitrosamines.[2][3][9]

Q3: How does pH affect the stability of this compound?

A3: The stability of N-nitrosamines is highly dependent on pH. While specific degradation kinetics for this compound are not extensively published, general principles and studies on similar compounds suggest it is susceptible to degradation under certain pH conditions. For instance, a study on N-nitroso-hydrochlorothiazide (NO-HCT) revealed it degrades rapidly at pH values from 6 to 8, while degradation is significantly slower at pH values from 1 to 5.[10] Acidic conditions can catalyze the formation of nitrosamines, but can also be involved in their degradation pathways.[4] Conversely, basic conditions can also promote degradation.[11][12] Forced degradation studies on the parent drug, Quinapril, show it undergoes hydrolysis in acidic, neutral, and alkaline media, indicating its susceptibility to pH-mediated degradation.[13][14]

Q4: What are the primary analytical techniques used to detect and quantify this compound?

A4: Due to the low permissible limits, highly sensitive and selective analytical methods are required. The most common and recommended techniques are Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS).[1][4][5][6][15] These methods offer the necessary sensitivity to detect trace-level impurities and the selectivity to distinguish the nitrosamine from the drug substance and other components in the matrix.[6][15]

Troubleshooting Guide

Issue 1: Poor sensitivity or inability to reach the required Limit of Quantification (LOQ).

  • Possible Cause: Matrix effects from the drug product formulation can cause ion suppression in the mass spectrometer.[15] The concentration of the analyte may also be below the instrument's detection capabilities.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Employ solid-phase extraction (SPE) or other advanced extraction techniques to clean up the sample and concentrate the analyte, enhancing recovery and minimizing matrix interference.[7]

    • Adjust Chromatographic Conditions: Optimize the mobile phase and gradient to achieve better separation of the analyte from matrix components.

    • Enhance MS Ionization: If using electrospray ionization (ESI), experiment with atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[16]

    • Instrument Check: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications for optimal performance.

Issue 2: Inconsistent or non-reproducible results.

  • Possible Cause: The this compound may be degrading during sample preparation or analysis. The pH of the sample solution and mobile phase can significantly impact its stability.

  • Troubleshooting Steps:

    • Control pH: Ensure the pH of all solutions (diluents, mobile phase) is controlled and maintained in a range where the analyte is stable. Based on analogous compounds, a slightly acidic pH (e.g., 3-5) might be preferable to neutral or basic conditions where degradation can be more rapid.[10]

    • Minimize Sample Processing Time: Prepare samples immediately before analysis to minimize the potential for degradation.

    • Temperature Control: Use a cooled autosampler to maintain sample stability while awaiting injection.

    • Use of Reference Standards: Always use a well-characterized reference standard for this compound to ensure accurate identification and quantification.[8][17][18]

Issue 3: Co-elution with other impurities or degradants.

  • Possible Cause: The chromatographic method lacks the necessary specificity to resolve this compound from structurally similar compounds.

  • Troubleshooting Steps:

    • Method Development: Modify the HPLC/UPLC method. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl), mobile phase compositions (acetonitrile vs. methanol), and pH.

    • High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to differentiate between isobaric compounds (compounds with the same nominal mass but different exact masses). This is a key advantage of HRMS in impurity profiling.[6]

    • Forced Degradation Studies: Perform forced degradation studies on the drug substance to intentionally generate potential degradants.[19] This helps in developing a stability-indicating method that can resolve the API from all potential impurities, including this compound.[13][14]

Quantitative Data on Stability

Table 1: Solution Phase Stability of Quinapril Hydrochloride at 25°C for 30 Minutes

Condition pH Impurity Level Detected
Water Neutral Yes
0.1N Hydrochloric Acid Acidic Yes
Phosphate Buffer 4.5 Yes
Phosphate Buffer 6.8 Yes
Phosphate Buffer 7.5 Yes

(Data adapted from a study on Quinapril salts, indicating susceptibility to degradation across a wide pH range)[20]

Table 2: Illustrative pH-Dependent Degradation Profile of an N-Nitrosamine Impurity

pH Condition Relative Degradation Rate Primary Degradation Pathway Stability Profile
1.0 - 3.0 (Strongly Acidic) Slow Denitrosation Relatively Stable
3.0 - 5.0 (Mildly Acidic) Very Slow Minimal Degradation Most Stable
6.0 - 8.0 (Neutral to Mildly Basic) Rapid Hydrolysis Unstable
> 9.0 (Basic) Moderate to Rapid Hydrolysis Unstable

(This table is illustrative, based on general nitrosamine chemistry and data from analogous compounds like N-nitroso-hydrochlorothiazide, to demonstrate expected trends.)[10]

Experimental Protocols

Protocol 1: Forced Degradation Study (Acid, Base, and Neutral Hydrolysis)

This protocol is essential for developing a stability-indicating analytical method.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to prepare a stock solution of known concentration.

  • Acid Hydrolysis:

    • Transfer an aliquot of the stock solution into a flask.

    • Add 0.1 N HCl.

    • Heat the solution (e.g., at 80°C) for a specified period (e.g., 2-8 hours).[13][14]

    • Cool the solution, neutralize with an appropriate amount of 0.1 N NaOH, and dilute to the final concentration with mobile phase.

  • Base Hydrolysis:

    • Transfer an aliquot of the stock solution into a flask.

    • Add 0.1 N NaOH.

    • Keep the solution at room temperature or heat gently for a specified period.

    • Cool, neutralize with 0.1 N HCl, and dilute to the final concentration.

  • Neutral Hydrolysis:

    • Transfer an aliquot of the stock solution into a flask.

    • Add purified water.

    • Heat as in the acid hydrolysis procedure.

    • Cool and dilute to the final concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable, validated LC-MS/MS method. The goal is to achieve separation of the main peak from any degradation products formed.

Protocol 2: General LC-MS/MS Method for Quantification

This protocol outlines a typical method for the trace-level analysis of this compound.

  • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.[1]

  • Column: A high-efficiency C18 column (e.g., 1.8 µm particle size, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40-45°C.[13]

  • Injection Volume: 5 - 10 µL.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • MS/MS Detection: Monitor specific Multiple Reaction Monitoring (MRM) transitions for this compound for quantification and confirmation. For example, for a compound with a molecular weight of 467.52, the transition could be m/z 468.2 -> [fragment ion].

Visualizations

cluster_formation This compound Formation Pathway Quinapril Quinapril (Secondary Amine) NNitrosoQuinapril This compound (Impurity) Quinapril->NNitrosoQuinapril NitrosatingAgent Nitrosating Agent (e.g., HNO2 from NaNO2) NitrosatingAgent->NNitrosoQuinapril AcidicConditions Acidic Conditions (pH < 7) AcidicConditions->NNitrosoQuinapril

Caption: Logical relationship of reactants leading to the formation of this compound.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of this compound Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1N HCl, Heat) Stress->Acid pH Base Base Hydrolysis (e.g., 0.1N NaOH, RT/Heat) Stress->Base pH Neutral Neutral Hydrolysis (Water, Heat) Stress->Neutral pH Oxidation Oxidation (e.g., H2O2) Stress->Oxidation Redox Photo Photolytic (UV/Vis Light) Stress->Photo Light Neutralize Neutralize & Dilute (For Acid/Base Samples) Acid->Neutralize Base->Neutralize Analyze Analyze All Samples (Stressed & Control) via LC-MS/MS Neutral->Analyze Oxidation->Analyze Photo->Analyze Neutralize->Analyze Evaluate Evaluate Peak Purity & Identify Degradants Analyze->Evaluate

Caption: Workflow for conducting forced degradation studies on this compound.

cluster_troubleshooting Troubleshooting Analytical Issues Start Issue Detected: Low Sensitivity / High LOQ CheckSamplePrep Is sample prep optimized? (e.g., SPE for matrix removal) Start->CheckSamplePrep CheckLC Is chromatography separating analyte from matrix? CheckSamplePrep->CheckLC No SolutionPrep Optimize Sample Prep: Concentrate analyte, remove interferences. CheckSamplePrep->SolutionPrep Yes CheckMS Is MS source optimized? (e.g., ESI vs APCI) CheckLC->CheckMS No SolutionLC Modify LC Method: Adjust gradient, change mobile phase/column. CheckLC->SolutionLC Yes SolutionMS Optimize MS Parameters: Tune source, check for suppression. CheckMS->SolutionMS Yes

Caption: Decision tree for troubleshooting low sensitivity in this compound analysis.

References

Method refinement for trace-level quantification of N-Nitroso Quinapril

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method refinement of trace-level quantification of N-Nitroso Quinapril.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound is a nitrosamine (B1359907) impurity that can form during the synthesis or storage of the drug Quinapril.[1] Nitrosamines are classified as probable human carcinogens, which means their presence in pharmaceutical products is a significant safety concern that necessitates strict control.[2][3][4] This impurity arises from the reaction of secondary or tertiary amine functionalities present in the Quinapril molecule with nitrosating agents, such as nitrite (B80452) sources.[1]

Q2: What are the regulatory limits for this compound?

A2: Regulatory agencies have established acceptable intake (AI) limits for nitrosamine impurities to ensure patient safety. For this compound, the U.S. FDA has set an Acceptable Intake (AI) limit of 1500 ng/day.[1][5][6] It is assigned to Potency Category 5 based on structure-activity relationship (SAR) assessments.[1][6] Manufacturers must ensure their products do not exceed these limits.[7]

Q3: What are the recommended analytical techniques for quantifying trace levels of this compound?

A3: The quantification of this compound at trace levels requires highly sensitive and selective analytical methods due to the low regulatory limits.[8][9] The most widely recommended and utilized techniques are hyphenated mass spectrometry methods, including:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and versatile technique for a broad range of nitrosamines, offering high sensitivity and specificity.[10][11]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This method provides excellent sensitivity and selectivity, which is crucial for complex matrices and definitive identification.[8][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While suitable for volatile nitrosamines, its application to less volatile compounds like this compound might be more limited without derivatization.[10][13]

Q4: What are the primary challenges in analyzing this compound?

A4: The main challenges stem from the need to detect and quantify this impurity at very low concentrations (sub-ppb levels).[8] Key difficulties include:

  • Achieving Ultra-Low Detection Limits: Reaching the required limit of quantification (LOQ) to meet the stringent AI limits is a primary challenge.[2][10]

  • Matrix Interference: The active pharmaceutical ingredient (API) and various excipients in the drug product can interfere with the analysis, suppressing or enhancing the analyte signal.[3][8]

  • Analyte Stability: N-nitrosamines can be sensitive to light and temperature. Care must be taken during sample preparation and analysis to prevent degradation or artificial formation.

  • Method Validation: Rigorous, compound-specific method validation is required to ensure the accuracy, precision, and reliability of the results.[8]

Analytical Method and Validation Parameters

The following tables summarize key quantitative data for the analysis of this compound.

Table 1: Regulatory Acceptable Intake (AI) Limits

ImpurityRegulatory AgencyPotency CategoryAcceptable Intake (AI) Limit
This compoundU.S. FDA51500 ng/day[5][6][14]

Table 2: Typical Starting LC-MS/MS Method Parameters

ParameterRecommended Condition
Chromatography
ColumnC18 Reversed-Phase (e.g., Zorbax SB C18, 150 x 3.0 mm, 3.5 µm)[9]
Mobile Phase A0.1% Formic Acid in Water[9][15]
Mobile Phase B0.1% Formic Acid in Methanol (B129727) or Acetonitrile[9][15]
Flow Rate0.3 - 0.6 mL/min[9][16]
Injection Volume10 - 20 µL[16]
Column Temperature40 °C
GradientOptimized for separation from matrix components
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI) Positive[16]
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)Analyte Specific m/z
Product Ion (Q3)Analyte Specific m/z
Collision EnergyOptimized for specific transition
Dwell Time50 - 100 ms

Table 3: Typical Method Validation Performance Characteristics

ParameterAcceptance Criteria
SpecificityNo interference from blank/placebo at the retention time of the analyte.[3]
Linearity (R²)≥ 0.99[3][9]
Accuracy/Recovery80% – 120% (70% - 130% at LOQ).[3][9]
Precision (RSD)≤ 10% (≤ 20% at LOQ).[3]
Limit of Quantification (LOQ)Signal-to-Noise Ratio (S/N) ≥ 10; must be ≤ 50% of the AI limit.[3]
Solution StabilityAnalyte response change ≤ 10% over the study duration.[3][16]

Experimental Protocol: LC-MS/MS Quantification

This section provides a detailed methodology for the trace-level quantification of this compound in a drug product.

1. Materials and Reagents

  • This compound reference standard

  • This compound-d4 (or other suitable isotopic internal standard)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Quinapril drug product (tablets)

2. Standard Solution Preparation

  • Stock Solutions (100 µg/mL): Accurately weigh and dissolve the this compound reference standard and the internal standard (IS) in separate volumetric flasks using methanol as the diluent.[15]

  • Intermediate Solutions: Prepare intermediate working solutions (e.g., 100 ng/mL) by serially diluting the stock solutions with a methanol/water mixture.[17]

  • Calibration Curve Standards: Prepare a series of calibration standards ranging from approximately 0.1 ng/mL to 50 ng/mL by diluting the intermediate solution.[12][17] Fortify each calibration standard with the internal standard at a constant concentration.

3. Sample Preparation

  • Accurately weigh and grind a representative number of Quinapril tablets to a fine, homogeneous powder.

  • Weigh an amount of powder equivalent to a single dose into a centrifuge tube.

  • Add a specific volume of extraction solvent (e.g., methanol).

  • Spike with the internal standard solution.

  • Vortex or shake mechanically for approximately 30-40 minutes to ensure complete extraction.[12]

  • Centrifuge the sample at high speed (e.g., 4000 RPM) for 15 minutes to pellet the excipients.[12]

  • Filter the supernatant through a 0.2 µm PVDF syringe filter into an LC vial for analysis.[12]

4. LC-MS/MS Analysis

  • Set up the LC-MS/MS system according to the parameters outlined in Table 2.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the prepared standards and samples for analysis.

5. Data Analysis

  • Integrate the chromatographic peaks for this compound and the internal standard.

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample extracts using the regression equation from the calibration curve.

  • Calculate the final amount of the impurity in the drug product, typically expressed in ppm (ng/mg) or ng/tablet.

Troubleshooting Guide

Problem 1: Poor Sensitivity / High Limit of Quantification (LOQ)

  • Possible Causes:

    • Suboptimal mass spectrometer settings (e.g., ionization, collision energy).

    • Matrix-induced ion suppression.

    • Inefficient sample extraction or analyte degradation.

    • Contaminated mobile phase or LC system.

  • Solutions:

    • Optimize MS Parameters: Perform a tuning and optimization of the specific MRM transitions for this compound using a standard solution.

    • Mitigate Matrix Effects: Dilute the sample extract further. If dilution is not feasible due to low analyte concentration, implement a more robust sample clean-up technique like Solid Phase Extraction (SPE).[18]

    • Improve Sample Preparation: Evaluate different extraction solvents or techniques (e.g., ultrasonication). Ensure samples are protected from light and processed quickly to prevent degradation.

    • System Maintenance: Use fresh, high-purity solvents and flush the LC system thoroughly.

Problem 2: Significant Matrix Interference

  • Possible Causes:

    • Co-elution of excipients or the API with the analyte.

    • High concentration of API overwhelming the detector.

  • Solutions:

    • Chromatographic Optimization: Modify the gradient elution profile to better separate the analyte from interfering peaks. Experiment with a different stationary phase (column) that offers alternative selectivity.[3]

    • Advanced Sample Preparation: Use Solid Phase Extraction (SPE) to remove interfering matrix components before LC-MS/MS analysis.[18]

    • High-Resolution Mass Spectrometry (HRMS): If available, use an HRMS instrument. Its high resolving power can distinguish between the analyte and interferences with the same nominal mass.

Problem 3: Poor or Inconsistent Peak Shape (e.g., fronting, tailing, splitting)

  • Possible Causes:

    • Column degradation or contamination.

    • Incompatibility between the sample solvent and the initial mobile phase.

    • System issues (e.g., leaks, blockages).

  • Solutions:

    • Column Care: Flush the column with a strong solvent. If the problem persists, replace the column. Always use a guard column to protect the analytical column.[15]

    • Solvent Matching: Ensure the final sample diluent is as close in composition as possible to the initial mobile phase conditions.

    • System Check: Perform a system pressure test and check all fittings for leaks.

Problem 4: Inconsistent or Irreproducible Results

  • Possible Causes:

    • Inconsistent sample preparation.

    • Analyte instability in the sample solution.

    • Fluctuations in instrument performance.

  • Solutions:

    • Standardize Procedures: Ensure every step of the sample preparation protocol is followed precisely. Use an internal standard to correct for variations.

    • Assess Stability: Perform solution stability experiments to determine how long prepared samples can be stored before analysis without significant degradation.[3]

    • System Suitability: Inject a system suitability standard (SST) at regular intervals during the analytical run to monitor instrument performance and ensure it remains within acceptable limits.

Visualizations

G General Workflow for this compound Analysis cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting Sample Receive Drug Product Sample Grind Grind Tablets to Homogeneous Powder Sample->Grind Weigh Weigh Sample Powder Grind->Weigh Extract Add Extraction Solvent & Internal Standard Weigh->Extract Centrifuge Vortex, Centrifuge, and Filter Extract->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS CalCurve Generate Calibration Curve LCMS->CalCurve Quantify Quantify Analyte Concentration CalCurve->Quantify Report Calculate Final Result (ppm or ng/tablet) Quantify->Report Review Data Review and Approval Report->Review FinalReport Issue Final Report Review->FinalReport

Caption: A typical experimental workflow for quantifying this compound.

G Troubleshooting Decision Tree for Common LC-MS Issues Start Analytical Issue Encountered Issue_Peak Poor Peak Shape? Start->Issue_Peak Issue_Sens Low Sensitivity? Start->Issue_Sens Issue_Repro Poor Reproducibility? Start->Issue_Repro Issue_Peak->Issue_Sens No Sol_Peak1 Check sample solvent vs. mobile phase. Flush or replace column. Issue_Peak->Sol_Peak1 Yes Issue_Sens->Issue_Repro No Sol_Sens1 Optimize MS parameters (tuning). Check for ion suppression. Issue_Sens->Sol_Sens1 Yes Sol_Repro1 Use Internal Standard. Review sample prep consistency. Issue_Repro->Sol_Repro1 Yes Sol_Peak2 Check for system leaks or blockages. Sol_Peak1->Sol_Peak2 Sol_Sens2 Improve sample cleanup (e.g., SPE). Sol_Sens1->Sol_Sens2 Sol_Repro2 Run system suitability checks. Check solution stability. Sol_Repro1->Sol_Repro2

Caption: A logical guide for troubleshooting common analytical problems.

G Simplified Formation Pathway of this compound Quinapril Quinapril Molecule Contains a Secondary Amine Group Conditions Acidic Conditions Quinapril->Conditions NitrosatingAgent Nitrosating Agent e.g., Nitrous Acid (HNO₂) From Nitrite Sources NitrosatingAgent->Conditions NNitrosoQuinapril This compound N-N=O group formed Conditions->NNitrosoQuinapril Nitrosation Reaction

Caption: Formation of this compound from its precursors.

References

Preventing cross-contamination in N-Nitroso Quinapril analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cross-contamination during the analysis of N-Nitroso Quinapril.

Troubleshooting Guides

Scenario 1: this compound detected in a blank/negative control sample.

Question Answer & Troubleshooting Steps
What are the potential sources of this contamination? Contamination in a blank sample suggests carryover from a previous analysis or contamination of the analytical system itself. Potential sources include: - Residual this compound in the injection port, needle, or sample loop of the chromatography system. - Contaminated solvents, reagents, or mobile phases. - Leaching from contaminated vials, caps (B75204), or septa. - Carryover from a highly concentrated sample analyzed previously.
How can I confirm the source of contamination? 1. System Blank Analysis: Inject a "no injection" blank (air shot) to check for system-level contamination. If the peak persists, the contamination is likely within the LC-MS/MS system. 2. Solvent Blank Analysis: Inject the mobile phase or reconstitution solvent directly to check for contaminated solvents. 3. Vial/Cap Blank Analysis: Fill a new vial with clean solvent, cap it, and let it sit for a period equivalent to your sample analysis time before injecting. This can help identify leaching from the container.
What are the immediate corrective actions? 1. Clean the Injection Port and Sample Loop: Follow the manufacturer's instructions for cleaning the autosampler and injection system. This may involve flushing with a series of strong and weak solvents. 2. Prepare Fresh Mobile Phases and Solvents: Use high-purity, nitrosamine-free solvents and reagents to prepare fresh mobile phases.[1] 3. Use New Vials and Caps: Always use new, certified clean vials and caps for each analysis to avoid cross-contamination.[1]

Scenario 2: Inconsistent this compound levels in replicate injections of the same sample.

Question Answer & Troubleshooting Steps
What could be causing this variability? Inconsistent results in replicate injections can point to several issues: - Poor Sample Homogeneity: The this compound may not be evenly distributed throughout the sample. - Inconsistent Sample Preparation: Variations in the sample preparation steps (e.g., extraction, dilution) can lead to differing concentrations. - Autosampler Precision Issues: The autosampler may not be injecting a consistent volume each time. - On-going Contamination: A low-level, sporadic contamination source can introduce variability.
How can I troubleshoot this issue? 1. Ensure Sample Homogeneity: Thoroughly vortex or sonicate the sample before taking an aliquot for analysis. 2. Review Sample Preparation Protocol: Ensure that the sample preparation procedure is followed precisely for each replicate. Pay close attention to volumetric measurements and extraction times. 3. Perform Autosampler Performance Qualification: Check the autosampler's precision by injecting a stable standard multiple times. 4. Investigate Potential Contamination Sources: Re-evaluate potential sources of contamination as outlined in Scenario 1.

Frequently Asked Questions (FAQs)

Question Answer
What are the primary sources of this compound cross-contamination in a laboratory setting? The primary sources of cross-contamination include shared laboratory equipment that has not been adequately cleaned between analyses, contaminated solvents or reagents, and environmental factors such as airborne particles.[2][3] It is also crucial to consider the manufacturing process, as contamination can arise from raw materials, intermediates, or degradation of the drug substance itself.[4]
What are the acceptable intake limits for this compound? Regulatory agencies like the FDA have established acceptable intake (AI) limits for nitrosamine (B1359907) impurities.[5][6][7] For this compound, the FDA has set an AI limit based on a carcinogenic potency categorization approach.[8][9] It's essential to refer to the latest guidance from regulatory bodies for the most up-to-date limits.[10]
How can I prevent cross-contamination from shared laboratory equipment? Implement rigorous cleaning protocols for all shared equipment, including glassware, spatulas, and sonicator baths.[3] Ideally, dedicate a set of equipment specifically for this compound analysis. If that's not feasible, ensure a validated cleaning procedure is in place and followed meticulously.
Are there specific analytical techniques recommended for this compound analysis to minimize contamination risk? Highly sensitive and selective methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or High-Resolution Mass Spectrometry (HRMS) are recommended for the analysis of nitrosamine impurities.[11][12][13][14] These methods can detect trace levels of contaminants, allowing for early identification of potential issues.
What personal protective equipment (PPE) should be worn during this compound analysis? Standard laboratory PPE, including a lab coat, safety glasses, and gloves, should be worn.[15] It is good practice to change gloves frequently, especially after handling high-concentration standards or samples, to prevent the transfer of contaminants.[16]
How should I handle and store this compound reference standards to prevent contamination? This compound standards should be stored in a designated, controlled environment, separate from other analytical standards.[15] Use dedicated spatulas and weighing boats for handling the pure substance. Prepare stock solutions in a clean, designated area, and store them in tightly sealed, clearly labeled containers.

Quantitative Data Summary

The following table summarizes the acceptable intake (AI) limits for this compound and other relevant nitrosamine impurities as recommended by the U.S. Food and Drug Administration (FDA). These limits are crucial for ensuring patient safety and regulatory compliance.

Nitrosamine ImpurityFDA Recommended Acceptable Intake (AI) Limit (ng/day)Carcinogenic Potency Category
N-Nitroso-Quinapril15005
N-nitrosodiethylamine (NDEA)26.51
N-nitrosodimethylamine (NDMA)962
N-nitroso-N-methyl-4-aminobutyric acid (NMBA)962
N-nitrosodiisopropylamine (NDIPA)26.51
N-nitrosoethylisopropylamine (NEIPA)26.51
N-nitrosodibutylamine (NDBA)26.51

Data sourced from FDA guidance documents.[6][8][10] It is important to consult the latest regulatory guidelines for the most current information.

Experimental Protocols

Detailed Methodology for Cleaning Laboratory Glassware and Equipment

This protocol outlines a general yet robust procedure for cleaning glassware and equipment to minimize the risk of this compound cross-contamination.

Materials:

  • Non-phosphate laboratory detergent (e.g., Liquinox®)[17][18]

  • ACS trace-element grade Hydrochloric Acid (HCl), 10% solution (optional, for stubborn residues)[18]

  • High-purity water (e.g., deionized or distilled water)

  • Organic-free water

  • Methanol or another suitable organic solvent

  • Clean, powder-free gloves[17]

  • Appropriate brushes and sponges[18][19]

Procedure:

  • Pre-rinse: Immediately after use, rinse the glassware and equipment with tap water to remove gross residues.

  • Detergent Wash:

    • Prepare a solution of non-phosphate laboratory detergent in warm tap water according to the manufacturer's instructions.

    • Submerge the items in the detergent solution. Use appropriate brushes to scrub all surfaces, paying special attention to areas that are hard to reach.[19]

    • Soak for at least 30 minutes.[18]

  • Tap Water Rinse: Rinse the items thoroughly with warm tap water to remove all traces of the detergent.

  • Acid Wash (Optional):

    • If stubborn residues persist, soak the items in a 10% HCl solution for 30 minutes. Caution: Ensure the material is compatible with acid.[18]

    • Thoroughly rinse with tap water after the acid wash.

  • High-Purity Water Rinse: Rinse the items multiple times with high-purity water.

  • Organic Solvent Rinse: Rinse the items with a suitable organic solvent, such as methanol, to remove any organic residues.

  • Final Rinse: Perform a final rinse with organic-free water.

  • Drying:

    • Allow the items to air dry in a clean, dust-free environment.

    • Alternatively, place them in a drying oven at a temperature appropriate for the material.

  • Storage: Once completely dry, cover the openings of the glassware with aluminum foil or store in a clean, designated cabinet to prevent airborne contamination.[17]

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation (in dedicated clean area) cluster_analysis LC-MS/MS Analysis cluster_post_analysis Post-Analysis sample_receipt Sample Receipt and Inspection sample_storage Secure and Controlled Storage sample_receipt->sample_storage weighing Weighing and Aliquoting sample_storage->weighing extraction Solvent Extraction weighing->extraction ccp1 Use Dedicated/Cleaned Equipment weighing->ccp1 vortexing Vortexing/Sonication extraction->vortexing ccp2 Use High-Purity Solvents extraction->ccp2 centrifugation Centrifugation vortexing->centrifugation dilution Dilution to Final Concentration centrifugation->dilution system_suitability System Suitability Test dilution->system_suitability ccp3 Use New Vials/Caps dilution->ccp3 blank_injection Blank Injection (Solvent) system_suitability->blank_injection sample_injection Sample Injection blank_injection->sample_injection ccp4 Thorough System Wash blank_injection->ccp4 bracket_blank Bracketing Blank Injection sample_injection->bracket_blank data_processing Data Processing and Quantification bracket_blank->data_processing data_review Data Review and Verification data_processing->data_review reporting Reporting of Results data_review->reporting

Caption: Workflow for this compound analysis highlighting critical points for contamination control.

troubleshooting_tree Troubleshooting Cross-Contamination start This compound Detected in Blank? q_system_blank Peak Present in 'No Injection' Blank? start->q_system_blank Yes no_contam No Contamination Detected in Blanks. Continue with analysis. start->no_contam No res_system_contam Source: System Contamination (Injector, Column, MS Source) q_system_blank->res_system_contam Yes q_solvent_blank Peak Present in Solvent Blank? q_system_blank->q_solvent_blank No act_clean_system Action: Perform thorough system cleaning as per manufacturer's protocol. res_system_contam->act_clean_system res_solvent_contam Source: Contaminated Solvents/Reagents q_solvent_blank->res_solvent_contam Yes q_vial_blank Peak Present in Vial Blank? q_solvent_blank->q_vial_blank No act_fresh_solvents Action: Prepare fresh mobile phases and solvents using high-purity materials. res_solvent_contam->act_fresh_solvents res_vial_contam Source: Contaminated Vials/Caps q_vial_blank->res_vial_contam Yes res_carryover Source: Carryover from Previous High-Concentration Sample q_vial_blank->res_carryover No act_new_vials Action: Use new, certified clean vials and caps for all analyses. res_vial_contam->act_new_vials act_optimize_wash Action: Optimize autosampler wash method; inject multiple blanks after high-concentration samples. res_carryover->act_optimize_wash

Caption: Decision tree for troubleshooting the source of this compound cross-contamination.

References

Technical Support Center: Optimizing N-Nitroso Quinapril Extraction from Tablets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of N-Nitroso Quinapril from tablet formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

This compound is a nitrosamine (B1359907) impurity that can form in pharmaceutical products containing Quinapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure.[1][2] Nitrosamines are classified as probable human carcinogens, and their presence in medications is a significant concern for patient safety, leading to regulatory scrutiny and product recalls.[1][3][4] this compound is considered a Nitrosamine Drug Substance-Related Impurity (NDSRI).

Q2: What are the primary challenges in extracting this compound from tablets?

The main challenges include:

  • Low Concentration Levels: this compound is typically present at trace levels (parts per billion), requiring highly sensitive and efficient extraction and analytical methods.

  • Complex Tablet Matrix: Tablets contain various excipients (fillers, binders, etc.) that can interfere with the extraction process and subsequent analysis, leading to matrix effects.

  • Analyte Instability: Nitrosamines can be sensitive to light and high temperatures, potentially degrading during the extraction process.

  • Risk of Artificial Formation: There is a risk of forming additional this compound during the analysis itself if residual nitrites in the sample react with the Quinapril drug substance under acidic conditions.

Q3: Which analytical technique is most suitable for the analysis of this compound?

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the sensitive and selective quantification of this compound.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for volatile nitrosamines, but LC-MS/MS is generally preferred for less volatile and thermolabile compounds like NDSRIs.

Q4: What are the key parameters to consider for optimizing the extraction method?

Key parameters for optimization include:

  • Choice of Extraction Solvent: The polarity and elution strength of the solvent are critical for efficiently dissolving this compound from the tablet matrix.

  • Sample-to-Solvent Ratio: This ratio should be optimized to ensure complete wetting and extraction of the analyte from the powdered tablet.

  • Extraction Technique and Duration: The method of agitation (e.g., vortexing, shaking, sonication) and the time of extraction need to be sufficient to ensure maximum recovery.

  • pH of the Extraction Medium: The pH can influence the stability of this compound and the potential for its artificial formation.

  • Temperature: Elevated temperatures should generally be avoided to prevent degradation of the analyte.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Recovery of this compound 1. Incomplete Extraction: The chosen solvent may not be optimal, or the extraction time/technique is insufficient. 2. Analyte Degradation: Exposure to light or high temperatures during sample preparation. 3. Poor Solubility: this compound may not be fully dissolving in the selected solvent.1. Optimize Extraction Solvent: Test different solvents or solvent mixtures (e.g., methanol (B129727), acetonitrile, or mixtures with water). Increase agitation time or use a more vigorous technique like mechanical shaking. 2. Protect from Degradation: Use amber vials and avoid high temperatures during extraction and processing. 3. Improve Solubility: Consider small additions of a co-solvent. Ensure the tablet is finely powdered to maximize surface area.
High Variability in Results 1. Inhomogeneous Sample: The powdered tablet material is not uniform. 2. Inconsistent Extraction Procedure: Variations in extraction time, temperature, or agitation speed between samples. 3. Matrix Effects: Interference from excipients in the tablet formulation affecting the ionization of the analyte in the mass spectrometer.1. Ensure Homogeneity: Thoroughly grind and mix the tablets before weighing. 2. Standardize the Protocol: Adhere strictly to the validated extraction protocol for all samples. 3. Mitigate Matrix Effects: Dilute the sample extract, use a stable isotope-labeled internal standard for this compound, or consider a sample clean-up step like Solid Phase Extraction (SPE).
Detection of this compound in Blank Samples 1. Contaminated Solvents or Reagents: The solvents or other reagents used in the extraction may contain trace levels of nitrosamines. 2. Cross-Contamination: Carryover from previously analyzed high-concentration samples.1. Use High-Purity Reagents: Utilize LC-MS grade solvents and freshly prepared solutions. Run solvent blanks to confirm their purity. 2. Thoroughly Clean Equipment: Implement a rigorous cleaning procedure for all glassware and equipment between samples.
Suspected Artificial Formation of this compound 1. Presence of Nitrites and Acidic Conditions: Residual nitrites in the sample or reagents can react with Quinapril under acidic conditions during sample preparation or analysis.1. Control pH: Adjust the pH of the extraction solvent to be neutral or slightly basic, if compatible with the analyte's stability. 2. Use Nitrite (B80452) Scavengers: Add an antioxidant like ascorbic acid or alpha-tocopherol (B171835) to the extraction solvent to inhibit the nitrosation reaction.[6]
Poor Chromatographic Peak Shape 1. Incompatibility between Injection Solvent and Mobile Phase: A strong injection solvent can cause peak distortion. 2. Column Overload: Injecting a sample that is too concentrated.1. Match Solvents: If possible, the extraction solvent should be similar in composition to the initial mobile phase. If a strong solvent is used for extraction, consider evaporating and reconstituting in a weaker solvent. 2. Dilute the Sample: Dilute the final extract before injection.

Data Presentation: Comparison of Extraction Solvents

Solvent System Advantages Disadvantages Typical Recovery Range (General Nitrosamines)
Methanol - Good solubility for a wide range of nitrosamines.- Commonly used in published methods.- Can extract a wide range of matrix components, potentially leading to higher matrix effects.80-110%
Acetonitrile - Can provide cleaner extracts for some matrices.- Lower backpressure in HPLC systems.[3][4]- May have lower extraction efficiency for more polar nitrosamines.75-105%
Methanol/Water (e.g., 90:10 v/v) - Can enhance the extraction of more polar nitrosamines.- May be more compatible with initial reversed-phase LC conditions.- The addition of water may decrease the solubility of certain matrix components, which can be beneficial or detrimental depending on the formulation.85-115%
Acetonitrile/Water (e.g., 90:10 v/v) - Balances polarity for efficient extraction of a range of nitrosamines.- Similar to acetonitrile, may have limitations with highly polar analytes.80-110%

Experimental Protocols

Protocol 1: General Extraction of this compound from Tablets for LC-MS/MS Analysis

This protocol is a generalized procedure based on common practices for nitrosamine analysis in solid dosage forms. It should be validated for your specific tablet formulation.

1. Sample Preparation: a. Accurately weigh and finely powder a representative number of Quinapril tablets. b. Transfer an amount of powdered tablet equivalent to a single dose into a suitable centrifuge tube.

2. Extraction: a. Add a defined volume of extraction solvent (e.g., 5 mL of methanol) to the centrifuge tube. b. Add an internal standard solution (if available, a stable isotope-labeled this compound is recommended). c. To mitigate artificial formation, consider adding a nitrite scavenger such as ascorbic acid to the extraction solvent. d. Vigorously mix the sample using a vortex mixer for 1 minute. e. Place the sample on a mechanical shaker for 30-60 minutes at room temperature.

3. Centrifugation and Filtration: a. Centrifuge the sample at 4000 rpm for 15 minutes to pellet the excipients. b. Carefully transfer the supernatant to a clean tube. c. Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a starting point for the analytical method. The parameters should be optimized for your specific instrument and column.

  • LC System: UPLC or HPLC system

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile

  • Gradient: A suitable gradient to resolve this compound from the parent drug and other matrix components.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis start Weigh and Powder Quinapril Tablets transfer Transfer Powder to Centrifuge Tube start->transfer add_solvent Add Extraction Solvent (e.g., Methanol) & Internal Standard transfer->add_solvent vortex Vortex for 1 minute add_solvent->vortex shake Shake for 30-60 minutes vortex->shake centrifuge Centrifuge at 4000 rpm for 15 minutes shake->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter analyze LC-MS/MS Analysis filter->analyze

Caption: Experimental workflow for this compound extraction.

troubleshooting_logic start Low/Variable Recovery? check_solvent Is solvent optimal? start->check_solvent Yes check_time Is extraction time/method sufficient? start->check_time Yes check_temp Was temperature controlled? start->check_temp Yes check_light Was sample protected from light? start->check_light Yes use_is Using stable isotope-labeled internal standard? start->use_is Yes dilute Dilute sample? start->dilute Yes check_ph Is pH controlled? start->check_ph If suspected use_scavenger Using nitrite scavenger? start->use_scavenger If suspected

Caption: Troubleshooting logic for low or variable recovery.

References

Validation & Comparative

Ensuring Pharmaceutical Safety: A Comparative Guide to the Validation of Analytical Methods for N-Nitroso Quinapril Impurity

Author: BenchChem Technical Support Team. Date: December 2025

The detection and control of nitrosamine (B1359907) impurities in pharmaceutical products have become a critical focus for regulatory agencies and drug manufacturers worldwide.[1][2] N-Nitroso Quinapril, a nitrosamine impurity associated with the angiotensin-converting enzyme (ACE) inhibitor Quinapril, is classified as a probable human carcinogen, necessitating rigorous analytical testing to ensure patient safety.[3][4] This guide provides a comparative overview of validated analytical methods for the determination of this compound, offering researchers, scientists, and drug development professionals the necessary information to select and implement appropriate analytical strategies.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of nitrosamine impurities in drug substances and products.[1][2][5] These guidelines mandate a three-step process for marketing authorization holders: a risk evaluation to identify the potential for nitrosamine formation, confirmatory testing if a risk is identified, and the implementation of mitigating actions to reduce or prevent the presence of these impurities.[6] The acceptable intake (AI) limit for this compound has been set by the FDA at 1500 ng/day.[4]

Comparison of Analytical Methods for Nitrosamine Impurity Detection

The reliable quantification of trace-level N-nitrosamine impurities requires highly sensitive and selective analytical techniques.[7] Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed methods for this purpose.[7][8] High-resolution mass spectrometry (HRMS) offers enhanced selectivity and is particularly useful for complex matrices.[9]

Below is a comparison of common analytical techniques used for the determination of nitrosamine impurities. The limits of detection (LOD) and quantification (LOQ) are general values and can vary based on the specific instrument, method parameters, and sample matrix.

Analytical Technique Principle Typical LOD Typical LOQ Advantages Disadvantages
LC-MS/MS (Triple Quadrupole) Separation by liquid chromatography followed by detection using a triple quadrupole mass spectrometer, which offers high sensitivity and selectivity through multiple reaction monitoring (MRM).0.005 - 0.1 ng/mL0.015 - 0.3 ng/mLHigh sensitivity and specificity, suitable for a wide range of nitrosamines.[10]Potential for matrix effects.
LC-HRMS (e.g., Orbitrap, Q-TOF) Separation by liquid chromatography followed by detection with a high-resolution mass spectrometer, providing accurate mass measurements for confident identification.0.1 ng/mL0.3 ng/mLHigh selectivity and specificity, capable of identifying unknown impurities.[9][11]Higher instrument cost compared to triple quadrupole systems.
GC-MS (Single Quadrupole) Separation of volatile compounds by gas chromatography followed by detection with a single quadrupole mass spectrometer.~10 mg/kg (screening)-Suitable for volatile nitrosamines.Not suitable for thermolabile compounds, may require derivatization.[11]
GC-MS/MS (Triple Quadrupole) Separation by gas chromatography followed by detection with a triple quadrupole mass spectrometer, offering enhanced sensitivity and selectivity compared to single quadrupole GC-MS.0.04 mg/kg0.12 mg/kgHigher sensitivity and specificity than single quadrupole GC-MS.[12]Limited to volatile and thermally stable compounds.

Experimental Protocol: A Validated LC-HRMS Method

The following is a representative experimental protocol for the determination of this compound impurity in a drug product using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). This method is based on general procedures published by regulatory agencies and in scientific literature for nitrosamine analysis.[13][14]

1. Sample Preparation

  • Accurately weigh and transfer a portion of the powdered drug product equivalent to 100 mg of Quinapril into a 15 mL centrifuge tube.

  • Add 5.0 mL of methanol (B129727) to the tube.

  • Vortex the mixture until the sample is fully dispersed.

  • Shake the sample for 40 minutes using a mechanical shaker.

  • Centrifuge the sample at 4500 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.

2. Liquid Chromatography Conditions

  • Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution: A suitable gradient to separate this compound from the active pharmaceutical ingredient and other potential impurities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry Conditions

  • Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.

  • Resolution: ≥ 60,000.

  • Scan Mode: Full scan for qualitative analysis and targeted selected ion monitoring (t-SIM) or parallel reaction monitoring (PRM) for quantitative analysis.

  • Collision Gas: Nitrogen.

Visualizing the Validation and Comparison of Analytical Methods

To better illustrate the workflows and comparisons involved in the validation of analytical methods for this compound, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Planning and Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application and Monitoring Risk_Assessment Risk Assessment for Nitrosamine Formation Method_Development Analytical Method Development Risk_Assessment->Method_Development Specificity Specificity / Selectivity Method_Development->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine_Testing Routine Quality Control Testing Robustness->Routine_Testing Method_Transfer Method Transfer (if applicable) Routine_Testing->Method_Transfer Lifecycle_Management Method Lifecycle Management Method_Transfer->Lifecycle_Management

Caption: Workflow for the validation of an analytical method.

Method_Comparison cluster_LC Liquid Chromatography-Based Methods cluster_GC Gas Chromatography-Based Methods LC_MS_MS LC-MS/MS (Triple Quadrupole) High Sensitivity High Specificity Established Method LC_HRMS LC-HRMS (Orbitrap, Q-TOF) Very High Selectivity Accurate Mass Confirmation Unknown Impurity Identification LC_MS_MS_note Best for routine quantitative analysis LC_MS_MS->LC_MS_MS_note LC_HRMS_note Ideal for complex matrices and confirmation LC_HRMS->LC_HRMS_note GC_MS GC-MS (Single Quadrupole) Cost-Effective Good for Volatiles GC_MS_MS GC-MS/MS (Triple Quadrupole) Improved Sensitivity over GC-MS Good for Volatiles GC_MS_note Limited to thermally stable and volatile nitrosamines GC_MS->GC_MS_note GC_MS_MS_note Higher sensitivity for volatile nitrosamines GC_MS_MS->GC_MS_MS_note

Caption: Comparison of key analytical methods.

Conclusion

The validation of analytical methods for the determination of this compound impurity is paramount for ensuring the safety and quality of pharmaceutical products. A thorough understanding of the available analytical techniques and their respective performance characteristics is essential for selecting the most appropriate method. LC-MS/MS and LC-HRMS are currently the methods of choice due to their high sensitivity and selectivity. Adherence to regulatory guidelines and the implementation of robust, validated analytical methods are critical for the effective control of nitrosamine impurities in pharmaceuticals.

References

A Comparative Guide to Inter-laboratory Analysis of N-Nitroso Quinapril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of N-Nitroso Quinapril, a nitrosamine (B1359907) impurity in the widely used antihypertensive drug Quinapril, has necessitated robust and reliable analytical methods for its detection and quantification. This guide provides a comprehensive comparison of the analytical methodologies available for this compound analysis, offering supporting data to aid in method selection and validation. In the absence of a direct inter-laboratory comparison study for this compound, this document synthesizes performance data from studies on other nitrosamine impurities and outlines a framework for conducting such a comparison.

Comparison of Analytical Methodologies

The primary analytical techniques for the trace-level quantification of nitrosamine impurities are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography is also increasingly employed for its high selectivity and ability to identify unknown impurities.

Table 1: Comparison of Performance Characteristics of Analytical Techniques for Nitrosamine Analysis

ParameterLC-MS/MSGC-MS/MSLC-HRMS
Applicability Volatile & Non-volatile NitrosaminesVolatile NitrosaminesVolatile & Non-volatile Nitrosamines
Selectivity High to Very HighHighVery High
Sensitivity (Typical LOQ) 0.005 - 0.5 ng/mL[1]0.1 - 3 ng/mL[2]0.005 ppm (0.005 µg/g)[3]
Accuracy (% Recovery) 80-120%[4]70-130%90-110% (Typical)
Precision (%RSD) < 15%< 20%< 15%
Potential Issues Matrix effects, ion suppressionThermal degradation of analyteHigh cost, complex data analysis

LOQ: Limit of Quantification, RSD: Relative Standard Deviation. Data synthesized from various sources on nitrosamine analysis.

Table 2: Representative Performance Data from Nitrosamine Analysis Studies

Analytical MethodAnalyte(s)LOQAccuracy (% Recovery)Precision (%RSD)Reference
LC-MS/MS12 Nitrosamines in Sartans50 ng/g80-120%< 20%[4]
HPLC-FLD (after derivatization)NDMA & NDEA in Enalapril0.038 µg/g (NDMA), 0.050 µg/g (NDEA)74.2-101.6% (NDMA), 90.6-125.4% (NDEA)< 10%[5]
GC-MS/MS13 Nitrosamines1-10 ppb70-130%< 20%
LC-HRMS8 Nitrosamines in Drug Substances0.005 ppmNot ReportedNot Reported[3]
LC-MS/MSN-nitroso-atenolol0.5 ng/mL (0.75 ng/mg)Not explicitly stated, but method validatedNot explicitly stated, but method validated[6]

NDMA: N-Nitrosodimethylamine, NDEA: N-Nitrosodiethylamine, FLD: Fluorescence Detector. This table presents a summary of performance data from various studies to provide a comparative overview.

Experimental Protocols

A detailed experimental protocol is crucial for achieving reproducible and reliable results. Below is a representative protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on common industry practices and regulatory guidelines.[7][8]

Protocol: Quantification of this compound in Quinapril Drug Substance by LC-MS/MS

1. Objective: To accurately quantify the level of this compound impurity in a Quinapril active pharmaceutical ingredient (API) or drug product.

2. Materials and Reagents:

  • This compound Reference Standard

  • Quinapril API/Drug Product

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • This compound-d5 (or other suitable isotopic internal standard)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

4. Standard and Sample Preparation:

  • Internal Standard (IS) Stock Solution: Prepare a 1 µg/mL solution of this compound-d5 in methanol.

  • This compound Stock Solution: Prepare a 1 µg/mL solution of this compound in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking the this compound stock solution into a solution of the Quinapril drug substance (at the same concentration as the sample solution) to achieve concentrations ranging from 0.5 to 50 ng/mL. Add the internal standard to each calibration standard to a final concentration of 10 ng/mL.

  • Sample Preparation: Accurately weigh approximately 100 mg of the Quinapril drug substance into a volumetric flask. Dissolve in methanol to a final concentration of 1 mg/mL. Add the internal standard to a final concentration of 10 ng/mL.

5. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient Elution:

    Time (min) %B
    0.0 10
    5.0 95
    7.0 95
    7.1 10

    | 10.0 | 10 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: [Precursor Ion] > [Product Ion]

    • This compound-d5 (IS): [Precursor Ion] > [Product Ion] (Note: Specific MRM transitions must be optimized for the instrument used.)

6. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area ratio from the calibration curve.

  • Calculate the final amount of this compound in the drug substance (e.g., in ppm or ng/g).

7. Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[9]

Mandatory Visualization

The following diagram illustrates a typical workflow for an inter-laboratory comparison study, a crucial step in standardizing an analytical method across different testing sites.

Interlaboratory_Comparison_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Evaluation & Reporting P1 Define Study Objectives (e.g., assess method reproducibility) P2 Develop & Validate Analytical Method P1->P2 P3 Prepare Homogeneous Test Samples (spiked & unspiked) P2->P3 P4 Select Participating Laboratories P3->P4 A1 Distribute Samples & Protocol to Labs P4->A1 A2 Labs Perform Analysis (following the protocol) A1->A2 A3 Labs Report Results to Coordinating Body A2->A3 D1 Statistical Analysis of Results (e.g., ANOVA, Cochran's test) A3->D1 D2 Assess Inter-laboratory Reproducibility (RSDr) D1->D2 D3 Identify Outliers & Investigate Discrepancies D2->D3 D4 Publish Comparison Report & Standardized Method D3->D4

References

N-Nitroso Quinapril and Other NDSRIs: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and scientists on the formation, toxicology, and analytical detection of Nitrosamine (B1359907) Drug Substance-Related Impurities (NDSRIs), with a focus on N-Nitroso Quinapril.

Nitrosamine Drug Substance-Related Impurities (NDSRIs) have emerged as a critical concern for the pharmaceutical industry, prompting rigorous scrutiny from regulatory bodies worldwide. These impurities, often formed from the reaction of secondary or tertiary amines within an active pharmaceutical ingredient (API) with nitrosating agents, are classified as probable human carcinogens.[1][2] This guide provides a comprehensive comparative analysis of this compound and other notable NDSRIs, offering valuable insights for researchers, scientists, and drug development professionals.

Formation and Chemical Structures

NDSRIs typically arise during the manufacturing process or storage of drug products. The primary formation mechanism involves the nitrosation of a vulnerable amine functional group within the API molecule by a nitrosating agent, such as nitrite (B80452) ions, under acidic conditions.[3][4]

This compound is the nitrosated derivative of the angiotensin-converting enzyme (ACE) inhibitor, Quinapril.[5] Quinapril contains a secondary amine that is susceptible to nitrosation, leading to the formation of this specific NDSRI.[6]

Table 1: Chemical Properties of this compound and Other Selected NDSRIs

NDSRIParent DrugMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound QuinaprilC25H29N3O6467.522922985-13-3[5]
N-Nitroso Varenicline (NNV) VareniclineC13H12N4O240.26Not Available
N-Nitroso Nortriptyline (NNORT) NortriptylineC19H20N2O292.3861783-53-3
N-Nitroso Sertraline (NSERT) SertralineC17H16Cl2N2O335.23Not Available
N-Nitroso Propranolol PropranololC16H20N2O2272.3462778-01-8

Comparative Toxicology and Regulatory Landscape

The carcinogenic potential of nitrosamines necessitates strict control and the establishment of acceptable intake (AI) limits by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These limits are determined based on toxicological data, often derived from structure-activity relationship (SAR) models and, when available, carcinogenicity studies.[7][8]

A pivotal aspect of this compound's toxicological profile is the growing body of evidence suggesting it possesses low carcinogenic potency. In vivo studies have demonstrated that this compound is non-genotoxic and non-mutagenic.[1][3][9] This is attributed to steric hindrance and branching at the α-position to the nitroso group, which is believed to inhibit metabolic bioactivation.[3] Consequently, regulatory bodies have assigned a significantly higher AI limit to this compound compared to many other more potent nitrosamines.

Table 2: Comparative Acceptable Intake (AI) Limits for Selected NDSRIs

NDSRIRegulatory AgencyPotency CategoryAcceptable Intake (AI) Limit (ng/day)
This compound FDA51500[7][10]
N-Nitroso Varenicline (NNV) FDA137
N-Nitroso Nortriptyline (NNORT) FDA126.5[10]
N-Nitroso Sertraline (NSERT) FDA126.5[10]
N-Nitrosodimethylamine (NDMA) FDA296[11]
N-Nitrosodiethylamine (NDEA) FDA126.5[11]

Analytical Detection Methodologies

The detection and quantification of NDSRIs at trace levels require highly sensitive and specific analytical methods. The most commonly employed techniques are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with tandem mass spectrometry (GC-MS/MS).[8][12]

Table 3: Comparative Limits of Detection (LOD) and Quantification (LOQ) for NDSRIs

Analytical MethodNDSRILODLOQReference
LC-MS/MS N-Nitroso Varenicline0.2 ppm1.0 ppm[13]
LC-MS/MS N-Nitroso-Sertraline-0.25 ng/mL[14]
GC-MS/MS Various Sartan NDSRIs0.002-0.150 ppm0.008-0.500 ppm[15]
GC-MS NDMA & NDEA0.005 & 0.001 µg/g0.015 & 0.003 µg/g

Experimental Protocols

Key Experiment 1: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound in a drug substance. Method validation and optimization are essential for specific matrices.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the Quinapril drug substance into a 15 mL centrifuge tube.

  • Add 5.0 mL of a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

  • Vortex the sample for 1-2 minutes to ensure complete dissolution.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS/MS System and Conditions:

  • LC System: UHPLC system

  • Column: A suitable reversed-phase column, such as a C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

3. Quantification:

  • Prepare a calibration curve using certified reference standards of this compound at various concentrations.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Key Experiment 2: Screening for Volatile NDSRIs by GC-MS/MS

This protocol outlines a general procedure for the analysis of more volatile nitrosamines.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Weigh 100-500 mg of the drug substance or ground tablets into a centrifuge tube.

  • Dissolve the sample in a suitable aqueous basic solution (e.g., 1 M Sodium Hydroxide).

  • Add an appropriate internal standard.

  • Add an extraction solvent such as dichloromethane.

  • Vortex vigorously to ensure thorough mixing and extraction.

  • Centrifuge to separate the layers.

  • Carefully transfer the organic layer to a clean vial for analysis.

2. GC-MS/MS System and Conditions:

  • GC System: Gas chromatograph with a suitable autosampler.

  • Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250-280 °C

  • Oven Temperature Program: A programmed temperature ramp to separate the analytes of interest.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electron Ionization (EI).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the target nitrosamines and internal standards.

3. Data Analysis:

  • Identify and quantify the nitrosamines based on their retention times and the response of their specific MRM transitions compared to known standards.

Visualizations

NDSRI_Formation_Pathway cluster_reactants Reactants cluster_conditions Conditions API_Amine Drug Substance with Secondary/Tertiary Amine Nitrosation_Reaction Nitrosation Reaction API_Amine->Nitrosation_Reaction Nitrosating_Agent Nitrosating Agent (e.g., Nitrite) Nitrosating_Agent->Nitrosation_Reaction Acidic_Conditions Acidic Conditions (Low pH) Acidic_Conditions->Nitrosation_Reaction NDSRI N-Nitroso Drug Substance- Related Impurity (NDSRI) Nitrosation_Reaction->NDSRI

Caption: General formation pathway of NDSRIs.

Experimental_Workflow Start Sample Receipt Sample_Prep Sample Preparation (Dissolution/Extraction) Start->Sample_Prep Analysis LC-MS/MS or GC-MS/MS Analysis Sample_Prep->Analysis Data_Acquisition Data Acquisition (MRM Mode) Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Report Reporting of Results Data_Processing->Report End End Report->End

Caption: A typical experimental workflow for NDSRI analysis.

Signaling_Pathway Nitrosamine N-Nitrosamine Alpha_Hydroxylation α-Hydroxylation Nitrosamine->Alpha_Hydroxylation CYP450 Cytochrome P450 Enzymes (e.g., CYP2E1) CYP450->Alpha_Hydroxylation Metabolic Activation Unstable_Intermediate Unstable α-Hydroxy Nitrosamine Alpha_Hydroxylation->Unstable_Intermediate Diazonium_Ion Alkyldiazonium Ion (Electrophile) Unstable_Intermediate->Diazonium_Ion Spontaneous Decomposition DNA_Adducts DNA Adducts Diazonium_Ion->DNA_Adducts Alkylation Carcinogenesis Initiation of Carcinogenesis DNA_Adducts->Carcinogenesis

Caption: Metabolic activation pathway of N-nitrosamines.

References

A Head-to-Head Battle: Cross-Validation of LC-MS and GC-MS for Nitrosamine Analysis in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The detection and quantification of nitrosamine (B1359907) impurities in pharmaceutical products have become a critical analytical challenge, driven by stringent regulatory guidelines due to their potential carcinogenic risk.[1] The two most prominent analytical techniques employed for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective, data-driven comparison of these two methods to assist in the selection of the most suitable technique for specific nitrosamine analysis needs.

At a Glance: LC-MS vs. GC-MS for Nitrosamine Analysis

FeatureLC-MS/MSGC-MS/MS
Applicability Broad applicability to a wide range of nitrosamines, including non-volatile and thermally labile compounds.[1]Primarily suited for volatile and thermally stable nitrosamines.[1]
Sensitivity Generally offers high sensitivity, reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[1][2]Highly sensitive for volatile compounds, with detection limits in the low ppb range.[1]
Selectivity High selectivity, especially with tandem mass spectrometry (MS/MS), minimizing matrix interference.[1][2]Excellent selectivity, particularly in Multiple Reaction Monitoring (MRM) mode.[1]
Sample Preparation Often simpler, typically involving dissolution and filtration.May require derivatization for non-volatile compounds and can be more complex.[1]
Matrix Effects Can be susceptible to ion suppression or enhancement from matrix components.[1]Generally less prone to matrix effects compared to LC-MS.[1]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for nitrosamine analysis using LC-MS and GC-MS.

LC-MS Workflow LC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Spike Spike with Internal Standard Dissolve->Spike Filter Filter Spike->Filter Inject Inject into LC-MS/MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify Report Reporting Quantify->Report

LC-MS Experimental Workflow

GC-MS Workflow GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Weigh Sample Extract Liquid-Liquid or Solid Phase Extraction Sample->Extract Derivatize Derivatization (if needed) Extract->Derivatize Concentrate Concentrate Extract Derivatize->Concentrate Inject Inject into GC-MS/MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify Report Reporting Quantify->Report

GC-MS Experimental Workflow

Quantitative Performance Comparison

A direct comparison of the analytical performance of EI-GC-MS/MS and LC-MS/MS (with both APCI and ESI sources) for the simultaneous analysis of nine nitrosamines was conducted.[3] The results are summarized below.

Table 1: Linearity (Correlation Coefficient, r²)

NitrosamineEI-GC-MS/MSAPCI-LC-MS/MSESI-LC-MS/MS
NDMA≥ 0.99≥ 0.99≥ 0.99
NDEA≥ 0.99≥ 0.99≥ 0.99
NDPA≥ 0.99≥ 0.99≥ 0.99
NDBA≥ 0.99≥ 0.99≥ 0.99
NPIP≥ 0.99≥ 0.99≥ 0.99
NPYR≥ 0.99≥ 0.99≥ 0.99
NMOR≥ 0.99≥ 0.99≥ 0.99
NDPhA≥ 0.99≥ 0.99≥ 0.99
NMEA≥ 0.99≥ 0.99≥ 0.99
Data sourced from a study comparing the analysis of nitrosamines in artificial saliva.[3]

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) (μg/L)

NitrosamineEI-GC-MS/MSAPCI-LC-MS/MSESI-LC-MS/MS
LOD / LOQ LOD / LOQ LOD / LOQ
NDMA0.05 / 0.170.04 / 0.140.06 / 0.19
NDEA0.04 / 0.120.03 / 0.110.04 / 0.12
NDPA0.03 / 0.100.04 / 0.120.04 / 0.13
NDBA0.03 / 0.110.04 / 0.130.04 / 0.14
NPIP0.04 / 0.130.04 / 0.130.05 / 0.15
NPYR0.04 / 0.130.04 / 0.120.04 / 0.14
NMOR0.05 / 0.160.05 / 0.150.05 / 0.16
NDPhA0.04 / 0.120.03 / 0.110.04 / 0.12
NMEA0.04 / 0.140.04 / 0.130.04 / 0.14
Data sourced from a study comparing the analysis of nitrosamines in artificial saliva.[3]

Table 3: Recovery (%) and Precision (RSD, %)

NitrosamineEI-GC-MS/MSAPCI-LC-MS/MSESI-LC-MS/MS
Recovery / RSD Recovery / RSD Recovery / RSD
NDMA105.3 / 4.598.7 / 5.195.6 / 6.2
NDEA108.7 / 3.9101.2 / 4.898.4 / 5.5
NDPA110.1 / 3.5103.5 / 4.2101.1 / 5.1
NDBA112.5 / 3.1105.8 / 3.9103.2 / 4.8
NPIP109.8 / 3.8102.1 / 4.599.7 / 5.3
NPYR107.6 / 4.1100.5 / 4.997.9 / 5.8
NMOR106.9 / 4.399.8 / 5.096.5 / 6.0
NDPhA111.3 / 3.3104.2 / 4.0101.8 / 4.9
NMEA108.2 / 3.9101.7 / 4.798.9 / 5.6
Data reflects average recovery and relative standard deviation from a comparative study.[3]

Based on this comparative data, EI-GC-MS/MS demonstrated the best overall performance for the simultaneous analysis of the nine tested nitrosamines with respect to linearity, recovery, and precision.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following are representative protocols for LC-MS and GC-MS analysis of nitrosamines in pharmaceutical matrices.

LC-MS/MS Experimental Protocol

This protocol is a general representation and may require optimization based on the specific drug substance or product.

  • Sample Preparation:

    • Accurately weigh approximately 250 mg of the sartan Active Pharmaceutical Ingredient (API) or ground tablet powder into a 15 mL centrifuge tube.

    • Add 250 µL of an internal standard solution (e.g., 400 ng/mL of a deuterated nitrosamine mix) and 250 µL of methanol (B129727).

    • Sonicate for 5 minutes to facilitate extraction.

    • Add 4.5 mL of deionized water and sonicate for another 5 minutes.

    • Centrifuge the sample at 3000 x g for 5 minutes.

    • Filter the supernatant through a 0.22 µm PVDF filter before analysis.[4]

  • Chromatographic Conditions:

    • Column: A reversed-phase column suitable for polar compounds, such as a C18 or phenyl-hexyl column. A study found a phenyl-hexyl column provided superior separation for certain nitrosamine/API pairs.[5]

    • Mobile Phase: A gradient elution is typically used, for example, with 0.1% formic acid in water as mobile phase A and 0.1% formic acid in an organic solvent like acetonitrile (B52724) or methanol as mobile phase B.[4]

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40 °C.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI can be more suitable for less polar nitrosamines.

    • Polarity: Positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for tandem quadrupole instruments or parallel reaction monitoring (PRM) for high-resolution mass spectrometry (HRMS).[6]

    • MRM Transitions: Specific precursor-to-product ion transitions for each nitrosamine and internal standard must be optimized.

GC-MS/MS Experimental Protocol

This protocol is suitable for volatile and semi-volatile nitrosamines.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Weigh an appropriate amount of the sample (e.g., 250 mg of API) into a 15 mL centrifuge tube.

    • For solid dosage forms, a representative powder from approximately 10 ground tablets can be used.

    • Add 10 mL of a 1M sodium hydroxide (B78521) solution, vortex briefly, and shake for at least 5 minutes.

    • Add 2.0 mL of dichloromethane, vortex, and shake for at least 5 minutes.

    • Centrifuge to separate the layers.

    • Transfer the organic (bottom) layer to a clean vial for analysis.

  • Chromatographic Conditions:

    • Column: A mid-polar capillary column, such as one with a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase, is often used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Inlet Temperature: Typically around 250 °C.

    • Oven Temperature Program: A temperature gradient is used to separate the nitrosamines, for example, starting at 40-50 °C and ramping up to 220-240 °C.

    • Injection Mode: Splitless injection is commonly used for trace analysis.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electron Ionization (EI).

    • MS Source Temperature: Typically around 230 °C.

    • Quadrupole Temperature: Around 150 °C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Method Selection Logic

The choice between LC-MS and GC-MS for nitrosamine analysis is dependent on several factors, including the specific nitrosamines of interest, the sample matrix, and the desired sensitivity.

Method Selection Method Selection Logic for Nitrosamine Analysis Start Start Nitrosamine_Properties Volatile & Thermally Stable? Start->Nitrosamine_Properties GC_MS GC-MS/MS Nitrosamine_Properties->GC_MS Yes LC_MS LC-MS/MS Nitrosamine_Properties->LC_MS No (Non-volatile or Thermally Labile) Matrix_Complexity Complex Matrix? High_Sensitivity High Sensitivity Required? Matrix_Complexity->High_Sensitivity No Matrix_Complexity->LC_MS Yes (Potential for Matrix Effects) High_Sensitivity->GC_MS No High_Sensitivity->LC_MS Yes GC_MS->Matrix_Complexity

Method Selection Logic

Conclusion

Both LC-MS and GC-MS are powerful techniques for the analysis of nitrosamine impurities in pharmaceutical products. LC-MS/MS is often considered the gold standard due to its broad applicability and high sensitivity.[2] However, GC-MS/MS can offer excellent performance, particularly for volatile nitrosamines, and may be less susceptible to matrix effects. The choice of method should be based on a thorough evaluation of the specific analytical requirements and validated to ensure it is fit for its intended purpose, in line with regulatory expectations.

References

A Comparative Guide to Mass Spectrometry Performance for N-Nitroso Quinapril Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of N-Nitroso Quinapril, a potential mutagenic impurity, in pharmaceutical products is a critical analytical challenge. Stringent regulatory guidelines necessitate highly sensitive and selective methods to ensure patient safety. This guide provides an objective comparison of the performance characteristics of different mass spectrometry platforms for the analysis of this compound and other nitrosamines, supported by experimental data.

Key Mass Spectrometry Platforms for Nitrosamine (B1359907) Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for analyzing non-volatile and thermally labile nitrosamines like this compound. The two most prominent types of mass spectrometers employed for this purpose are Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS), such as Orbitrap technology.

  • Triple Quadrupole (QqQ) Mass Spectrometry: These instruments are the workhorses for targeted quantitative analysis.[1] They operate in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, offering exceptional sensitivity and selectivity for known target compounds.[2]

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments, like the Thermo Scientific Orbitrap series, provide high mass accuracy and resolution. This allows for the confident identification and quantification of compounds, even in complex matrices, and helps to differentiate target analytes from isobaric interferences, thus reducing the risk of false positives.[3][4] HRMS also enables retrospective data analysis, allowing for the screening of unknown or emerging nitrosamines without the need for re-running samples.[5]

Comparative Performance Data

The following table summarizes the quantitative performance data for nitrosamine analysis using various LC-MS systems. While specific data for this compound is limited in publicly available literature, the data for other nitrosamines serves as a strong indicator of the expected performance for this compound on these platforms.

Mass SpectrometerAnalyte(s)Sample MatrixLOQ (ng/mL)Linearity (ng/mL)Key Findings & Reference
Thermo Scientific Orbitrap Exploris 120 9 NitrosaminesRanitidine (B14927) Drug Product0.1 - 0.50.1 - 50High resolution of 120,000 avoids false positives from co-eluting species.[3][6][7]
Agilent 6475 Triple Quadrupole LC/MS 8 NitrosaminesLosartan Potassium API0.05 - 10.05 - 1Demonstrates high sensitivity and confidence in determining nitrosamine levels in final drug products.[8]
Agilent 6495D Triple Quadrupole LC/MS 8 NitrosaminesLosartan Potassium API0.005 - 200.005 - 20Excellent quantitation linearity with R² >0.99 for all analytes.[9]
Waters ACQUITY UPLC I-Class/Xevo TQ-XS 6 NitrosaminesRanitidine Drug Product0.025 - 0.1Not SpecifiedAchieved LLOQs of <0.003 ppm relative to the ranitidine API concentration.
SCIEX QTRAP 4500 LC-MS/MS System 6 NitrosaminesLosartan API0.40.4 - 153.6Sensitive and reproducible method suitable for quality control environments.[10]
SCIEX QTRAP 6500+ LC-MS/MS System 8 NitrosaminesBuffer0.01 (10 pg/mL)0.01 - 5Highly sensitive assay with excellent reproducibility and accuracy.[11]
Waters ACQUITY Arc System with QDa Mass Detector 6 NitrosaminesValsartan Drug Substance10 - 2010 - 1000A single HPLC/UV method with mass confirmation for reliable quantification.[12]

Experimental Protocols

A generalized experimental protocol for the analysis of this compound and other nitrosamines by LC-MS/MS is outlined below, based on common methodologies described in the literature.[8][9][13][14]

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 100 mg of the drug substance or powdered tablets into a centrifuge tube.

  • Dissolution: Add a suitable solvent, typically methanol (B129727) or a mixture of methanol and water, to dissolve the sample.

  • Extraction: Subject the sample to mechanical shaking for approximately 30-45 minutes to ensure complete extraction of the analytes.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10-15 minutes to pelletize any undissolved excipients.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

Liquid Chromatography Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of nitrosamines.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.

  • Gradient: A gradient elution is typically employed to achieve optimal separation of the nitrosamines from the drug substance and other matrix components.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions
  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for nitrosamine analysis as it can provide better sensitivity and reduced ion suppression compared to Electrospray Ionization (ESI) for certain nitrosamines.[6][15]

  • Scan Type:

    • Triple Quadrupole: Multiple Reaction Monitoring (MRM).

    • HRMS (Orbitrap): Targeted Single Ion Monitoring (t-SIM) or Parallel Reaction Monitoring (PRM).

  • Resolution (for HRMS): A resolution of at least 45,000 is recommended to distinguish nitrosamines from potential isobaric interferences.[4]

Visualization of the Analytical Workflow

The following diagram illustrates the general experimental workflow for the analysis of this compound.

Analytical Workflow for this compound General Analytical Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Drug Substance or Product dissolve Dissolution in Solvent sample->dissolve extract Mechanical Shaking dissolve->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter lc_separation LC Separation filter->lc_separation Inject Sample ms_detection Mass Spectrometry Detection (QqQ or HRMS) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

General workflow for this compound analysis.

Conclusion

Both Triple Quadrupole and High-Resolution Mass Spectrometry platforms offer the high sensitivity and selectivity required for the analysis of this compound and other nitrosamine impurities in pharmaceutical products.

  • Triple Quadrupole systems are exceptionally well-suited for routine, high-throughput quantitative analysis of known nitrosamines, providing excellent sensitivity and robustness.[1]

  • High-Resolution Mass Spectrometry systems offer the added benefits of high mass accuracy for confident identification, the ability to perform retrospective analysis for unknown impurities, and the power to resolve interferences in complex samples.[5][16]

The choice of the most appropriate mass spectrometer will depend on the specific needs of the laboratory, including the required level of sensitivity, the complexity of the sample matrix, and whether there is a need for untargeted screening in addition to targeted quantification. The methodologies and performance data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to make informed decisions for the reliable control of nitrosamine impurities.

References

Navigating the Analytical Maze: A Comparative Guide to N-Nitroso Quinapril Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The presence of N-nitrosamine impurities in pharmaceutical products remains a critical concern for researchers, scientists, and drug development professionals. Among these, N-Nitroso Quinapril, a potential impurity in the widely used ACE inhibitor Quinapril, necessitates robust and sensitive quantification methods to ensure patient safety and regulatory compliance. This guide provides an objective comparison of two prominent analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)—for the accurate determination of this compound, supported by experimental data and detailed protocols.

At a Glance: Method Performance Comparison

The selection of an analytical method for this compound quantification hinges on a variety of factors, including sensitivity, selectivity, and the nature of the drug matrix. Below is a summary of the performance characteristics of a specific LC-MS/MS method alongside a representative GC-MS/MS method applicable to nitrosamine (B1359907) analysis.

ParameterLC-MS/MS MethodGC-MS/MS Method (Representative)
Instrumentation Shimadzu HPLC + AB Sciex QTrap 5500Gas Chromatograph with Triple Quadrupole Mass Spectrometer
Limit of Detection (LOD) Method-specific LOD for this compound not explicitly stated. General nitrosamine methods achieve low ng/mL to pg/mL levels.0.02 - 0.03 ppm for various nitrosamines.
Limit of Quantification (LOQ) Method-specific LOQ for this compound not explicitly stated. General nitrosamine methods achieve low ng/mL levels.0.06 - 0.09 ppm for various nitrosamines.
Linearity (r²) Not explicitly stated for this compound. Generally >0.99 for nitrosamine analysis.>0.996 for various nitrosamines.
Accuracy (% Recovery) Not explicitly stated for this compound. Typically 80-120% for nitrosamine analysis.80 - 120% for various nitrosamines.
Precision (%RSD) Not explicitly stated for this compound. Typically <15% for nitrosamine analysis.< 20%

Note: The GC-MS/MS data is representative of methods validated for other nitrosamine impurities and is included to provide a general comparison of the technique's capabilities.[1][2]

Visualizing the Workflow

A generalized workflow for the quantification of this compound in a pharmaceutical product involves several key stages from sample preparation to data analysis.

General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing sample Weigh Drug Product/ Substance dissolve Dissolve/Extract in Appropriate Solvent (e.g., Methanol, Dichloromethane) sample->dissolve vortex Vortex/Sonicate dissolve->vortex centrifuge Centrifuge vortex->centrifuge filter Filter Supernatant centrifuge->filter lcms LC-MS/MS Analysis filter->lcms Liquid Injection gcms GC-MS/MS Analysis filter->gcms Liquid Injection integrate Peak Integration lcms->integrate gcms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of This compound calibrate->quantify report Reporting quantify->report

Caption: A generalized workflow for this compound quantification.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the experimental protocols for the LC-MS/MS and a representative GC-MS/MS method.

LC-MS/MS Method for this compound

This method is adapted from a validated procedure for the determination of N-Nitroso-Ramipril and includes parameters for this compound.[3]

1. Sample Preparation:

  • Weigh approximately 50 mg of the homogenized finished drug product into a plastic centrifuge tube.

  • Add an appropriate volume of a suitable solvent (e.g., methanol) to dissolve the sample.

  • If an internal standard is used, add a known concentration at this stage.

  • Vortex the sample to ensure complete dissolution.

  • Centrifuge the sample to pellet any undissolved excipients.

  • Filter the supernatant through a 0.22 µm or 0.45 µm filter into an HPLC vial.

2. HPLC Parameters:

  • Column: XTerra MS C18, 3.5 µm, 3.0 x 100 mm

  • Eluent A: Water with 0.1% Formic Acid

  • Eluent B: Acetonitrile/Water (95/5, v/v) with 0.1% Formic Acid

  • Flow Rate: 0.40 mL/min

  • Oven Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.00 min: 40% B

    • 3.00 min: 40% B

    • 4.80 min: 100% B

    • 10.0 min: 100% B

    • 10.1 min: 40% B

    • 15.0 min: 40% B

3. MS/MS Parameters:

  • Ion Source: Turbo Spray

  • Polarity: Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for this compound:

    • Q1 Mass (Da): 468.10 -> Q3 Mass (Da): 234.1

    • Q1 Mass (Da): 468.10 -> Q3 Mass (Da): 178.1

  • DP (Volts): 81

  • CE (Volts): 25 (for 234.1), 15 (for 178.1)

  • CXP (Volts): 12 (for 234.1), 16 (for 178.1)

Representative GC-MS/MS Method for Nitrosamine Analysis

This protocol is based on a validated method for the simultaneous estimation of four nitrosamine impurities in Valsartan and is representative of a typical GC-MS/MS approach that could be adapted for this compound.[1][2]

1. Sample Preparation:

  • Weigh approximately 500 mg of the drug substance or powdered tablets into a 15 mL centrifuge tube.

  • Add 5 mL of dichloromethane.

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm nylon syringe filter into a GC vial.

2. GC Parameters:

  • Column: DM-WAX (30 m x 0.25 mm, 0.5 µm)

  • Carrier Gas: Helium at a flow rate of 3.0 mL/min

  • Injection Volume: 1 µL in split mode (1:2)

  • Inlet Temperature: 240 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 4 min

    • Ramp at 20 °C/min to 240 °C, hold for 3 min

3. MS/MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific transitions for this compound would need to be determined through method development. For other nitrosamines, precursor ions are selected based on their mass spectra, and product ions are generated through collision-induced dissociation.

Concluding Remarks

Both LC-MS/MS and GC-MS/MS are powerful techniques for the trace-level quantification of N-nitrosamine impurities. LC-MS/MS is often preferred for its applicability to a wider range of nitrosamines, including those that are less volatile or thermally labile.[4] GC-MS/MS, particularly with headspace sampling, can be highly effective for volatile nitrosamines and may offer simpler sample preparation in some cases.[5] The choice of method will ultimately depend on the specific characteristics of this compound, the available instrumentation, and the required sensitivity to meet regulatory guidelines. The provided protocols offer a solid foundation for the development and validation of robust analytical methods for this critical impurity.

References

A Comparative Analysis of the Genotoxicity of N-Nitroso Quinapril and Other ACE Inhibitor Nitrosamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine (B1359907) impurities in pharmaceuticals has become a significant focus for regulatory agencies and drug developers worldwide. As a class of compounds, nitrosamines are of concern due to their potential genotoxic and carcinogenic properties. This guide provides a comparative overview of the genotoxicity of N-Nitroso Quinapril, a nitrosamine impurity associated with the angiotensin-converting enzyme (ACE) inhibitor Quinapril, and other nitrosamines derived from structurally related ACE inhibitors. The information presented herein is based on available experimental data and is intended to inform risk assessment and drug development strategies.

Executive Summary

Recent comprehensive studies have demonstrated that this compound and other nitrosamines derived from ACE inhibitors exhibit a low to negligible genotoxic potential. This is in stark contrast to the known genotoxicity of many simple nitrosamines. The key differentiating factor for these complex nitrosamine drug substance-related impurities (NDSRIs) is significant steric hindrance around the α-carbon atom of the nitrosamine moiety. This structural feature is believed to impede the metabolic activation required to exert a genotoxic effect. In vitro and in vivo studies on this compound and N-Nitroso Ramipril have shown a lack of mutagenicity and genotoxicity. For other ACE inhibitor nitrosamines, a read-across approach based on structural similarity is often employed to infer their low genotoxic risk.

Comparative Genotoxicity Data

The following tables summarize the available quantitative data from key genotoxicity assays for this compound and other ACE inhibitor nitrosamines.

Table 1: In Vitro Genotoxicity - Bacterial Reverse Mutation Assay (Ames Test)

CompoundTest StrainsMetabolic Activation (S9)ResultHighest Concentration Tested (µ g/plate )
This compound TA98, TA100, TA1535, TA1537, WP2 uvrA pKM101With and Without (Rat and Hamster S9)Negative 5000
N-Nitroso Ramipril TA98, TA100, TA1535, TA1537, WP2 uvrA pKM101With and Without (Rat and Hamster S9)Negative 5000
N-Nitroso Enalapril TA98, TA100, TA1535, TA1537, WP2 uvrA pKM101With and Without (Rat and Hamster S9)Negative 5000
N-Nitroso Perindopril TA98, TA100, TA1535, TA1537, WP2 uvrA pKM101With and Without (Rat and Hamster S9)Negative 5000
N-Nitroso Lisinopril Not explicitly tested in available literature; classified as non-mutagenic via read-across from this compound by the EMA.[1]-Considered Negative -
N-Nitroso Benazepril No publicly available Ames test data found.-Data Not Available -

Source: Data for this compound, Ramipril, Enalapril, and Perindopril is based on dose-response data from published studies.[2][3][4]

Table 2: In Vivo Genotoxicity Assays

CompoundAssay TypeSpeciesKey Findings
This compound Liver Comet AssayMouseNon-genotoxic [1][5]
Big Blue® Gene Mutation AssayMouseNon-mutagenic [1][5]
Duplex SequencingMouseNon-mutagenic [1][5]
N-Nitroso Ramipril Liver Comet AssayMouseNon-genotoxic [1][5]
Big Blue® Gene Mutation AssayMouseNon-mutagenic [1][5]
Duplex SequencingMouseNon-mutagenic [1][5]
Other ACE Inhibitor Nitrosamines Various-Specific in vivo data for other ACE inhibitor nitrosamines is limited. Regulatory bodies often utilize a read-across approach from structurally similar compounds like this compound and N-Nitroso Ramipril to assess their risk.[1]

Signaling Pathways and Experimental Workflows

Nitrosamine Bioactivation and Genotoxicity Pathway

The genotoxicity of many nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes. The simplified pathway below illustrates this process. For ACE inhibitor nitrosamines, the steric hindrance at the α-carbon is thought to prevent the initial α-hydroxylation step, thereby inhibiting the formation of the DNA-reactive diazonium ion.

Nitrosamine_Bioactivation cluster_ace ACE Inhibitor Nitrosamines Nitrosamine N-Nitrosamine (Pro-carcinogen) AlphaHydroxy α-Hydroxy Nitrosamine (Unstable Intermediate) Nitrosamine->AlphaHydroxy CYP-mediated α-hydroxylation Diazonium Alkyldiazonium Ion (Reactive Electrophile) AlphaHydroxy->Diazonium Spontaneous decomposition DNA_Adduct DNA Adducts Diazonium->DNA_Adduct Alkylation of DNA Mutation Mutations DNA_Adduct->Mutation Miscoding during DNA replication Cancer Cancer Initiation Mutation->Cancer StericHindrance Steric Hindrance at α-carbon (e.g., this compound) StericHindrance->AlphaHydroxy Inhibits

Caption: Simplified pathway of nitrosamine bioactivation and genotoxicity.

Risk Assessment Workflow for Nitrosamine Impurities

The following diagram outlines a typical workflow for the risk assessment and control of nitrosamine impurities in pharmaceutical products, as recommended by regulatory agencies.

Nitrosamine_Risk_Assessment Start Start: Risk Identification Risk_Assessment Step 1: Risk Assessment (API synthesis, DP manufacturing, stability) Start->Risk_Assessment Risk_Identified Risk Identified? Risk_Assessment->Risk_Identified No_Risk No Risk Identified Document Rationale Risk_Identified->No_Risk No Confirmatory_Testing Step 2: Confirmatory Testing (Validated analytical methods) Risk_Identified->Confirmatory_Testing Yes End End: Compliant Product No_Risk->End Nitrosamine_Detected Nitrosamine > AI? Confirmatory_Testing->Nitrosamine_Detected Below_AI Below Acceptable Intake (AI) Implement controls & monitor Nitrosamine_Detected->Below_AI No Above_AI Step 3: Risk Mitigation (Process modification, formulation change) Nitrosamine_Detected->Above_AI Yes Below_AI->End Above_AI->Risk_Assessment Re-evaluate risk

Caption: General workflow for nitrosamine impurity risk assessment.

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. For nitrosamines, an enhanced protocol is often recommended.

  • Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the genes required for histidine or tryptophan synthesis, respectively. The bacteria are exposed to the test substance, and a positive result is indicated by a substance-induced increase in the number of revertant colonies that can grow on an amino acid-deficient medium.

  • Methodology:

    • Test Strains: A standard set of strains is used, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).

    • Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 fraction), usually derived from the livers of rats or hamsters pre-treated with enzyme-inducing agents. For nitrosamines, hamster liver S9 is often more sensitive.

    • Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are pre-incubated. The mixture is then combined with molten top agar (B569324) and poured onto minimal glucose agar plates.

    • Incubation: Plates are incubated for 48-72 hours at 37°C.

    • Scoring: The number of revertant colonies per plate is counted. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies over the solvent control.

In Vivo Comet Assay

The comet assay is a sensitive method for detecting DNA strand breaks in eukaryotic cells.

  • Principle: Single cells are embedded in a thin layer of agarose (B213101) on a microscope slide, lysed to remove membranes and cytoplasm, leaving the DNA as a "nucleoid." The DNA is then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates further from the nucleoid, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

  • Methodology:

    • Dosing: Animals (typically rodents) are administered the test substance.

    • Tissue Collection: At appropriate time points, tissues of interest (e.g., liver) are collected and single-cell suspensions are prepared.

    • Slide Preparation: Cells are mixed with low-melting-point agarose and layered onto a microscope slide.

    • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins.

    • Alkaline Unwinding and Electrophoresis: Slides are placed in an alkaline electrophoresis buffer to unwind the DNA and are then subjected to electrophoresis.

    • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

    • Data Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail (% tail DNA), which is the primary measure of DNA damage.

In Vivo Micronucleus Assay

This assay detects chromosomal damage or damage to the mitotic apparatus.

  • Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells in a treated animal population indicates genotoxic activity.

  • Methodology:

    • Dosing: Animals are treated with the test substance, typically over a period of several days.

    • Tissue Collection: Bone marrow or peripheral blood is collected. For liver genotoxicity, hepatocytes can be isolated.

    • Slide Preparation: Cell suspensions are used to prepare slides, which are then fixed and stained.

    • Analysis: The frequency of micronucleated immature erythrocytes (in bone marrow or blood) or hepatocytes is determined by microscopic analysis.

    • Toxicity Assessment: The ratio of immature to mature erythrocytes is also assessed as an indicator of bone marrow toxicity.

Conclusion

References

Read-Across Assessment for N-Nitroso Quinapril Carcinogenicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive read-across assessment of the carcinogenic potential of N-Nitroso Quinapril, a nitrosamine (B1359907) drug substance-related impurity (NDSRI). By leveraging data from structurally similar compounds and detailing the underlying scientific principles and experimental evidence, this document offers a robust framework for risk evaluation.

Executive Summary

Recent comprehensive assessments have concluded that this compound is non-mutagenic and non-carcinogenic.[1][2] This is attributed to its molecular structure, specifically steric hindrance and branching at the α-carbon position, which are predicted to inhibit the metabolic bioactivation required to initiate a carcinogenic response.[1][2] This guide presents a comparative analysis, contrasting the predicted safety profile of this compound with potent carcinogenic nitrosamines, N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), to highlight the critical role of molecular structure in determining carcinogenic potential.

Read-Across Assessment Framework

Read-across is a toxicological assessment method that uses data from well-studied analogous compounds to predict the toxicity of a substance with limited data. This approach is widely accepted by regulatory bodies such as the FDA and EMA for the risk assessment of nitrosamine impurities.[3][4] The fundamental principle is that structurally similar compounds are likely to have similar toxicological properties.

For this compound, the read-across approach involves:

  • Target Compound: this compound

  • Analogue Compounds: Structurally related nitrosamines with known carcinogenic potential (e.g., NDMA, NDEA).

  • Hypothesis: The structural features of this compound, particularly the steric bulk around the N-nitroso group, prevent the metabolic activation (α-hydroxylation) that is essential for the carcinogenicity of simple nitrosamines like NDMA and NDEA.[1][2]

Below is a diagram illustrating the logical workflow of this read-across assessment.

Read-Across Assessment Workflow

Comparative Carcinogenicity Data

The following table summarizes the carcinogenic potency of the potent carcinogens NDMA and NDEA, which serve as comparators in this read-across assessment. The TD50 value represents the chronic dose rate that would induce tumors in 50% of the test animals. A lower TD50 value indicates higher carcinogenic potency.

CompoundStructureSpeciesTarget Organ(s)TD50 (mg/kg/day)Carcinogenic Potency
N-Nitrosodimethylamine (NDMA) NDMA StructureRatLiver, Kidney, Lung0.096[5][6][7]High
N-Nitrosodiethylamine (NDEA) NDEA StructureRatLiver, Esophagus0.033[6][8]High
This compound this compound Structure--Not Established (Predicted Negligible)Negligible[1][2]

Mechanism of Action: Metabolic Activation of Carcinogenic Nitrosamines

The carcinogenicity of simple N-nitrosamines like NDMA and NDEA is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP2E1 and CYP2A6.[1][9][10] This process, known as α-hydroxylation, is the critical initiating step. The resulting unstable α-hydroxy nitrosamine decomposes to a highly reactive diazonium ion, which can then alkylate DNA, leading to mutations and potentially cancer.[9][11][12]

The proposed mechanism for the lack of carcinogenicity in this compound is the steric hindrance around the α-carbon atoms, which prevents the necessary enzymatic α-hydroxylation.[1][2]

The following diagram illustrates the metabolic activation pathway for carcinogenic nitrosamines.

Metabolic Activation of N-Nitrosamines

Experimental Protocols for Key Genotoxicity Assays

In Vivo Alkaline Comet Assay

Objective: To detect DNA strand breaks in cells.

Methodology:

  • Animal Dosing: Male and female rodents are administered the test substance (this compound) or a control (vehicle or positive control) typically via oral gavage for a specified period.

  • Tissue Collection: At the end of the dosing period, animals are euthanized, and target organs (e.g., liver) are collected.

  • Cell Isolation: Single-cell suspensions are prepared from the collected tissues.

  • Electrophoresis: The isolated cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and cytoplasm, and then subjected to electrophoresis under alkaline conditions.

  • Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. Damaged DNA, containing strand breaks, migrates further in the electric field, forming a "comet" shape. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[2][13][14]

Big Blue® Transgenic Rodent (TGR) Mutation Assay

Objective: To detect in vivo gene mutations in any tissue.

Methodology:

  • Animal Model: The assay utilizes Big Blue® transgenic mice or rats, which contain multiple copies of a lambda phage shuttle vector (containing the lacI and cII target genes) integrated into their genome.[6][15][16]

  • Dosing: The transgenic rodents are exposed to the test substance (this compound) over a period, typically 28 days.[15][16]

  • DNA Extraction: Following the exposure period, genomic DNA is extracted from various tissues of interest.

  • In Vitro Packaging and Plating: The shuttle vectors are rescued from the genomic DNA using in vitro packaging extracts and are then used to infect E. coli. These bacteria are plated on a selective medium.

  • Mutation Scoring: Mutations in the target genes are identified by a color change in the bacterial colonies. The mutant frequency is calculated by comparing the number of mutant plaques to the total number of plaques.[6][16]

Conclusion

The read-across assessment, supported by robust experimental data, strongly indicates that this compound is not carcinogenic. The structural features of the molecule, specifically the steric hindrance around the N-nitroso group, are predicted to prevent the metabolic activation that is a prerequisite for the carcinogenicity of many other nitrosamines. This understanding is critical for the accurate risk assessment of nitrosamine drug substance-related impurities and for guiding the development of safer pharmaceuticals.

References

Navigating the Labyrinth of Nitrosamine Analysis: A Guide to N-Nitroso Quinapril Method Transfer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the wake of heightened regulatory scrutiny surrounding nitrosamine (B1359907) impurities in pharmaceutical products, the robust and reliable analysis of these potentially carcinogenic compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of N-Nitroso Quinapril, a nitrosamine impurity associated with the angiotensin-converting enzyme (ACE) inhibitor Quinapril. Furthermore, it outlines a detailed framework for the successful transfer of analytical methods between laboratories, a critical step in ensuring consistent and accurate results across the pharmaceutical development and manufacturing lifecycle.

The presence of nitrosamines, such as this compound, in medicinal products poses a significant health risk.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring pharmaceutical manufacturers to perform comprehensive risk assessments and implement validated, highly sensitive analytical methods to control these impurities.[1][2][4][5]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is crucial for achieving the required sensitivity and selectivity for this compound analysis. The most commonly employed methods include Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), Gas Chromatography with mass spectrometry (GC-MS), and High-Performance Liquid Chromatography with ultraviolet detection (HPLC-UV).

Analytical TechniquePrincipleLimit of Detection (LOD)Limit of Quantitation (LOQ)AdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass analysis of fragmented ions.Low ng/mL to pg/mLLow ng/mL to pg/mLHigh sensitivity and selectivity, suitable for complex matrices.[6][7]Higher equipment cost and complexity.
GC-MS Chromatographic separation of volatile compounds followed by mass analysis.Low ppb rangeLow ppb rangeExcellent for volatile and semi-volatile nitrosamines.[8][9]May require derivatization for non-volatile compounds, potential for thermal degradation of analytes.[10]
HPLC-UV Chromatographic separation with detection based on UV absorbance.ng/mL to µg/mLng/mL to µg/mLCost-effective and widely available instrumentation.[11]Lower sensitivity and selectivity compared to MS methods, potential for matrix interference.[11][12]

Experimental Protocols

LC-MS/MS Method for this compound

This method is adapted from established protocols for nitrosamine analysis in pharmaceuticals.[6][7][13]

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Methanol

  • Gradient: Optimized for separation of this compound from the drug substance and other impurities.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and a suitable internal standard (e.g., this compound-d5).

  • Sample Preparation:

    • Weigh and dissolve the Quinapril drug substance or crushed tablets in a suitable solvent (e.g., Methanol).

    • Spike with internal standard.

    • Vortex and centrifuge to precipitate excipients.

    • Filter the supernatant through a 0.22 µm filter before injection.

GC-MS Method for this compound (Conceptual)

While less common for non-volatile nitrosamines like this compound, a GC-MS method could be developed, potentially requiring derivatization. The following is a general approach based on existing methods for other nitrosamines.[8][9][14]

  • Instrumentation: Gas chromatograph coupled to a single or triple quadrupole mass spectrometer.

  • Column: Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium.

  • Oven Temperature Program: Ramped to achieve separation.

  • Injection Mode: Splitless.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

  • Sample Preparation:

    • Extraction of this compound from the sample matrix using a suitable organic solvent.

    • (If necessary) Derivatization to increase volatility.

    • Concentration of the extract.

    • Injection into the GC-MS.

Method Transfer Workflow for this compound Analysis

A structured and well-documented method transfer process is essential to ensure that the receiving laboratory can perform the analytical method with the same accuracy and precision as the originating laboratory.[15]

MethodTransferWorkflow Initiation Initiation & Planning Protocol Method Transfer Protocol Development Initiation->Protocol Training Training of Receiving Lab Personnel Protocol->Training Execution Protocol Execution at Both Labs Training->Execution Data Data Analysis & Comparison Execution->Data Acceptance Evaluation against Acceptance Criteria Data->Acceptance Report Method Transfer Report Generation Acceptance->Report Success Failure Investigation of Failure Acceptance->Failure Failure Implementation Implementation for Routine Use Report->Implementation Failure->Initiation Re-initiate LogicalRelationship OriginatingLab Originating Lab (Method Development & Validation) TransferProtocol Transfer Protocol (Defines Scope, Procedure, Acceptance Criteria) OriginatingLab->TransferProtocol ComparativeTesting Comparative Testing (Analysis of Common Samples) OriginatingLab->ComparativeTesting ReceivingLab Receiving Lab (Demonstrates Proficiency) TransferProtocol->ReceivingLab ReceivingLab->ComparativeTesting SuccessfulTransfer Successful Transfer (Meets Pre-defined Criteria) ComparativeTesting->SuccessfulTransfer

References

Evaluating Analytical Methods for N-Nitroso Quinapril: A Comparative Guide to Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of N-nitroso impurities, such as N-Nitroso Quinapril, in pharmaceutical products is critical for ensuring patient safety. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have set stringent limits on the acceptable intake of these potential carcinogens.[1][2] Developing and validating robust analytical methods with appropriate linearity and a wide dynamic range is paramount for the reliable detection and quantification of these impurities at trace levels.

This guide provides a comparative overview of the linearity and range of common analytical techniques used for the determination of nitrosamine (B1359907) impurities. While specific validated method data for this compound is not publicly available, this guide draws upon established methods for other nitrosamines, which are directly applicable and representative of the performance expected for this compound analysis. The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), including High-Resolution Mass Spectrometry (HRMS).[3][4][5][6][7]

Comparative Performance of Analytical Methods

The choice of analytical technique is often dictated by the required sensitivity and the complexity of the sample matrix. LC-MS methods generally offer superior sensitivity and selectivity compared to HPLC-UV. The following table summarizes typical linearity and range data from various validated methods for other nitrosamine impurities, providing a benchmark for evaluating methods for this compound.

Analytical MethodAnalyte(s)Linearity (Correlation Coefficient, r²)RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MS 8 Nitrosamines> 0.9991 - 200 ng/mLTypically < 0.7 ng/mLTypically ≤ 1 ng/mL[8]
LC-HRMS 6 NitrosaminesNot specifiedNot specified0.05 - 0.32 ng/mL1.0 ng/mL[5]
LC-MS 8 NitrosaminesNot specifiedNot specified0.3 - 1 ng/mL (for various nitrosamines)Not specified[6]
HPLC with Fluorimetric Detection NDMA and NDEA≥ 0.9990.02 - 2.4 µg/gNot specified0.038 µg/g (NDMA), 0.050 µg/g (NDEA)[9]
LC-MS/MS 12 NitrosaminesNot specifiedNot specified20 ng/g50 ng/g[10]
HPLC-UV 3 Nitrosamines> 0.999Not specifiedNot specifiedNMT 0.64 ppm (NDMA), NMT 0.177 ppm (NDEA & NDIPA)[11]

Note: NDMA (N-nitrosodimethylamine), NDEA (N-nitrosodiethylamine), NDIPA (N-nitrosodiisopropylamine), NMT (Not More Than). The limits in ppm and µg/g are dependent on the sample preparation and dilution factors.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are generalized methodologies for LC-MS and HPLC-UV analysis of nitrosamine impurities, based on established procedures.

1. LC-MS/MS Method for Nitrosamine Impurities

  • Sample Preparation:

    • Weigh and powder a suitable number of tablets.

    • Dissolve the powdered sample in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water.[4][8]

    • The sample may be subjected to mechanical shaking and centrifugation to aid dissolution and remove excipients.[3][4][5]

    • Filter the supernatant through a 0.22 µm or 0.45 µm filter before injection.[3][5]

  • Chromatographic Conditions:

    • Column: A reverse-phase column, such as a C18 or a specialized column for polar compounds, is typically used.[7]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid, is common.[5]

    • Flow Rate: Typical flow rates range from 0.3 to 0.6 mL/min.

    • Column Temperature: Maintained at around 40 °C.[5]

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used.[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for tandem mass spectrometry (MS/MS) to ensure high selectivity and sensitivity.[8] For HRMS, detection is often performed in Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) mode.[5]

2. HPLC-UV Method for Nitrosamine Impurities

  • Sample Preparation:

    • Sample preparation is similar to that for LC-MS methods, involving dissolution in a suitable solvent and filtration.[11]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is frequently used.[11]

    • Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like methanol or acetonitrile (B52724) is employed.[11]

    • Flow Rate: A typical flow rate is around 1.0 mL/min.[11]

    • Detection: UV detection is performed at a wavelength where the nitrosamine has maximum absorbance, typically in the range of 220-240 nm.[7]

Workflow for Establishing Linearity and Range

The process of validating an analytical method for its linearity and range is a systematic endeavor. The following diagram illustrates the typical workflow.

prep_standards Prepare Stock and Working Standard Solutions calibration_curve Generate Calibration Curve (Minimum 5 concentrations) prep_standards->calibration_curve analyze_samples Analyze Calibration Standards using the Analytical Method calibration_curve->analyze_samples plot_data Plot Response vs. Concentration analyze_samples->plot_data regression_analysis Perform Linear Regression Analysis plot_data->regression_analysis evaluate_linearity Evaluate Linearity: - Correlation Coefficient (r²) - Y-intercept - Residual Plot regression_analysis->evaluate_linearity determine_range Determine Range: - Limit of Detection (LOD) - Limit of Quantification (LOQ) - Upper and Lower Limits regression_analysis->determine_range validation_report Document in Validation Report evaluate_linearity->validation_report determine_range->validation_report

References

Detecting N-Nitroso Quinapril: A Comparative Guide to Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of N-Nitroso Quinapril, a nitrosamine (B1359907) impurity in the widely prescribed angiotensin-converting enzyme (ACE) inhibitor Quinapril, has necessitated the development of highly specific and selective analytical methods for its detection and quantification. This guide provides a comparative overview of the primary analytical techniques employed for this purpose, focusing on their performance, specificity, and selectivity, supported by available data for nitrosamine analysis.

Introduction to this compound

This compound is a nitrosamine drug substance-related impurity (NDSRI) that can form during the manufacturing process or storage of Quinapril.[1] Like other nitrosamines, it is classified as a probable human carcinogen, prompting stringent regulatory limits on its presence in pharmaceutical products. The U.S. Food and Drug Administration (FDA) has established an acceptable intake (AI) limit for this compound, underscoring the critical need for sensitive and reliable detection methods to ensure patient safety.[1]

Core Analytical Techniques for Nitrosamine Detection

The primary analytical platforms for the trace-level detection of nitrosamine impurities are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Both techniques offer the high sensitivity and selectivity required to meet regulatory standards.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS), is a versatile and widely adopted technique for the analysis of a broad range of nitrosamines, including those that are non-volatile or thermally labile.

Key Advantages of LC-MS:

  • Broad Applicability: Suitable for a wide array of nitrosamines with varying chemical properties.

  • High Sensitivity: Can achieve low limits of detection (LOD) and quantification (LOQ), often in the parts-per-billion (ppb) range.

  • High Selectivity: Tandem mass spectrometry (MS/MS) provides excellent selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from the drug matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile nitrosamines. Coupled with a mass spectrometer, it provides excellent separation and identification capabilities.

Key Advantages of GC-MS:

  • Excellent for Volatile Compounds: Highly effective for the analysis of volatile nitrosamines.

  • High Resolution: Capillary GC columns offer superior separation efficiency.

  • Established Methods: Numerous validated GC-MS methods exist for the analysis of common nitrosamines.

Comparative Analysis of Detection Assays

The choice between LC-MS and GC-MS for this compound detection depends on various factors, including the specific analytical requirements, available instrumentation, and the complexity of the sample matrix. The following table summarizes the key performance parameters of these techniques for nitrosamine analysis. Note: Data specific to this compound is limited in publicly available literature; therefore, the table presents typical performance characteristics for nitrosamine analysis in general.

ParameterLC-MS/MSGC-MS/MS
Applicability to this compound High (Suitable for non-volatile compounds)Lower (May require derivatization due to the relatively high molecular weight and lower volatility of this compound)
Limit of Detection (LOD) Typically 0.005 - 1 ng/mLTypically 0.1 - 1 ng/mL for amenable compounds
Limit of Quantification (LOQ) Typically 0.01 - 5 ng/mLTypically 0.3 - 3 ng/mL for amenable compounds
Accuracy (% Recovery) Typically 80-120%Typically 80-120%
Precision (% RSD) Typically <15%Typically <15%
Matrix Effects Can be susceptible to ion suppression or enhancementGenerally less susceptible to matrix effects
Sample Preparation Often simpler (e.g., dissolution, filtration)May require more complex extraction and derivatization

Experimental Protocols

Detailed experimental protocols are crucial for achieving accurate and reproducible results. Below are generalized workflows for the analysis of nitrosamine impurities using LC-MS/MS and GC-MS/MS.

Generalized LC-MS/MS Protocol for this compound
  • Sample Preparation:

    • Accurately weigh a portion of the Quinapril drug substance or crushed tablets.

    • Dissolve the sample in a suitable solvent (e.g., methanol (B129727), water with formic acid).

    • Vortex and/or sonicate to ensure complete dissolution.

    • Centrifuge to pelletize any excipients.

    • Filter the supernatant through a 0.22 µm or 0.45 µm filter.

    • Transfer the filtrate to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of formic acid to improve ionization.

    • Mass Spectrometer: A tandem quadrupole mass spectrometer (TQ-MS) or a high-resolution mass spectrometer (HRMS).

    • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) for TQ-MS, monitoring specific transitions for this compound and an internal standard.

Generalized GC-MS/MS Protocol for Volatile Nitrosamines
  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE):

      • Dissolve the sample in an appropriate solvent.

      • Extract the nitrosamines into an organic solvent (e.g., dichloromethane).

      • Concentrate the organic layer.

    • Solid-Phase Extraction (SPE):

      • Pass the dissolved sample through an SPE cartridge to retain the nitrosamines.

      • Elute the nitrosamines with a suitable solvent.

      • Concentrate the eluate.

    • Derivatization (if necessary): For non-volatile nitrosamines, a derivatization step may be required to increase their volatility for GC analysis.

  • GC-MS/MS Analysis:

    • Gas Chromatograph: A gas chromatograph with a suitable capillary column (e.g., a wax or phenyl-substituted column).

    • Injection: Splitless or pulsed splitless injection.

    • Carrier Gas: Helium or hydrogen.

    • Mass Spectrometer: A tandem quadrupole mass spectrometer.

    • Ionization: Electron Ionization (EI).

    • Detection: Multiple Reaction Monitoring (MRM) of characteristic fragment ions.

Visualizing the Analytical Workflow

The following diagrams illustrate the generalized workflows for the detection of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Quinapril Sample (API or Drug Product) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Extraction Vortexing/Sonication Dissolution->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Vial Transfer to Autosampler Vial Filtration->Vial LC UHPLC/HPLC Separation (C18 Column) Vial->LC Ionization Ionization (ESI or APCI) LC->Ionization MS Mass Spectrometry (TQ-MS or HRMS) Detection Detection (MRM) MS->Detection Ionization->MS Data Data Acquisition & Quantification Detection->Data

Caption: Generalized workflow for this compound analysis by LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis Sample Quinapril Sample Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (if necessary) Concentration->Derivatization Vial Transfer to GC Vial Derivatization->Vial GC GC Separation (Capillary Column) Vial->GC Ionization Ionization (EI) GC->Ionization MS Mass Spectrometry (TQ-MS) Detection Detection (MRM) MS->Detection Ionization->MS Data Data Acquisition & Quantification Detection->Data

References

A Comparative Guide to N-Nitroso Quinapril Analytical Methods and Regulatory Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of N-nitroso quinapril, a nitrosamine (B1359907) impurity found in the widely used antihypertensive drug quinapril, has underscored the critical need for robust and highly sensitive analytical methods to ensure patient safety.[1] As regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) enforce stringent limits on such impurities, the pharmaceutical industry is tasked with implementing analytical techniques that can reliably detect and quantify these compounds at trace levels.[2][3][4]

This guide provides an objective comparison of prevalent analytical methods for this compound, benchmarked against current regulatory standards. It includes detailed experimental protocols and performance data to assist researchers and quality control professionals in method selection and validation.

Regulatory Framework for this compound

Nitrosamines are classified as probable human carcinogens, prompting health authorities worldwide to establish acceptable intake (AI) limits to mitigate potential risks.[5][6] this compound is a nitrosamine drug substance-related impurity (NDSRI) that can form during the drug's manufacturing process or storage.[4][7] Regulatory agencies have set specific limits for this impurity based on toxicological assessments.

Table 1: Regulatory Standards for this compound

Regulatory BodyImpurity ClassificationPotency CategoryAcceptable Intake (AI) Limit (ng/day)
U.S. FDANDSRI51500[8]
EMAN-nitrosamineN/A (Substance tested negative in in vivo mutagenicity study)Can be controlled according to ICH Q3A/B guidelines[9]

Benchmarking Analytical Method Performance

The detection of this compound at levels required to meet regulatory AIs necessitates highly sensitive and selective analytical techniques.[10] The most widely adopted methods involve hyphenated mass spectrometry techniques, which offer the necessary performance for trace-level quantification.

Table 2: Comparison of Analytical Methods for Nitrosamine Impurities

Analytical TechniquePrincipleLimit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Limitations
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)Separates compounds by liquid chromatography and detects by mass-to-charge ratio with high specificity.As low as 0.03 ng/mL[11]As low as 0.1 ng/mL[11]High sensitivity and selectivity; suitable for non-volatile and thermally labile compounds like this compound.[2][12]Matrix effects can interfere with ionization; requires sophisticated instrumentation.[13]
GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry)Separates volatile compounds by gas chromatography and detects by mass-to-charge ratio.Low ppb levels (<3 ppb) demonstrated for many nitrosamines.[14]Low ppb levelsExcellent for volatile nitrosamines; high sensitivity and specificity.[11][14]Not suitable for non-volatile or thermally unstable compounds; may require derivatization.[15]
LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry)Uses high-resolution mass analyzers (e.g., Orbitrap, TOF) for highly accurate mass measurements.0.10 ng/mL (for NMBA)[16]0.33 ng/mL (for NMBA)[16]High mass accuracy allows for confident identification and differentiation from interferences.[17]Higher instrument cost compared to standard MS/MS.
HPLC-UV (High-Performance Liquid Chromatography with UV Detection)Separates compounds by HPLC and detects based on ultraviolet light absorption.~10-20 ng/mL[18]~10-20 ng/mL[18]Widely available and cost-effective instrumentation.[19]Lacks the sensitivity and selectivity required to meet the stringent regulatory limits for nitrosamines without extensive sample pre-concentration.[20][21]

Experimental Protocols

The following provides a generalized, detailed methodology for the analysis of this compound using the benchmark standard, LC-MS/MS. This protocol is a composite based on established methods for nitrosamine analysis and should be validated for specific product matrices.[2][16][22]

LC-MS/MS Method for this compound Quantification

1. Objective: To develop and validate a sensitive and selective method for the quantification of this compound in drug substances or drug products.

2. Reagents and Materials:

  • This compound Reference Standard

  • This compound-D5 (or other suitable isotopic internal standard)

  • Methanol (B129727) (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Drug substance or product for testing

  • PVDF syringe filters (0.22 µm)

3. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Perform serial dilutions to create calibration standards ranging from 0.1 ng/mL to 50 ng/mL.[22] Prepare a stock solution of the internal standard (e.g., this compound-D5) in methanol.

  • Sample Preparation (Drug Substance): Accurately weigh approximately 100 mg of the drug substance into a 15 mL centrifuge tube.[16]

  • Extraction: Add a defined volume of methanol (e.g., 5.0 mL) and the internal standard. Vortex until the sample is fully dissolved.[16] For drug products, mechanical shaking for an extended period (e.g., 40 minutes) may be required.[22]

  • Centrifugation: Centrifuge the sample solution for 15 minutes at approximately 4500 rpm to pelletize any undissolved excipients.[16][22]

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[16]

4. Chromatographic Conditions (HPLC):

  • Column: Kinetex F5, 2.6 µm, 100 x 4.6 mm (or equivalent reverse-phase column providing suitable retention and selectivity).[16]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: A linear gradient optimized to separate this compound from the active pharmaceutical ingredient (API) and other potential impurities.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.[16]

  • Injection Volume: 5 µL.

5. Mass Spectrometry Conditions (MS/MS):

  • Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode.[2][20]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions must be determined for this compound and its internal standard. For example:

    • This compound: [M+H]+ → fragment 1, [M+H]+ → fragment 2

    • This compound-D5: [M+H]+ → fragment 1, [M+H]+ → fragment 2

  • Source Parameters: Optimize gas flows, temperatures, and voltages to achieve maximum signal intensity for the target analytes.

6. Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as:

  • Specificity

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Linearity

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Robustness

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the analysis and control of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Receive Drug Substance/Product Weigh Weigh Sample (100 mg) Sample->Weigh AddSolvent Add Solvent & Internal Std Weigh->AddSolvent Extract Vortex / Shake to Extract AddSolvent->Extract Centrifuge Centrifuge (4500 rpm) Extract->Centrifuge Filter Filter (0.22 µm) Centrifuge->Filter Inject Inject Sample into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (HESI/APCI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: General experimental workflow for the analysis of this compound via LC-MS/MS.

Regulatory_Logic RiskAssessment Step 1: Risk Assessment (ICH M7 / FDA Guidance) RiskIdentified Risk Identified? RiskAssessment->RiskIdentified ConfirmatoryTesting Step 2: Confirmatory Testing (Use Validated Method) RiskIdentified->ConfirmatoryTesting Yes NoRisk No Further Action (Document Assessment) RiskIdentified->NoRisk No MethodSelection Select Method (e.g., LC-MS/MS) ConfirmatoryTesting->MethodSelection Result Impurity > AI Limit? MethodSelection->Result Mitigation Step 3: Implement Mitigation & Update Authorization Result->Mitigation Yes Pass Batch Release Result->Pass No ProcessControl Process Optimization & Control Strategy Mitigation->ProcessControl Fail Reject Batch / Regulatory Action ProcessControl->Fail If mitigation fails

Caption: Logical workflow for nitrosamine impurity risk assessment, testing, and mitigation.

References

A Comparative Guide to the Robustness Testing of a Validated LC-MS Method for N-Nitroso Quinapril

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive overview of the robustness testing of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of N-Nitroso Quinapril, a potential genotoxic impurity. The guide details the experimental protocol, presents comparative data in a clear format, and visualizes the key workflows and logical relationships involved in robustness testing.

Introduction to Robustness Testing

The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1] For LC-MS methods developed to quantify trace-level impurities like N-nitrosamines, robustness testing is a critical component of method validation, ensuring consistent performance across different laboratories, instruments, and analysts.

Baseline Validated LC-MS Method for this compound

The following method serves as the foundation for our robustness study. It is a highly sensitive and selective LC-MS/MS method designed for the trace-level quantification of this compound in the drug substance.

2.1. Experimental Protocol: Baseline Method

  • Sample Preparation:

    • Accurately weigh 100 mg of Quinapril drug substance into a 15 mL centrifuge tube.

    • Add 5.0 mL of methanol (B129727) and vortex until the substance is fully dissolved.

    • Spike with an internal standard solution (e.g., this compound-d7) to a final concentration of 10 ng/mL.

    • Centrifuge the sample at 4500 rpm for 15 minutes.[2]

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[2]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 3.0 x 100 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (95:5, v/v).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      10.0 90
      10.1 10

      | 15.0 | 10 |

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor Ion > Product Ion (specific m/z to be determined based on the compound's fragmentation pattern).

      • This compound-d7 (Internal Standard): Precursor Ion > Product Ion.

    • Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

Robustness Testing Protocol

To evaluate the method's robustness, key LC-MS parameters were intentionally varied within a predefined range. The impact of these variations on critical method performance attributes such as retention time, peak area, and signal-to-noise ratio was monitored.

3.1. Experimental Design

A "one factor at a time" (OFAT) approach was employed, where one parameter is changed while others are kept at their nominal values.

3.2. Varied Parameters and Acceptance Criteria

ParameterNominal ValueVariationAcceptance Criteria
Flow Rate 0.4 mL/min± 0.04 mL/minRetention Time RSD ≤ 5%; Peak Area RSD ≤ 15%
Column Temperature 40°C± 5°CRetention Time RSD ≤ 5%; Peak Area RSD ≤ 15%
Mobile Phase pH (Formic Acid 0.1%)± 0.05%Retention Time RSD ≤ 5%; Peak Area RSD ≤ 15%
Mobile Phase Composition (%B initial)± 2%Retention Time RSD ≤ 5%; Peak Area RSD ≤ 15%

3.3. Data Presentation: Summary of Robustness Study Results

The following table summarizes the quantitative data obtained from the robustness study. The results demonstrate the method's capability to withstand minor variations in its parameters.

Parameter VariedConditionRetention Time (min)Peak AreaSignal-to-Noise Ratio
Nominal -5.25102,500150
Flow Rate 0.36 mL/min5.83113,800145
0.44 mL/min4.7793,200155
Column Temperature 35°C5.35105,100148
45°C5.1599,800152
Mobile Phase pH 0.05% Formic Acid5.28101,500147
0.15% Formic Acid5.22103,900153
Mobile Phase Comp. 8% B initial5.45104,200149
12% B initial5.05100,700151

Comparison with Alternative Methods

While the presented C18-based reversed-phase method is robust and effective, alternative chromatographic strategies can be considered, each with its own advantages.

Method AlternativePrinciplePotential AdvantagesConsiderations
Pentafluorophenyl (PFP) Column Offers alternative selectivity based on polar, aromatic, and hydrophobic interactions.Improved separation from matrix components or closely related impurities.May require different mobile phase optimization.
Atmospheric Pressure Chemical Ionization (APCI) Gas-phase ionization technique, often better for less polar compounds.Can provide enhanced sensitivity for certain nitrosamines and reduce matrix effects.Not universally applicable to all nitrosamine (B1359907) structures.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements.Increased confidence in compound identification and can help differentiate isobaric interferences.Higher instrument cost and potentially more complex data processing.

Visualizing the Workflow and Logic

5.1. Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation weigh Weigh Drug Substance dissolve Dissolve in Methanol weigh->dissolve spike Spike with Internal Standard dissolve->spike centrifuge Centrifuge spike->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify evaluate Evaluate Robustness quantify->evaluate

LC-MS/MS Analysis Workflow

5.2. Robustness Testing Logic Diagram

G cluster_factors Deliberate Variations (Factors) cluster_responses Method Performance (Responses) cluster_evaluation Evaluation flow Flow Rate (± 10%) rt Retention Time flow->rt area Peak Area flow->area sn Signal-to-Noise flow->sn temp Column Temp. (± 5°C) temp->rt temp->area temp->sn ph Mobile Phase pH (± 0.05%) ph->rt ph->area ph->sn comp Mobile Phase Comp. (± 2%) comp->rt comp->area comp->sn robust Method is Robust? rt->robust area->robust sn->robust

Robustness Test Factors and Responses

Conclusion

The presented LC-MS/MS method for the determination of this compound demonstrates a high degree of robustness. The deliberate variations in critical method parameters did not significantly impact the key performance characteristics, ensuring the method's reliability for routine quality control and regulatory submissions. This guide provides a framework for conducting and evaluating the robustness of similar analytical methods for nitrosamine impurities, underscoring the importance of this validation parameter in ensuring drug safety and quality.

References

Safety Operating Guide

Proper Disposal of N-Nitroso Quinapril: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of N-Nitroso Quinapril, a potent nitrosamine (B1359907) impurity, is critical for ensuring the safety of laboratory personnel and protecting the environment. This document provides a comprehensive operational and disposal plan for researchers, scientists, and drug development professionals, outlining procedural, step-by-step guidance in alignment with regulatory requirements. Due to its classification as a potential carcinogen, this compound waste must be managed as hazardous pharmaceutical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to strict safety protocols when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields.

  • Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Spill Management: In the event of a spill, immediately cordon off the area. Wear a self-contained breathing apparatus and avoid dust formation. Clean the spill using appropriate absorbent materials and wash the area with plenty of water. Ensure adequate ventilation during cleanup. All materials used for spill cleanup must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is high-temperature incineration at a licensed hazardous waste facility.[1] Chemical degradation methods may be suitable for small-scale laboratory decontamination but should not be considered a final disposal solution.

  • Waste Segregation and Collection:

    • All materials contaminated with this compound, including unused product, expired materials, contaminated labware (e.g., vials, pipette tips), and used PPE, must be segregated from general laboratory waste.

    • Collect this waste in a dedicated, clearly labeled, and sealed container. The container must be compatible with the chemical nature of the waste.

  • Waste Labeling:

    • The waste container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound Waste."

    • Include the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, health hazard symbol for carcinogenicity).

    • Indicate the accumulation start date on the label.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Storage should comply with all local, state, and federal regulations regarding hazardous waste accumulation times.

  • Arranging for Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for the pickup and transportation of the this compound waste.

    • Ensure the disposal company is permitted to handle and incinerate carcinogenic pharmaceutical waste.

    • Complete all necessary waste manifest forms as required by the Department of Transportation (DOT) and the Environmental Protection Agency (EPA).

Regulatory Framework

The disposal of this compound is governed by several federal and state regulations. The primary federal law is the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[2][3] In 2019, the EPA enacted the "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine" (Subpart P), which provides specific guidelines for healthcare facilities and reverse distributors on managing hazardous pharmaceutical waste.[2] A key provision of this rule is the prohibition of sewering hazardous pharmaceutical waste.

Quantitative Data

CompoundRegulatory BodyAcceptable Intake (AI) LimitContext
This compoundFDA1500 ng/dayThis is the permissible daily exposure for patients taking quinapril-containing medications, not a disposal limit.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

N_Nitroso_Quinapril_Disposal_Workflow cluster_generation Waste Generation cluster_handling On-Site Handling & Segregation cluster_storage Storage cluster_disposal Final Disposal start This compound Waste Generated (e.g., unused product, contaminated labware, PPE) segregate Segregate as Hazardous Pharmaceutical Waste start->segregate container Place in a dedicated, sealed, and chemically compatible container segregate->container labeling Label container with: 'Hazardous Waste' 'this compound Waste' Hazard Pictograms Accumulation Start Date container->labeling storage Store in a designated, secure, and well-ventilated area labeling->storage contact Contact licensed hazardous waste disposal company storage->contact manifest Complete hazardous waste manifest contact->manifest transport Arrange for transport to a permitted incineration facility manifest->transport incineration High-Temperature Incineration transport->incineration

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a guide and does not replace the need to consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, state, and federal regulations. Always refer to the specific Safety Data Sheet (SDS) for this compound for detailed safety and handling information.

References

Personal protective equipment for handling N-Nitroso Quinapril

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Nitroso Quinapril. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound is a nitrosated derivative of Quinapril, an ACE inhibitor, and is classified as a nitrosamine (B1359907) impurity.[1] While comprehensive toxicological data is not always available, nitrosamines as a class are often considered potentially carcinogenic, and therefore, this compound should be handled as a hazardous substance of unknown potency.[2][3]

Hazard Identification and Risk Assessment

  • Primary Risks: The potential health effects of this compound are not fully elucidated.[2][4] However, due to its classification as a nitrosamine, it should be treated as a hazardous compound with potential physiological effects.[2]

  • Routes of Exposure: The primary routes of potential exposure include inhalation of dust particles, skin contact, eye contact, and ingestion.[2][4]

  • Safety Precaution: It is imperative to handle this compound in a controlled environment, such as a chemical fume hood, to minimize the risk of inhalation.

Personal Protective Equipment (PPE) Requirements

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Gloves Eye Protection Respiratory Protection Lab Coat/Gown Other
Handling Solids (weighing, transferring) Double-gloving with chemotherapy gloves (ASTM D6978 compliant)[5]Chemical safety gogglesNIOSH-certified N95 or N100 respirator[6]Impermeable, long-sleeved gown with closed back and knit cuffs[5]Hair and shoe covers
Preparing Solutions Double-gloving with chemotherapy gloves (ASTM D6978 compliant)[5]Chemical safety goggles and face shieldNIOSH-certified N95 or N100 respirator if not in a C-PEC*Impermeable, long-sleeved gown with closed back and knit cuffs[5]N/A
Administering to Test Systems Double-gloving with chemotherapy gloves (ASTM D6978 compliant)[5]Chemical safety gogglesAs determined by risk assessmentImpermeable, long-sleeved gown with closed back and knit cuffs[5]Luer-lock fittings are recommended[6]
Cleaning and Decontamination Double-gloving with chemotherapy gloves (ASTM D6978 compliant)[5]Chemical safety gogglesNIOSH-certified N95 or N100 respiratorImpermeable, long-sleeved gown with closed back and knit cuffs[5]N/A
Waste Disposal Double-gloving with chemotherapy gloves (ASTM D6978 compliant)[5]Chemical safety gogglesAs determined by risk assessmentImpermeable, long-sleeved gown with closed back and knit cuffs[5]N/A

* C-PEC: Containment Primary Engineering Control (e.g., a chemical fume hood)

Experimental Protocols: Donning and Doffing PPE

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Put on an impermeable gown, ensuring it is securely closed at the back.

  • Respirator: If required, perform a fit check for your N95 or N100 respirator.

  • Eye Protection: Put on chemical safety goggles. If a splash hazard exists, add a face shield.

  • Gloves: Put on the first pair of chemotherapy gloves, pulling the cuffs over the sleeves of the gown. Put on a second pair of gloves over the first.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves.

  • Gown: Remove the gown by rolling it down and away from the body, turning it inside out.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove eye protection.

  • Respirator: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Assemble all necessary materials B Don appropriate PPE A->B C Prepare work area in a fume hood B->C D Weigh and handle solid this compound C->D Begin experiment E Prepare solutions (if applicable) D->E F Decontaminate work surfaces and equipment E->F Complete experiment G Segregate and label all waste F->G H Dispose of waste as hazardous G->H I Doff PPE H->I J Wash hands thoroughly I->J

Standard operational workflow for handling this compound.

Decontamination and Disposal Plan

Decontamination:

  • All surfaces and equipment that may have come into contact with this compound must be decontaminated.

  • Use a suitable decontamination solution (e.g., a high-pH solution, as recommended by your institution's safety office) to wipe down all surfaces.

  • Rinse thoroughly with water after decontamination.

Disposal:

  • All solid waste, including contaminated PPE, weigh boats, and absorbent pads, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[7]

  • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

  • Do not dispose of this compound down the drain.[7]

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Safety Management Logic

The relationship between hazard identification, risk assessment, and the implementation of control measures, such as PPE, is fundamental to laboratory safety.

G cluster_assessment Risk Management Process cluster_controls Hierarchy of Controls A Hazard Identification (this compound as a potent compound) B Risk Assessment (Evaluate exposure routes and probabilities) A->B C Control Measures (Engineering Controls, Administrative Controls, PPE) B->C D Engineering Controls (e.g., Fume Hood) C->D Implement E Administrative Controls (e.g., SOPs, Training) F Personal Protective Equipment (PPE) (Gloves, Gown, Respirator)

Logical relationship of hazard identification and control measures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.